molecular formula C26H43ClN4O5S2 B1249558 L-368,899 hydrochloride

L-368,899 hydrochloride

Katalognummer: B1249558
Molekulargewicht: 591.2 g/mol
InChI-Schlüssel: GIUFQWFJHXXXEQ-SVFGMJTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-368,899 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C26H43ClN4O5S2 and its molecular weight is 591.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C26H43ClN4O5S2

Molekulargewicht

591.2 g/mol

IUPAC-Name

(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride

InChI

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23?,26+;/m0./s1

InChI-Schlüssel

GIUFQWFJHXXXEQ-SVFGMJTMSA-N

Isomerische SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl

Kanonische SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl

Synonyme

1-(((7,7-dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
L 368,899
L 368899
L-368,899
L-368899

Herkunft des Produkts

United States

Foundational & Exploratory

L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Originally developed in the 1990s for the potential prevention of preterm labor, it has since become an invaluable pharmacological tool in neuroscience and physiology research.[1][2][3] Its ability to cross the blood-brain barrier and selectively block neural OTRs has facilitated numerous studies aimed at understanding the role of the oxytocin system in a variety of complex behaviors and physiological processes.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of L-368,899, its binding characteristics, impact on intracellular signaling, and a summary of its in vivo effects, supplemented with detailed experimental protocols and data presented for comparative analysis.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] As a non-peptide small molecule, it binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][5] This blockade of OTR activation effectively inhibits the physiological responses normally mediated by oxytocin.[1]

The oxytocin receptor primarily couples to the Gq/11 family of G-proteins.[1][6] Upon oxytocin binding, this initiates a signaling cascade that is inhibited by L-368,899.

L368899 L-368,899 OTR Oxytocin Receptor (OTR) L368899->OTR Binds & Blocks Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Contraction Uterine Contraction Ca2->Contraction PKC->Contraction

Fig. 1: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Binding Affinity and Selectivity

A critical aspect of L-368,899's utility as a research tool is its high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors, particularly the vasopressin 1a receptor (AVPR1a).[2]

Table 1: Binding Affinity (IC50/Ki) of L-368,899 at Oxytocin and Vasopressin Receptors

Species/TissueReceptorBinding AffinityReference
Rat UterusOxytocinIC50 = 8.9 nM[4][6]
Human UterusOxytocinIC50 = 26 nM[4][6]
Coyote BrainOxytocinKi = 12.38 nM[2]
Coyote BrainVasopressin V1aKi = 511.6 nM[2]
GeneralVasopressin V1aIC50 = 370 nM
GeneralVasopressin V2IC50 = 570 nM

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

The data clearly demonstrates that L-368,899 is significantly more selective for the oxytocin receptor, with studies in coyotes showing it to be over 40 times more selective for OXTR than for AVPR1a.[2][7]

In Vivo Pharmacokinetics and Efficacy

L-368,899 is orally bioavailable and has been shown to effectively antagonize oxytocin-induced physiological responses in vivo.[3][8]

Table 2: Pharmacokinetic and Efficacy Parameters of L-368,899

SpeciesParameterValueRouteReference
Rat (Female)Oral Bioavailability14% (at 5 mg/kg)Oral[9]
Rat (Male)Oral Bioavailability18% (at 5 mg/kg)Oral[9]
RatAD50 (Uterine Contraction)0.35 mg/kgIV[4]
RatAD50 (Uterine Contraction)7 mg/kgIntraduodenal[4]
CoyoteTime to Peak in CSF15-30 minIM[2][7][10]

AD50: The dose required to reduce the response to oxytocin by 50%.[4] CSF: Cerebrospinal fluid. IV: Intravenous. IM: Intramuscular.

Studies in rats have demonstrated a dose-dependent antagonism of oxytocin-stimulated uterine contractions.[4] Furthermore, pharmacokinetic studies in coyotes have confirmed its ability to penetrate the central nervous system, with peak concentrations in the cerebrospinal fluid occurring between 15 and 30 minutes after intramuscular injection.[2][7]

Experimental Protocols

Competitive Binding Receptor Autoradiography

This methodology is used to determine the binding affinity and selectivity of L-368,899.

cluster_incubation Incubation Mixture P1 Prepare Brain Tissue Slices P2 Co-incubate Slices P1->P2 P3 Wash to Remove Unbound Ligand P2->P3 Radioligand Radioligand (e.g., ¹²⁵I-OVTA for OXTR) Antagonist Increasing Concentrations of L-368,899 P4 Expose to Autoradiography Film P3->P4 P5 Quantify Optical Binding Density P4->P5 P6 Generate Competition Curves & Calculate Ki P5->P6

Fig. 2: Workflow for Competitive Binding Autoradiography.

Detailed Methodology:

  • Tissue Preparation: Brain tissue from the species of interest is sectioned using a cryostat and mounted on microscope slides.[11]

  • Co-incubation: Slides are co-incubated in a solution containing a constant concentration of a radiolabeled ligand for the receptor of interest (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR) and varying concentrations of L-368,899.[2]

  • Washing: Unbound radioligand is removed by washing the slides in buffer solutions.[2]

  • Autoradiography: The slides are exposed to autoradiographic film in the dark.[2]

  • Quantification: The optical density of the film is quantified using digital densitometry software. This measurement is proportional to the amount of radioligand bound to the receptors.[2][12]

  • Data Analysis: Competition curves are generated by plotting the binding density against the concentration of L-368,899. The Ki value, representing the binding affinity of the antagonist, is then calculated from these curves.[12]

In Vivo Uterine Contraction Assay

This assay is used to determine the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.

S1 Anesthetize Animal Model (e.g., Female Rat) S2 Insert Intrauterine Pressure Cannula S1->S2 S3 Record Baseline Uterine Activity S2->S3 S4 Administer L-368,899 (e.g., IV, ID) S3->S4 S5 Administer Oxytocin Challenge S4->S5 S6 Record Uterine Contractile Response S5->S6 S7 Calculate AD₅₀ S6->S7

Fig. 3: Experimental Workflow for In Vivo Uterine Contraction Assay.

Detailed Methodology:

  • Animal Preparation: An appropriate animal model, such as a female rat, is anesthetized.[4]

  • Instrumentation: A cannula is inserted into a uterine horn to monitor intrauterine pressure.[1]

  • Baseline Measurement: Baseline uterine activity is recorded.[1]

  • Antagonist Administration: L-368,899 is administered at various doses through the desired route (e.g., intravenous or intraduodenal).[1][4]

  • Oxytocin Challenge: Following a predetermined time after L-368,899 administration, a bolus of oxytocin is administered to induce uterine contractions.[1]

  • Data Acquisition: Uterine contractile activity, including frequency and amplitude, is continuously recorded.[1]

  • Data Analysis: The contractile response is quantified, and the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.[1][4]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor.[1] Its mechanism of action is centered on the competitive blockade of the OTR, leading to the inhibition of the Gq/11-mediated signaling cascade.[1] With proven in vivo efficacy, oral bioavailability, and the ability to penetrate the central nervous system, L-368,899 remains a critical tool for researchers investigating the multifaceted roles of the oxytocin system in both peripheral physiology and central nervous system function.[2][3][8] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the design and interpretation of studies utilizing this important pharmacological agent.

References

L-368,899 Hydrochloride: A Technical Guide to a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization, making it an essential resource for professionals in pharmacology and drug development.

Core Concepts: Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor.[1] By binding with high affinity to the OTR, it effectively blocks the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation prevents the physiological responses typically mediated by oxytocin, such as uterine contractions.[1] The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the binding affinity, selectivity, and in vivo efficacy of this compound across various species and experimental conditions.

Table 1: Binding Affinity and Selectivity

SpeciesReceptorAssay TypeParameterValue (nM)
RatUterus Oxytocin ReceptorRadioligand BindingIC508.9[3][4][5]
HumanUterus Oxytocin ReceptorRadioligand BindingIC5026[3][4][5]
HumanVasopressin V1a ReceptorRadioligand BindingIC50370
HumanVasopressin V2 ReceptorRadioligand BindingIC50570
CoyoteBrain Oxytocin ReceptorRadioligand BindingKi12.38[6]
CoyoteBrain Vasopressin V1a ReceptorRadioligand BindingKi511.6[6]

Table 2: In Vivo Efficacy

SpeciesAssayRoute of AdministrationParameterValue
RatInhibition of Oxytocin-Induced Uterine ContractionsIntravenous (i.v.)AD500.35 mg/kg[6]
RatInhibition of Oxytocin-Induced Uterine ContractionsIntraduodenal (i.d.)AD507 mg/kg[6]

Table 3: Pharmacokinetic Parameters in Rats

SexDose (mg/kg)RouteOral Bioavailability (%)t1/2 (hr)Plasma Clearance (ml/min/kg)
Female5Oral14[4][5]~2[4][7]23-36[4][7]
Male5Oral18[4][5]~2[4][7]23-36[4][7]
Male25Oral41[7]~2[4][7]23-36[4][7]

Experimental Protocols: Detailed Methodologies

This section provides detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the oxytocin receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human or rat oxytocin receptor.[3]

  • Radioligand: [³H]-Oxytocin.[3]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[3]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific Binding Control: 1 µM unlabeled oxytocin.[3]

  • 96-well filter plates (GF/C).[3]

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the oxytocin receptor to confluency.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .[3]

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound (or vehicle for total binding), the radioligand ([³H]-Oxytocin), and the cell membranes. For determining non-specific binding, add a high concentration of unlabeled oxytocin.[3]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Inhibition of Uterine Contractions

Objective: To assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in rats.

Materials:

  • Adult female Sprague-Dawley rats.[6]

  • Anesthetic (e.g., isoflurane).[1]

  • This compound solution for intravenous or intraduodenal administration.

  • Oxytocin solution.

  • Intrauterine balloon-tipped cannula.[6]

  • Pressure transducer and polygraph.[6]

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.[6]

    • For intravenous administration, insert a cannula into the jugular vein.[6]

  • Uterine Cannulation:

    • Make a midline abdominal incision to expose the uterine horns.

    • Insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.[6]

  • Baseline Measurement:

    • Allow the animal to stabilize and record the baseline uterine activity.

  • Drug Administration:

    • Administer a single bolus of this compound at various doses via the desired route.[6]

  • Oxytocin Challenge:

    • After a predetermined time following the administration of the antagonist, administer a bolus of oxytocin to induce uterine contractions.

    • The oxytocin challenge can be repeated at different time points to evaluate the duration of action of this compound.[6]

  • Data Acquisition and Analysis:

    • Continuously record the frequency and amplitude of uterine contractions.

    • Quantify the contractile response by calculating the integrated area under the curve for a defined period.

    • Calculate the AD50, which is the dose of this compound required to reduce the response to oxytocin by 50%.[6]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes related to this compound.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates L-368,899 L-368,899 L-368,899->OTR Competitively Antagonizes Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ Release ER->Ca2+ Induces Contraction Uterine Contraction Ca2+->Contraction PKC->Contraction Experimental_Workflow_Binding_Assay A Prepare Cell Membranes (CHO cells expressing OTR) C Incubate Membranes with [3H]-Oxytocin and L-368,899 A->C B Prepare Serial Dilutions of L-368,899 B->C D Separate Bound and Free Radioligand by Filtration C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: Generate Competition Curve, Calculate IC50 and Ki E->F Experimental_Workflow_In_Vivo A Anesthetize Rat and Cannulate Uterine Horn B Record Baseline Uterine Activity A->B C Administer L-368,899 (i.v. or i.d.) B->C D Induce Contractions with Oxytocin Challenge C->D E Continuously Record Uterine Contractions D->E F Data Analysis: Calculate Integrated Area Under the Curve and AD50 E->F

References

L-368,899 Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). L-368,899 has become an invaluable tool in neuroscience and related fields for investigating the physiological and behavioral roles of the oxytocin system.[1][2] This document details its binding affinity, selectivity profile against vasopressin receptors, experimental protocols for its characterization, and the key signaling pathways it modulates.

Core Data Presentation: Binding Affinity and Selectivity

The binding affinity and selectivity of L-368,899 have been determined across various species and receptor types using radioligand binding assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and specificity.

Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor (OTR)

SpeciesTissue/Cell LineParameterValue (nM)
HumanUterusIC5026[3][4]
RatUterusIC508.9[3][4][5]
CoyoteBrainKi12.38[1]

Table 2: Selectivity Profile of L-368,899: OTR vs. Vasopressin Receptors (AVPR)

Receptor SubtypeSpecies/TissueParameterValue (nM)Selectivity (fold) OTR vs. AVPR
Vasopressin V1aHuman LiverIC50370[6]> 40-fold[6]
Vasopressin V2Human KidneyIC50570[6]> 40-fold[6]
Vasopressin V1aRat LiverIC50890[4]-
Vasopressin V2Rat KidneyIC502400[4]-
Vasopressin V1aCoyote BrainKi511.6~41-fold

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding profile of L-368,899.

Competitive Radioligand Binding Assay (Membrane Preparation)

This protocol is a representative method for determining the inhibitory constant (Ki) of L-368,899 at the oxytocin receptor in a membrane preparation from cultured cells or tissue.

Objective: To determine the binding affinity of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the human or rat oxytocin receptor (e.g., CHO or HEK293 cells), or homogenized tissue known to express the receptor (e.g., uterine tissue).

  • Radioligand: A high-affinity radiolabeled OTR agonist or antagonist, such as [³H]-Oxytocin or ¹²⁵I-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).[7]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Membrane Preparation:

    • Harvest cells or tissue and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL. Protein concentration can be determined using a BCA or Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, set up the assay in triplicate.

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 1 µM unlabeled oxytocin).

      • 50 µL of varying concentrations of L-368,899.

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

      • 100 µL of the membrane preparation.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).

    • Plot the specific binding as a function of the log concentration of L-368,899 to generate a sigmoidal competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Binding Autoradiography (Tissue Sections)

This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors in brain tissue sections.[7]

Objective: To visualize and quantify the displacement of a radioligand from receptors in specific brain regions by L-368,899.

Materials:

  • Frozen brain tissue sections (e.g., 20 µm thickness) from the species of interest, mounted on microscope slides.[7]

  • Radioligand for OTR: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).[7]

  • Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).[7]

  • L-368,899 stock solution.

  • Binding Buffer: Typically a buffered saline solution with protease inhibitors.

  • Wash Buffer.

  • Phosphor imaging screens and a scanner.

Methodology:

  • Tissue Preparation:

    • Brains are sectioned on a cryostat and thaw-mounted onto microscope slides.

    • Slides are stored at -80°C until use.

  • Competitive Binding Assay:

    • Slides are pre-incubated in binding buffer.

    • Slides are then incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).[7]

    • Increasing concentrations of L-368,899 are added to the incubation medium to generate a competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Incubation is carried out for a specified time and at a specific temperature to reach equilibrium.

  • Washing and Drying:

    • Slides are washed in ice-cold wash buffer to remove unbound radioligand.

    • A final quick rinse in ice-cold deionized water is performed to remove buffer salts.

    • Slides are then rapidly dried under a stream of cool air.

  • Imaging and Analysis:

    • The dried slides are apposed to a phosphor imaging screen.

    • After exposure, the screen is scanned to create a digital image of the radioactivity distribution.

    • The optical density of the signal in specific brain regions is quantified using image analysis software.

    • Competition curves are generated by plotting the signal intensity against the concentration of L-368,899 to determine the IC50 and subsequently the Ki value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action and analysis of L-368,899.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response OXT Oxytocin OXT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks

Caption: Oxytocin Receptor Signaling and L-368,899 Antagonism.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation (Membranes + Radioligand + L-368,899) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-OT or ¹²⁵I-OVTA) Radioligand->Incubation L368899_Dilutions L-368,899 Serial Dilutions L368899_Dilutions->Incubation Filtration 3. Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Data Analysis (IC50 → Ki) Counting->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

G cluster_high High Affinity / Potency cluster_low Low Affinity / Potency L368899 L-368,899 OTR Oxytocin Receptor (OTR) Ki ≈ 10-30 nM L368899->OTR High Selectivity V1aR Vasopressin V1a Receptor (V1aR) Ki > 300 nM L368899->V1aR V2R Vasopressin V2 Receptor (V2R) Ki > 500 nM L368899->V2R

Caption: L-368,899 Selectivity Profile.

References

L-368,899 Hydrochloride: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially investigated for its potential in preventing premature labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides an in-depth overview of the pharmacological properties of L-368,899, detailing its mechanism of action, binding characteristics, and effects on intracellular signaling and in vivo physiological processes. Detailed experimental protocols for key assays are provided, and all quantitative data are summarized for comparative analysis.

Introduction

Oxytocin is a neuropeptide hormone renowned for its critical role in social bonding, parturition, and lactation. Its actions are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. As a small molecule with the ability to cross the blood-brain barrier, L-368,899 is suitable for investigating both central and peripheral oxytocin-mediated effects.

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[1]

Oxytocin Receptor Signaling Pathway

The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like oxytocin, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this entire cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds & Activates L-368,899 L-368,899 L-368,899->OTR Binds & Blocks Gq/11 Gq/11 OTR->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Activates Cellular Response Cellular Response (e.g., Uterine Contraction) PKC->Cellular Response G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing OTR Incubation Incubate membranes, radioligand, and L-368,899 Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]Oxytocin) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of L-368,899 Compound_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Quantify radioactivity on filters Washing->Quantification Curve_Fitting Generate competition curve Quantification->Curve_Fitting Ki_Calculation Calculate Ki from IC50 using Cheng-Prusoff equation Curve_Fitting->Ki_Calculation G Animal_Prep Anesthetize rat and insert cannulas Baseline Record baseline uterine activity Animal_Prep->Baseline Antagonist_Admin Administer L-368,899 (i.v. or i.d.) Baseline->Antagonist_Admin Oxytocin_Challenge Administer oxytocin bolus to induce contractions Antagonist_Admin->Oxytocin_Challenge Data_Acquisition Continuously record uterine contractions Oxytocin_Challenge->Data_Acquisition Data_Analysis Quantify contractile response and calculate AD50 Data_Acquisition->Data_Analysis

References

L-368,899 Hydrochloride: A Technical Guide to Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, has emerged as a critical pharmacological tool for investigating the central nervous system (CNS) functions of oxytocin.[1][2][3] Initially developed for peripheral applications such as the prevention of preterm labor, its ability to penetrate the blood-brain barrier (BBB) has enabled extensive research into the role of central oxytocinergic pathways in social behaviors.[1][2][3] This technical guide provides a comprehensive overview of the BBB penetration of L-368,899, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows to support ongoing and future research in neuropharmacology and drug development.

Physicochemical Properties and Predicted BBB Permeability

L-368,899 is a non-peptide, small-molecule antagonist characterized by properties that favor its passage across the BBB.[1] Its lipophilic nature and low molecular weight are key determinants of its ability to traverse the lipid membranes of the brain endothelium.[1] While specific physicochemical parameters such as logP and polar surface area are not detailed in the reviewed literature, its demonstrated central activity following peripheral administration confirms its capacity to enter the CNS.[1][4][5]

Quantitative Analysis of Blood-Brain Barrier Penetration

The penetration of L-368,899 into the central nervous system has been quantified in non-human primate and canine models. The following tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Pharmacokinetics of L-368,899 in Rhesus Monkeys following Intravenous Administration[4][6]
Time Point (minutes)Mean Plasma Concentration (ng/mL)Mean Cerebrospinal Fluid (CSF) Concentration (ng/mL)
15165 - 346Not Detected
40DecliningPresent
110DecliningPeak Concentration
255Undetectable1.5% of 15-min plasma level

Data synthesized from Boccia et al., 2007.[6]

Table 2: Pharmacokinetics of L-368,899 in Coyotes following Intramuscular Administration[1][3][7]
Time Point (minutes)Observation in Cerebrospinal Fluid (CSF)Observation in Plasma
15 - 30Peak ConcentrationGradual Accumulation
45Return to BaselineContinued Presence

Data synthesized from Freeman et al., 2024.[1][3]

Table 3: Brain Tissue Accumulation of L-368,899 in Rhesus Monkeys[4][6][8]
Brain RegionAccumulation Detected
HypothalamusYes
SeptumYes
Orbitofrontal CortexYes
AmygdalaYes
HippocampusYes
Visual CortexNo
Parietal CortexNo
CaudateNo
CerebellumNo
BrainstemNo

Data from a study involving intravenous administration of 1 mg/kg L-368,899 and brain collection at 60 minutes post-injection.[4][6][7]

Experimental Protocols

This section details the methodologies employed in the key studies that have characterized the BBB penetration of L-368,899.

In Vivo Pharmacokinetic Study in Rhesus Monkeys[4][6]
  • Objective: To determine the concentration of L-368,899 in plasma and cerebrospinal fluid over time following intravenous administration.

  • Subjects: Four male rhesus monkeys.[4]

  • Drug Administration: A single intravenous (IV) injection of L-368,899 at a dose of 1 mg/kg.[4][7]

  • Sample Collection:

    • Cerebrospinal fluid (CSF) samples were collected via the cisterna magna at intervals over a 4-hour period.[4]

    • Blood samples were collected to determine plasma concentrations.

  • Analytical Method: The concentrations of L-368,899 in plasma and CSF were quantified using a mass spectrometer with a heated nebulizer.[4] CSF samples did not require pretreatment before analysis.[4]

Brain Tissue Distribution Study in Rhesus Monkeys[4][6][8]
  • Objective: To identify the specific brain regions where L-368,899 accumulates after peripheral administration.

  • Subjects: Rhesus monkeys.

  • Drug Administration: A single intravenous (IV) injection of L-368,899 at a dose of 1 mg/kg.[4][7]

  • Procedure:

    • Animals were anesthetized with ketamine (5 mg/kg) and maintained with 1.5% isoflurane.[4]

    • Brains were collected at 60 minutes post-injection.[7]

    • Specific brain regions were dissected.

  • Analytical Method: The concentration of L-368,899 in different brain regions was assayed. The lowest level of detection was 12 ng/mg of brain tissue.[6]

In Vivo Pharmacokinetic Study in Coyotes[1][3][7]
  • Objective: To evaluate the pharmacokinetics of L-368,899 in blood and CSF following intramuscular administration in a novel species.[1][3]

  • Subjects: Captive coyotes (Canis latrans).[1][3]

  • Drug Administration: A single intramuscular (IM) injection of L-368,899 at a dose of 3 mg/kg.

  • Sample Collection: Blood and CSF samples were collected over a 90-minute time course.[1][3]

  • Analytical Method: The concentrations of L-368,899 in plasma and CSF were quantified.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of L-368,899 at the central level.

Experimental_Workflow_Rhesus_Monkey_PK cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal Rhesus Monkey Dosing IV Injection (1 mg/kg L-368,899) Animal->Dosing Sampling CSF & Plasma Sampling (0-4 hours) Dosing->Sampling Quantification Mass Spectrometry Quantification Sampling->Quantification Data Pharmacokinetic Profile (Concentration vs. Time) Quantification->Data

Figure 1. Experimental workflow for the pharmacokinetic study of L-368,899 in rhesus monkeys.

Brain_Distribution_Workflow cluster_administration Drug Administration cluster_tissue_collection Tissue Collection (60 min post-injection) cluster_analysis_outcome Analysis & Outcome Start IV Injection of L-368,899 (1 mg/kg) in Rhesus Monkey Anesthesia Anesthesia Start->Anesthesia Brain_Extraction Brain Extraction Anesthesia->Brain_Extraction Dissection Dissection of Brain Regions Brain_Extraction->Dissection Assay Quantification of L-368,899 Dissection->Assay Result Identification of Brain Regions with Drug Accumulation Assay->Result

Figure 2. Workflow for determining the brain distribution of L-368,899.

Signaling_Pathway cluster_systemic Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System L368899_peripheral L-368,899 BBB BBB Penetration L368899_peripheral->BBB L368899_central L-368,899 BBB->L368899_central OTR Oxytocin Receptor L368899_central->OTR Blockade Blockade of Oxytocin Signaling L368899_central->Blockade Leads to Neuron Neuron OTR->Neuron Activates Neuron->Blockade

Figure 3. Proposed mechanism of central action of L-368,899 following peripheral administration.

Discussion and Future Directions

The available data robustly demonstrate that this compound crosses the blood-brain barrier and accumulates in functionally relevant brain regions.[4][6][7] This characteristic underpins its utility in preclinical studies investigating the central effects of oxytocin receptor antagonism.[5] However, it is noteworthy that a significant portion of the literature relies on a limited number of seminal studies to support the claim of CNS penetration.[1][3]

For drug development professionals, the demonstrated BBB permeability of L-368,899 provides a valuable scaffold for the design of novel CNS-penetrant oxytocin receptor modulators. Future research should aim to:

  • Determine the precise mechanisms of BBB transport: Investigate whether L-368,899 is a substrate for influx or efflux transporters at the BBB.

  • Expand pharmacokinetic studies: Conduct studies in a wider range of species and employ different routes of administration to build a more comprehensive pharmacokinetic profile.

  • Quantify brain-to-plasma ratios (Kp): This will provide a more direct measure of BBB penetration and brain exposure.

References

The Oxytocin Antagonist L-368,899 Hydrochloride: An In-Depth Technical Guide to its In Vivo Effects on Social Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, on social behavior. L-368,899 is a valuable research tool for investigating the central roles of oxytocin in mediating social interactions.[1] Due to its ability to cross the blood-brain barrier, it allows for the systemic administration to study the behavioral consequences of OTR blockade in the central nervous system.[1] This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Effects of L-368,899 on Social Behavior

The administration of L-368,899 has been shown to significantly alter various social behaviors across different animal models. The following tables summarize the key quantitative findings from studies in mice, rats, and primates.

Table 1: Effects of L-368,899 on Social Preference and Interaction in Male Mice
Behavioral ParadigmSpecies/StrainL-368,899 DoseKey Quantitative FindingReference
Sex Preference Test C57BL/6J Mice3 mg/kg (i.p.)Abolished the preference for a female conspecific over a male conspecific.Haskal de la Zerda, et al. (2020)
C57BL/6J Mice10 mg/kg (i.p.)Dose-dependently impaired sex preference.Nagasawa, et al. (2023)[2][3]
Social Preference Test C57BL/6J Mice3 mg/kg (i.p.)No significant effect on the preference for a social stimulus over a non-social object.Haskal de la Zerda, et al. (2020)
Dyadic Social Interaction C57BL/6J Mice10 mg/kg (i.p.)No significant effect on the duration of social contact between familiar male mice.Nagasawa, et al. (2023)[2]
Table 2: Effects of L-368,899 on Social Behavior in Rats and Primates
Behavioral ParadigmSpeciesL-368,899 DoseKey Quantitative FindingReference
Social Approach & Interaction Adolescent Male RatsNot specifiedOTR-A-treated rats exposed to social instability stress were more socially avoidant.[4]McCormick, et al. (2019)
Maternal & Sexual Behavior Rhesus Monkeys1 and 3 mg/kg (i.v.)Reduced or eliminated interest in infants and sexual behavior.[3][5]Boccia, et al. (2007)
Partner-Directed Behavior Marmoset Monkeys20 mg/kg (p.o.)Reduced proximity and huddling with a social partner and eliminated food sharing.[6]Cavanaugh, et al. (2010)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of behavioral studies. The following sections provide methodologies for two common paradigms used to assess the effects of L-368,899 on social behavior.

Dyadic Social Interaction Test

This test assesses spontaneous social interactions between two freely moving animals.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video recording system

  • Behavioral analysis software

  • This compound solution

  • Vehicle solution (e.g., saline)

  • Experimental and stimulus animals (age- and sex-matched)

Procedure:

  • Habituation: Acclimate the experimental animals to the testing room for at least 60 minutes prior to the test. Habituate each mouse individually to the open field arena for a set period (e.g., 10-20 minutes) on the day before the test.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) to the experimental mouse. A typical dose for mice is 3-10 mg/kg. The injection should be given a specific time before the test (e.g., 30 minutes) to allow for drug absorption and distribution.

  • Test Session: Place the experimental mouse in the open field arena. After a brief habituation period (e.g., 5 minutes), introduce an unfamiliar stimulus mouse of the same sex into the arena.

  • Recording: Record the interaction for a set duration (e.g., 10-20 minutes).

  • Data Analysis: Score the duration and frequency of various social behaviors, including sniffing (nose-to-nose, ano-genital), following, grooming, and physical contact. Non-social behaviors such as rearing and self-grooming should also be quantified to assess general activity levels.

Three-Chamber Social Preference Test

This test evaluates an animal's preference for a social stimulus over a non-social object (sociability) and a novel social stimulus over a familiar one (social novelty).

Materials:

  • Three-chambered apparatus with removable partitions

  • Small wire cages or containers for stimulus animals/objects

  • Video recording and analysis system

  • This compound solution and vehicle

  • Experimental, familiar, and novel stimulus animals

Procedure:

  • Habituation: Acclimate the experimental mouse to the testing room. Place the mouse in the center chamber of the empty apparatus and allow it to explore all three chambers for a 10-minute habituation period.

  • Drug Administration: Administer this compound or vehicle to the experimental mouse as described in the dyadic social interaction protocol.

  • Sociability Test:

    • Place an unfamiliar stimulus mouse inside a wire cage in one of the side chambers. Place an identical empty wire cage in the other side chamber.

    • Place the experimental mouse in the center chamber and remove the partitions.

    • Record the session for 10 minutes.

    • Analyze the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Test (Optional):

    • Immediately following the sociability test, replace the empty wire cage with a cage containing a novel, unfamiliar mouse. The mouse from the sociability test is now the "familiar" mouse.

    • Record for another 10 minutes.

    • Analyze the time spent in each chamber and the time spent sniffing each wire cage (familiar vs. novel mouse).

Signaling Pathways and Visualizations

L-368,899 exerts its effects by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a cascade of intracellular signaling events that are crucial for modulating social behavior. Understanding these pathways is key to interpreting the behavioral effects of L-368,899.

Oxytocin Receptor Signaling Cascade

The primary signaling pathway activated by the oxytocin receptor is the Gq protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses. The oxytocin receptor can also couple to other G proteins, such as Gi, and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways.

Oxytocin_Signaling cluster_receptor Cell Membrane cluster_downstream Downstream Effects L368899 L-368,899 OTR Oxytocin Receptor (OTR) L368899->OTR Blocks Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho_pathway Rho Kinase Pathway Gq->Rho_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Social_Behavior Modulation of Social Behavior Ca_release->Social_Behavior MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Social_Behavior Rho_pathway->Social_Behavior

Caption: Antagonistic action of L-368,899 on the oxytocin receptor signaling pathway.

Experimental Workflow for Assessing L-368,899 Effects

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of L-368,899 on social behavior in rodents.

Experimental_Workflow A Animal Acclimation & Habituation B Random Assignment to Treatment Groups A->B C1 L-368,899 Administration B->C1 C2 Vehicle Administration B->C2 D Pre-Test Interval (e.g., 30 min) C1->D C2->D E Behavioral Testing (e.g., Social Interaction) D->E F Data Collection & Video Analysis E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: A generalized workflow for in vivo studies of L-368,899 on social behavior.

This technical guide provides a foundational understanding of the in vivo effects of this compound on social behavior. For researchers and drug development professionals, this compound remains a critical tool for dissecting the complex neurobiology of sociality and for the potential development of novel therapeutics for social deficits.

References

L-368,899 Hydrochloride: A Technical Guide for the Investigation of Uterine Contractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Initially explored for its potential in managing preterm labor, it has since become an invaluable pharmacological tool for elucidating the multifaceted physiological and behavioral roles of the oxytocin system.[1][2] As a small molecule capable of crossing the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system investigations.[1][3] This technical guide provides a comprehensive overview of L-368,899, detailing its mechanism of action, binding characteristics, and its application in studying uterine contractions, complete with experimental protocols and quantitative data.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism through which L-368,899 exerts its effects is by acting as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascades responsible for physiological responses such as uterine contractions.[1] The OTR is predominantly coupled to the Gq/11 family of G-proteins.[1][4]

Signaling Pathway of Oxytocin Receptor and Inhibition by L-368,899

The binding of oxytocin to its receptor triggers a conformational change, activating the associated Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a critical step in the activation of calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent myometrial contraction. L-368,899 competitively blocks the initial binding of oxytocin to its receptor, thus inhibiting this entire signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ SR->Ca Releases Contraction Uterine Contraction Ca->Contraction Leads to

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized across different species and tissues. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinity (IC50)

ReceptorSpecies/TissueIC50 (nM)Reference
Oxytocin ReceptorRat Uterus8.9[5][6]
Oxytocin ReceptorHuman Uterus26[5][6]
Vasopressin V1a Receptor-370[5]
Vasopressin V2 Receptor-570[5]
Vasopressin ReceptorHuman Liver510[7]
Vasopressin ReceptorHuman Kidney960[7]
Vasopressin ReceptorRat Liver890[7]
Vasopressin ReceptorRat Kidney2400[7]

Table 2: In Vivo Efficacy (AD50/ED50)

ParameterRoute of AdministrationSpeciesAD50/ED50 (mg/kg)Reference
Antagonism of OT-stimulated uterine contractionsIntravenous (i.v.)Rat0.35[8][5]
Antagonism of OT-stimulated uterine contractionsIntraduodenal (i.d.)Rat7[8]

Table 3: Pharmacokinetic Parameters in Rats

Dose (mg/kg)Route of AdministrationBioavailability (%)Reference
5Oral (p.o.)14 (female), 18 (male)[7][6]
25Oral (p.o.)17 (female), 41 (male)[7]

Experimental Protocols

In Vitro Uterine Contraction Assay (Organ Bath)

Objective: To determine the in vitro potency and competitive antagonism of L-368,899 on oxytocin-induced uterine smooth muscle contractions.

Materials:

  • Myometrial tissue from late-term pregnant rats or human biopsies.

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Oxytocin solutions of varying concentrations.

  • This compound solutions of varying concentrations.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate myometrial strips (e.g., 2 mm x 10 mm) and mount them in the organ baths containing PSS.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with PSS changed every 15-20 minutes.

  • Oxytocin Concentration-Response Curve: Generate a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissues and incubate with a specific concentration of L-368,899 for a predetermined period (e.g., 30-60 minutes).

  • Repeat Oxytocin Curve: In the continued presence of L-368,899, repeat the cumulative oxytocin concentration-response curve.

  • Data Analysis: Compare the oxytocin concentration-response curves in the absence and presence of L-368,899. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of L-368,899.

Start Start TissuePrep Prepare Myometrial Strips Start->TissuePrep Mount Mount Tissues in Organ Bath TissuePrep->Mount Equilibrate Equilibrate Tissues (60 min) Mount->Equilibrate BaselineOT Generate Baseline Oxytocin Curve Equilibrate->BaselineOT Wash Wash Tissues BaselineOT->Wash Incubate Incubate with L-368,899 Wash->Incubate RepeatOT Repeat Oxytocin Curve with L-368,899 Incubate->RepeatOT Analysis Data Analysis (pA2 calculation) RepeatOT->Analysis End End Analysis->End

Figure 2: Experimental Workflow for In Vitro Uterine Contraction Assay.
In Vivo Uterine Contraction Assay

Objective: To evaluate the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in an animal model.[1]

Materials:

  • Adult female rats (e.g., Sprague-Dawley).[8]

  • Anesthetic.

  • This compound solution for administration (e.g., intravenous or intraduodenal).[1][8]

  • Oxytocin solution.[1]

  • Intrauterine balloon-tipped cannula.[1]

  • Pressure transducer and polygraph for recording uterine activity.[1]

Procedure:

  • Animal Preparation: Anesthetize the rat. Insert a cannula into the jugular vein for drug administration.[1] Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[1]

  • Baseline Measurement: Record baseline uterine activity.[1]

  • Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).[1]

  • Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.[1] This challenge can be repeated at various time points to assess the duration of action.[1]

  • Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude).[1] The integrated area under the curve for a defined period is used to quantify the contractile response.[1] Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).[1][8]

Start Start Anesthetize Anesthetize Rat Start->Anesthetize Cannulate Cannulate Jugular Vein & Uterine Horn Anesthetize->Cannulate Baseline Record Baseline Uterine Activity Cannulate->Baseline AdministerL368899 Administer L-368,899 Baseline->AdministerL368899 OxytocinChallenge Administer Oxytocin Challenge AdministerL368899->OxytocinChallenge Record Record Contractile Activity OxytocinChallenge->Record Analysis Data Analysis (AD50 calculation) Record->Analysis End End Analysis->End

Figure 3: Experimental Workflow for In Vivo Uterine Contraction Assay.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist.[1] Its utility in both in vitro and in vivo models of uterine contraction makes it an essential tool for researchers in reproductive biology and drug development. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for the design and execution of studies aimed at further understanding the role of oxytocin in uterine physiology and pathophysiology.

References

The Discovery and Development of L-368,899 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially investigated for its potential in preventing premature labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. Detailed methodologies for critical assays are presented, along with a comprehensive summary of its binding affinity, selectivity, and pharmacokinetic profile across various species.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a wide array of physiological processes, including uterine contractions during childbirth, lactation, and complex social behaviors.[1] The actions of oxytocin are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. As a small molecule with high oral bioavailability and the ability to cross the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies.[1]

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.

Oxytocin Receptor Signaling Pathway

The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of oxytocin, such as smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents this entire cascade from occurring.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Intracellular Ca²⁺ Ca_ER->Ca_ion Response Cellular Response (e.g., Uterine Contraction) Ca_ion->Response PKC->Response Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Quantitative Data

The binding affinity and selectivity of this compound have been characterized in various species and tissues. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Selectivity of L-368,899
SpeciesReceptorTissue/Cell LineAssay TypeParameterValue (nM)Reference(s)
RatOxytocinUterusRadioligand BindingIC₅₀8.9[2][3][4]
HumanOxytocinUterusRadioligand BindingIC₅₀26[3][4][5]
CoyoteOxytocinBrainCompetitive Binding AutoradiographyKᵢ12.38[6]
HumanVasopressin V₁ₐLiverRadioligand BindingIC₅₀510[2]
HumanVasopressin V₂KidneyRadioligand BindingIC₅₀960[2]
RatVasopressin V₁ₐLiverRadioligand BindingIC₅₀890[2]
RatVasopressin V₂KidneyRadioligand BindingIC₅₀2400[2]
CoyoteVasopressin V₁ₐBrainCompetitive Binding AutoradiographyKᵢ511.6[6]
Table 2: In Vivo Efficacy of L-368,899
SpeciesAssayRoute of AdministrationParameterValue (mg/kg)EffectReference(s)
RatOxytocin-induced uterine contractionsIntravenous (i.v.)AD₅₀0.3550% reduction in response[3][5]
RatOxytocin-induced uterine contractionsIntraduodenal (i.d.)AD₅₀7.050% reduction in response[5]
Table 3: Pharmacokinetic Parameters of L-368,899
SpeciesDose (mg/kg)RouteT½ (hr)Plasma Clearance (mL/min/kg)Vdss (L/kg)Oral Bioavailability (%)Reference(s)
Rat (female)1, 2.5i.v.~223-362.0-2.6-[7]
Rat (male)1, 2.5, 10i.v.~223-362.0-2.6-[7]
Rat (female)5oral---14[2]
Rat (male)5oral---18[2]
Dog (female)1, 2.5, 10i.v.~223-363.4-4.9-[7]
Dog (female)5oral---17[2]
Chimpanzee-oral---21[5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Competitive Binding Autoradiography for Kᵢ Determination

This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors.[6]

Objective: To determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Frozen brain tissue sections (20 µm thickness) from the species of interest.

  • Radioligand for OTR: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).

  • Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).

  • L-368,899 stock solution (e.g., 10 mM in DMSO).

  • Binding buffer (e.g., 50 mM Tris buffer, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris buffer, pH 7.4).

  • Phosphor imaging screens and scanner.

Procedure:

  • Tissue Preparation: Brains are sectioned on a cryostat and mounted on microscope slides.

  • Competitive Binding Assay:

    • Slides are incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).

    • Increasing concentrations of the competitor, L-368,899, are added to the incubation medium. A range of concentrations is used to generate a competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M).[6]

    • Incubation is carried out for a specified time (e.g., 60 minutes) and at a specific temperature (e.g., room temperature) to reach equilibrium.[6]

  • Washing: Slides are washed in buffer to remove unbound radioligand.

  • Signal Detection: Slides are apposed to phosphor imaging screens.

  • Data Analysis:

    • The density of the radioactive signal is quantified.

    • A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start tissue_prep Tissue Preparation (Brain Sectioning) start->tissue_prep incubation Incubation with Radioligand and L-368,899 tissue_prep->incubation washing Washing incubation->washing detection Signal Detection (Autoradiography) washing->detection analysis Data Analysis (Competition Curve & Ki Calculation) detection->analysis end End analysis->end

Figure 2: Workflow for Competitive Binding Autoradiography.
In Vivo Uterine Contraction Assay

This protocol is a generalized procedure based on descriptions of in vivo assays for oxytocin antagonists.

Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Adult female rats (e.g., Sprague-Dawley), often primed with diethylstilbestrol.

  • Anesthetic (e.g., urethane).

  • Oxytocin solution.

  • This compound solution.

  • Saline solution.

  • Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula, pressure transducer, polygraph).

Procedure:

  • Animal Preparation: Anesthetize the rat. A cannula is surgically placed into a uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity.

  • Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).

  • Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.

  • Data Acquisition and Analysis:

    • Continuously record uterine contractile activity (frequency and amplitude).

    • The integrated area under the curve for a defined period is used to quantify the contractile response.

    • The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.

Uterine_Contraction_Workflow start Start animal_prep Animal Preparation (Anesthesia & Cannulation) start->animal_prep baseline Record Baseline Uterine Activity animal_prep->baseline drug_admin Administer L-368,899 baseline->drug_admin oxytocin_challenge Oxytocin Challenge drug_admin->oxytocin_challenge data_acq Record Uterine Contractions oxytocin_challenge->data_acq analysis Data Analysis (Calculate AD₅₀) data_acq->analysis end End analysis->end

Figure 3: Experimental Workflow for In Vivo Uterine Contraction Assay.

Synthesis

The synthesis of this compound involves a multi-step process. A key step in the synthesis is the formation of the amide linkage between the bicyclo[2.2.1]heptane core and the L-methionine sulfone derivative. A patented process for forming this amide bond utilizes a two-phase solvent system (e.g., water and an immiscible organic solvent) with a coupling reagent and an additive to ensure high yield and low racemization.[8]

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. The data presented in this guide demonstrate its high affinity and selectivity for the oxytocin receptor over vasopressin receptors in multiple species. Its oral bioavailability and ability to penetrate the central nervous system have made it an invaluable tool for both preclinical and research applications aimed at understanding the complex biology of the oxytocin system. While initially developed as a potential tocolytic agent for preterm labor, its primary utility is now in basic research to probe the roles of oxytocin in a wide range of physiological and behavioral processes.[9]

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. Its oral bioavailability and ability to cross the blood-brain barrier have made it a valuable tool in neuroscience research for investigating the central effects of oxytocin, particularly in studies related to social behavior. This technical guide provides a comprehensive overview of the chemical structure and a detailed, multi-step synthesis of this compound, based on the seminal work by Williams et al. The document includes tabulated quantitative data on its biological activity and pharmacokinetics, as well as detailed, inferred experimental protocols. Visual diagrams of the synthetic pathway are provided to facilitate understanding.

Chemical Structure and Identification

This compound is a complex molecule featuring a camphor-derived sulfonamide core, a substituted piperazine (B1678402) moiety, and a modified methionine sulfone side chain.

IdentifierValue
IUPAC Name (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride
CAS Number 160312-62-9[1]
Molecular Formula C₂₆H₄₃ClN₄O₅S₂[2]
Molecular Weight 591.23 g/mol [1]
SMILES CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]3(C(C)(C)C3)C[C@H]1NC(=O)--INVALID-LINK--CCS(=O)(=O)C.Cl

Quantitative Data

Table 2.1: In Vitro Receptor Binding Affinity
ReceptorSpeciesIC₅₀ (nM)Reference
OxytocinRat (uterus)8.9[1][3]
OxytocinHuman (uterus)26[1][3]
Vasopressin V1aHuman510[3]
Vasopressin V2Human960[3]
Table 2.2: Pharmacokinetic Parameters in Rats
ParameterValueConditionsReference
Oral Bioavailability14% (female), 18% (male)5 mg/kg oral dose[1]
Half-life (t₁/₂)2 hoursIntravenous injection[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates derived from (+)-camphor and L-methionine, followed by their coupling and final deprotection. The following is a detailed, step-by-step protocol inferred from available literature.

Synthesis Pathway Diagram

L368899_Synthesis camphor (B46023) (+)-Camphor camphorsulfonyl_chloride (+)-10-Camphorsulfonyl chloride camphor->camphorsulfonyl_chloride 1. SOCl₂ tolylpiperazine 1-(o-tolyl)piperazine methionine L-Methionine methionine_sulfone L-Methionine sulfone methionine->methionine_sulfone 4. Oxidation (e.g., H₂O₂) sulfonamide_intermediate Sulfonamide Intermediate camphorsulfonyl_chloride->sulfonamide_intermediate 2. 1-(o-tolyl)piperazine, Et₃N, CH₂Cl₂ amino_camphor_intermediate Amino-camphor Intermediate sulfonamide_intermediate->amino_camphor_intermediate 3. Nitration, Reduction coupled_product Protected L-368,899 amino_camphor_intermediate->coupled_product 6. Protected Methionine Sulfone, EDC, HOBt, DMF protected_methionine_sulfone N-Boc-L-Methionine sulfone methionine_sulfone->protected_methionine_sulfone 5. (Boc)₂O L368899 This compound coupled_product->L368899 7. HCl/Dioxane

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of (+)-10-Camphorsulfonyl chloride

  • Methodology: (+)-Camphor is sulfonated using chlorosulfonic acid or first converted to the sulfonic acid and then treated with a chlorinating agent like thionyl chloride. This is a standard procedure for the preparation of sulfonyl chlorides from camphor.

Step 2: Synthesis of the Sulfonamide Intermediate

  • Methodology: To a solution of 1-(o-tolyl)piperazine and triethylamine (B128534) in dichloromethane (B109758) at 0 °C, a solution of (+)-10-camphorsulfonyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature until completion. The crude product is purified by column chromatography.

Step 3: Synthesis of the Amino-camphor Intermediate

  • Methodology: The camphor ring of the sulfonamide intermediate is functionalized with an amino group at the C2 position. This can be achieved through a sequence of reactions such as oximation of the ketone, followed by reduction, or through nitration followed by reduction to introduce the amino group in the desired stereochemical orientation.

Step 4: Synthesis of L-Methionine sulfone

  • Methodology: L-Methionine is oxidized to L-methionine sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid. The product is isolated by crystallization.

Step 5: Synthesis of N-Boc-L-Methionine sulfone

  • Methodology: The amino group of L-methionine sulfone is protected with a tert-butoxycarbonyl (Boc) group. To a solution of L-methionine sulfone in a mixture of dioxane and water, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base such as sodium bicarbonate are added. The mixture is stirred until the reaction is complete. The protected amino acid is then extracted and purified.

Step 6: Coupling of the Amino-camphor Intermediate with N-Boc-L-Methionine sulfone

  • Methodology: The amino-camphor intermediate is coupled with N-Boc-L-methionine sulfone using standard peptide coupling reagents. To a solution of the amino-camphor intermediate, N-Boc-L-methionine sulfone, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in an aprotic solvent like dimethylformamide (DMF), a base such as N,N-diisopropylethylamine is added. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.

Step 7: Deprotection and formation of this compound

  • Methodology: The Boc protecting group is removed from the coupled product under acidic conditions. The protected compound is dissolved in a solution of hydrochloric acid in dioxane or another suitable solvent. The reaction mixture is stirred at room temperature. The final product, this compound, precipitates and is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and synthesis of this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of medicinal chemistry and neuroscience. The synthetic pathway, while complex, utilizes well-established chemical transformations, allowing for its preparation in a laboratory setting. The potent and selective antagonism of the oxytocin receptor by L-368,899 continues to make it an important molecule for the study of oxytocin-mediated physiological and behavioral processes.

References

Technical Guide: Stability and Storage of L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The information herein is intended to support researchers and drug development professionals in maintaining the integrity and ensuring the reliable performance of this compound in experimental settings.

Introduction

This compound is a critical tool in studying the role of the oxytocin system in various physiological processes. Understanding its stability profile is paramount for accurate and reproducible experimental outcomes. This document outlines the known storage conditions, provides a putative protocol for a stability-indicating analytical method, and describes the relevant signaling pathway.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions based on information from various suppliers.

Table 1: Storage Recommendations for Solid this compound

Storage TemperatureDurationAdditional Notes
-20°C3 to 4 years[1][2]Keep away from direct sunlight.
-80°C2 years[3]Sealed storage, away from moisture.

Table 2: Storage Recommendations for this compound in Solution

SolventStorage TemperatureDurationAdditional Notes
DMSO-80°C1 year[2]Use freshly opened, hygroscopic DMSO for best results.
DMSO-20°C1 year[3]Sealed storage, away from moisture.
Water-80°C1 year[2]If using water as the stock solution, it is recommended to filter-sterilize the working solution before use.[3]

Stability Profile and Degradation Pathways

While specific, publicly available quantitative data from forced degradation studies on this compound is limited, an understanding of its chemical structure, which includes a piperazine (B1678402) ring and amide and sulfonamide functional groups, allows for the prediction of potential degradation pathways. Hydrolysis and oxidation are likely the primary routes of degradation.

A comprehensive stability assessment would involve subjecting the compound to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This would include exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures, oxidative stress (e.g., with hydrogen peroxide), photolytic stress, and thermal stress in the solid state.

Experimental Protocols: Stability-Indicating HPLC Method

The following is a proposed experimental protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. This protocol is based on established principles for such assays and is intended as a template for laboratory implementation.

Objective

To develop a specific, accurate, and precise stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials and Methods
  • Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase and the gradient profile should be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, an appropriate wavelength should be selected for maximal absorbance.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent).

Forced Degradation Studies
  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.

  • Neutral Hydrolysis: Reflux the drug solution in water at 60°C.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

  • Photodegradation: Expose the drug solution and solid drug to UV and visible light as per ICH Q1B guidelines.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Signaling Pathway of this compound

L-368,899 acts as an antagonist at the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to OXTR typically activates Gαq or Gαi proteins, initiating downstream signaling cascades. By blocking this interaction, L-368,899 inhibits these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L368899 L-368,899 OXTR Oxytocin Receptor (OXTR) L368899->OXTR Antagonizes Oxytocin Oxytocin Oxytocin->OXTR Activates G_protein Gαq / Gαi OXTR->G_protein PLC PLC G_protein->PLC PKC PKC PLC->PKC CaMK CaMK PLC->CaMK MAPK MAPK Pathway PKC->MAPK Cellular_Response Cellular Response CaMK->Cellular_Response MAPK->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway Antagonism by L-368,899.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

start Start: L-368,899 HCl Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress Expose to Stress analysis Analysis of Stressed Samples stress->analysis Analyze Samples hplc_dev HPLC Method Development & Optimization hplc_val HPLC Method Validation (ICH Guidelines) hplc_dev->hplc_val Validate Method hplc_val->analysis Validated Method data Data Analysis: - Purity Assessment - Degradant Identification analysis->data report Generate Stability Report data->report end End report->end

Caption: Workflow for Stability Indicating Assay of L-368,899 HCl.

Conclusion

This technical guide provides essential information regarding the stability and storage of this compound. Adherence to the recommended storage conditions is vital for maintaining the compound's integrity. While specific degradation data is not widely published, the provided framework for a stability-indicating HPLC method offers a robust starting point for researchers to perform their own stability assessments, ensuring the quality and reliability of their scientific investigations.

References

L-368,899 Hydrochloride: A Technical Guide for Investigating Centrally Mediated Oxytocin Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for elucidating the centrally mediated roles of oxytocin in a variety of physiological and behavioral processes. This technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, binding characteristics, and its application in preclinical research. Detailed experimental protocols for key in vivo and in vitro assays are presented, along with a summary of critical quantitative data to aid in experimental design and data interpretation.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, is renowned for its peripheral roles in parturition and lactation. However, a growing body of evidence highlights its critical involvement in modulating a wide spectrum of central nervous system functions, including social recognition, pair bonding, anxiety, and stress responses.[1][2] The investigation of these centrally mediated effects has been significantly advanced by the development of selective OTR antagonists that can penetrate the central nervous system.

This compound has emerged as a key tool in this field. As a non-peptide small molecule, it offers advantages over peptide-based antagonists, such as improved oral bioavailability and central nervous system penetration.[2][3] This guide serves as a technical resource for researchers utilizing L-368,899 to explore the intricate roles of the oxytocin system in the brain.

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[4] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[4] This blockade of OTR activation effectively inhibits the physiological and behavioral responses normally triggered by oxytocin.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.[5][6][7] Upon activation by oxytocin, the Gαq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6][7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses.[5][7] L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Responses PKC->CellularResponse Leads to OT Oxytocin OT->OTR Binds L368899 L-368,899 L368899->OTR Blocks

Figure 1. Oxytocin Receptor Gq/11 Signaling Pathway and L-368,899 Inhibition.

Quantitative Data

The efficacy and selectivity of L-368,899 have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
Species/TissueReceptorParameterValue (nM)Reference(s)
Rat UterusOxytocinIC₅₀8.9[8][9]
Human UterusOxytocinIC₅₀26[8][9]
Coyote BrainOxytocinKᵢ12.38[10]
HumanVasopressin V1aIC₅₀370[9]
HumanVasopressin V2IC₅₀570[9]
Coyote BrainVasopressin V1aKᵢ511.6[10]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: In Vivo Pharmacokinetic Parameters
SpeciesDoseRouteParameterValueReference(s)
Rat (female)5 mg/kgOralBioavailability14%[8]
Rat (male)5 mg/kgOralBioavailability18%[8]
Rat25 mg/kgOralBioavailability (male)41%[8]
Dog5 mg/kgOralBioavailability17%[8]
Dog33 mg/kgOralBioavailability41%[8]
Rat & Dog1-10 mg/kgIVt₁/₂~2 hr[8]

t₁/₂: Half-life.

Table 3: In Vivo Dosing for Behavioral Studies
SpeciesDose Range (mg/kg)RouteBehavioral AssayReference(s)
Mouse1 - 10IPSocial Approach, Social Preference[11][12][13]
Rat3 - 10IPSocial Interaction, Ethanol Self-Administration[12]
Coyote3IMPharmacokinetics for Behavioral Studies[10]

IP: Intraperitoneal. IM: Intramuscular.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments utilizing L-368,899.

In Vitro Receptor Autoradiography for Binding Affinity

This protocol is adapted from studies determining the binding affinity and selectivity of ligands for oxytocin and vasopressin receptors.[10]

Objective: To determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Frozen brain tissue sections from the species of interest

  • Radioligand specific for the oxytocin receptor (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog, ¹²⁵I-OVTA)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Microscope slides

  • Coplin jars or slide mailers for incubation

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation: Section the frozen brain tissue at a thickness of 10-20 µm using a cryostat and mount the sections onto microscope slides.

  • Pre-incubation: Thaw and dry the slides at room temperature. Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous ligands.

  • Competitive Binding Incubation: Incubate the slides in a solution containing a constant concentration of the radioligand and varying concentrations of L-368,899 (e.g., 10⁻¹³ to 10⁻⁵ M). Include a control group with only the radioligand to determine total binding and another group with the radioligand and a high concentration of unlabeled oxytocin to determine non-specific binding.

  • Washing: After incubation, wash the slides in cold wash buffer to remove unbound radioligand.

  • Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiography film.

  • Data Analysis: Quantify the optical density of the autoradiograms. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-368,899 concentration to generate a competition curve. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start tissue_prep Tissue Preparation (Cryosectioning) start->tissue_prep preincubation Pre-incubation (Rehydration) tissue_prep->preincubation incubation Competitive Binding Incubation (Radioligand + L-368,899) preincubation->incubation washing Washing (Remove unbound radioligand) incubation->washing exposure Drying & Exposure (Autoradiography) washing->exposure analysis Data Analysis (Quantification & Curve Fitting) exposure->analysis end End analysis->end

Figure 2. Experimental workflow for in vitro receptor autoradiography.

In Vivo Uterine Contraction Assay

This protocol is based on established methods to assess the in vivo efficacy of oxytocin antagonists.[4]

Objective: To evaluate the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in an anesthetized rat model.

Materials:

  • Adult female rats (e.g., Sprague-Dawley)

  • Anesthetic (e.g., urethane)

  • This compound solution

  • Oxytocin solution

  • Saline solution

  • Intrauterine pressure catheter

  • Pressure transducer and recording system

  • Intravenous (IV) catheter

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the jugular vein for IV administration of compounds.

  • Surgical Preparation: Make a midline abdominal incision to expose the uterine horns. Insert a saline-filled balloon catheter into one uterine horn and connect it to a pressure transducer to monitor intrauterine pressure.

  • Baseline Recording: Record baseline uterine activity for a stabilization period.

  • L-368,899 Administration: Administer a bolus IV injection of L-368,899 at the desired dose.

  • Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus IV injection of oxytocin to induce uterine contractions.

  • Data Acquisition and Analysis: Continuously record the uterine pressure. Quantify the contractile response by measuring the amplitude and frequency of contractions or by calculating the area under the curve of the pressure tracing. Compare the oxytocin-induced response in L-368,899-treated animals to that in vehicle-treated controls to determine the inhibitory effect.

Uterine_Contraction_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Surgical Preparation (IV & Uterine Catheters) anesthesia->surgery baseline Record Baseline Uterine Activity surgery->baseline administer_antagonist Administer L-368,899 (IV) baseline->administer_antagonist oxytocin_challenge Oxytocin Challenge (IV) administer_antagonist->oxytocin_challenge record_response Record Uterine Contractions oxytocin_challenge->record_response analysis Data Analysis (Compare to Control) record_response->analysis end End analysis->end

Figure 3. Experimental workflow for the in vivo uterine contraction assay.

Three-Chamber Social Approach Test in Mice

This protocol is a standard method for assessing sociability in rodents and is adapted from various published studies.[14][15][16][17]

Objective: To assess the effect of L-368,899 on social approach behavior in mice.

Materials:

  • Three-chamber social approach apparatus

  • Subject mice

  • Unfamiliar stimulus mice (age- and sex-matched)

  • This compound solution

  • Vehicle solution (e.g., saline)

  • Syringes and needles for injection

  • Video recording and analysis software

Procedure:

  • Habituation: Habituate the subject mice to the testing room for at least 30-60 minutes before the experiment.

  • L-368,899 Administration: Administer L-368,899 or vehicle via intraperitoneal (IP) injection to the subject mice 30 minutes before the test.[11][18][19][20]

  • Apparatus Habituation (Phase 1): Place the subject mouse in the center chamber of the empty three-chamber apparatus and allow it to freely explore all three chambers for a 10-minute habituation period.

  • Social Approach Test (Phase 2): Place an unfamiliar stimulus mouse inside a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the subject mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.

  • Data Acquisition and Analysis: Record the session using a video camera. Analyze the video to determine the time the subject mouse spends in each chamber and the time it spends sniffing each wire cage. A decrease in time spent in the chamber with the stimulus mouse or a reduction in sniffing time in the L-368,899-treated group compared to the vehicle group would indicate a disruption in sociability.

Social_Approach_Workflow start Start hab_room Habituate Mouse to Testing Room start->hab_room injection Administer L-368,899 or Vehicle (IP) hab_room->injection hab_apparatus Phase 1: Habituation to Empty Apparatus injection->hab_apparatus social_test Phase 2: Social Approach Test (Stimulus vs. Empty Cage) hab_apparatus->social_test record_video Record Behavior social_test->record_video analysis Analyze Video Data (Time in Chamber, Sniffing) record_video->analysis end End analysis->end

Figure 4. Experimental workflow for the three-chamber social approach test.

Conclusion

This compound is a robust and reliable pharmacological tool for investigating the central roles of the oxytocin system. Its well-characterized binding profile, selectivity, and ability to cross the blood-brain barrier make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and quantitative data provided in this guide are intended to facilitate the design and execution of rigorous and reproducible research aimed at unraveling the complex functions of oxytocin in the brain. As research in this field continues to evolve, L-368,899 will undoubtedly remain a cornerstone for studies seeking to understand the neurobiology of social behavior and related neuropsychiatric disorders.

References

An In-depth Technical Guide on the Accumulation of L-368,899 Hydrochloride in Limbic Brain Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the accumulation of L-368,899 hydrochloride, a selective oxytocin (B344502) receptor antagonist, in the limbic system. The document is intended for researchers, scientists, and professionals in drug development interested in the central nervous system effects of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound is a potent, non-peptide, and orally active oxytocin receptor (OTR) antagonist.[1] Initially investigated for its potential in managing preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool for studying the role of oxytocin in the central nervous system.[2][3]

Data Presentation

The following tables summarize the quantitative data on the distribution and concentration of L-368,899 in various biological compartments, with a focus on the limbic system in rhesus monkeys.

Table 1: Concentration of L-368,899 in Rhesus Monkey Brain Regions

This table presents the concentration of L-368,899 in different brain regions of rhesus monkeys one hour after intravenous (IV) administration of a 1 mg/kg dose. The data is extracted from a study by Boccia et al. (2007).[2]

Brain RegionMean Concentration (ng/g tissue) ± SEMNumber of Samples (n)
Hypothalamus~55 ± 154
Orbitofrontal Cortex~48 ± 124
Amygdala~45 ± 104
Hippocampus~35 ± 84
Septum~30 ± 74
CaudateNot Detected4
Visual CortexNot Detected4
CerebellumNot Detected3
Parietal CortexNot DetectedNot Specified
BrainstemNot DetectedNot Specified

Note: The limit of quantification (LOQ) for the assay was 12 ng/g of brain tissue. "Not Detected" indicates that the concentration was below this limit. The values are estimated from the graphical data provided in the source publication.[2]

Table 2: Pharmacokinetics of L-368,899 in Rhesus Monkey Plasma and Cerebrospinal Fluid (CSF)

This table summarizes the pharmacokinetic profile of L-368,899 in the plasma and cerebrospinal fluid (CSF) of rhesus monkeys following a single 1 mg/kg IV injection. Data is from Boccia et al. (2007).[2]

Time Point (minutes)Mean Plasma Concentration (ng/mL)Mean CSF Concentration (ng/mL)
15165 - 346Not Measured
40Not SpecifiedPresent
110Not SpecifiedPeak Concentration
255UndetectableStill Present (at 1.5% of 15-min plasma level)

Experimental Protocols

This section details the methodologies employed in the key study by Boccia et al. (2007) that investigated the accumulation of L-368,899 in the limbic brain areas of rhesus monkeys.[2]

Study I: Pharmacokinetics in CSF and Plasma
  • Animal Model: Four adult male rhesus monkeys (Macaca mulatta), aged 14-20 years.

  • Anesthesia: Initial anesthesia was induced with 5 mg/kg ketamine, followed by maintenance with 1.5% isoflurane (B1672236) throughout the experiment.

  • Drug Administration: A single dose of 1 mg/kg of L-368,899 was administered intravenously (IV).

  • Sample Collection:

    • Cerebrospinal fluid (CSF) samples (approximately 0.5 mL) were collected from the cisterna magna at various time points over a 4-hour period. Each monkey had two CSF samples collected with at least 100 minutes between each collection.

    • Plasma samples were also collected at corresponding time points.

  • Analysis: The concentrations of L-368,899 and its metabolites in plasma and CSF were determined using a sensitive analytical method (details not specified in the publication).

Study II: Brain Tissue Accumulation
  • Animal Model: The same four male rhesus monkeys from Study I were used.

  • Anesthesia: The animals were immobilized with 5 mg/kg ketamine and maintained under deep anesthesia with 1.5% isoflurane.

  • Drug Administration: A single dose of 1 mg/kg of L-368,899 was administered via IV infusion.

  • Tissue Collection:

    • Approximately 60 minutes after the infusion, a final CSF sample was collected.

    • Immediately following the CSF collection, the animals were euthanized via IV administration of 90 mg/kg of pentobarbital.

    • The brains were harvested within 45 minutes of death.

    • Specific brain regions, including the hypothalamus, orbitofrontal cortex, amygdala, hippocampus, septum, visual cortex, parietal cortex, caudate, cerebellum, and brainstem, were dissected.

  • Analysis: The concentration of L-368,899 in the dissected brain tissues was quantified. The limit of quantification for the assay was 12 ng/mg of brain tissue.

Visualizations

The following diagrams illustrate the signaling pathway of the oxytocin receptor and the experimental workflow for studying L-368,899 accumulation in the brain.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Oxytocin receptor signaling and its inhibition by L-368,899.

cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal Rhesus Monkey Anesthesia Anesthesia (Ketamine + Isoflurane) Animal->Anesthesia Drug_Admin IV Administration of L-368,899 (1 mg/kg) Anesthesia->Drug_Admin CSF_Plasma_Sampling CSF and Plasma Sampling (Time Course) Drug_Admin->CSF_Plasma_Sampling Euthanasia Euthanasia (60 min post-dose) CSF_Plasma_Sampling->Euthanasia LC_MS Quantification of L-368,899 (LC-MS/MS or similar) CSF_Plasma_Sampling->LC_MS Brain_Harvest Brain Harvest and Dissection Euthanasia->Brain_Harvest Brain_Harvest->LC_MS Data_Analysis Data Analysis and Pharmacokinetic Modeling LC_MS->Data_Analysis

Experimental workflow for brain accumulation studies.

References

L-368,899 Hydrochloride: A Technical Guide for Research on Pair Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system's role in social behaviors, particularly pair bonding. This technical guide provides an in-depth overview of L-368,899, including its mechanism of action, pharmacokinetic profile, and detailed protocols for key experimental applications. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize L-368,899 in studies aimed at elucidating the neurobiological underpinnings of social attachment.

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor. By binding with high affinity to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of this receptor by L-368,899 inhibits the subsequent activation of phospholipase C (PLC) and the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and subsequent physiological and behavioral effects mediated by oxytocin.

Signaling Pathway

The binding of oxytocin to its receptor initiates a cascade of intracellular events. L-368,899 competitively inhibits the initial step of this pathway.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds l368899 L-368,899 l368899->otr Blocks gq11 Gq/11 otr->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates ip3 IP3 plc->ip3 Cleaves to dag DAG plc->dag pip2 PIP2 ca2_release Ca²⁺ Release ip3->ca2_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Responses (e.g., Pair Bonding Behavior) ca2_release->cellular_response Leads to pkc->cellular_response Leads to

Oxytocin Receptor Signaling Pathway and L-368,899 Inhibition.

Quantitative Data

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of this compound for oxytocin and vasopressin receptors across different species.

CompoundReceptorSpeciesTissue/SystemAffinity (IC50, nM)Affinity (Ki, nM)Selectivity (fold) OTR vs V1aR
L-368,899Oxytocin (OTR)RatUterus8.9[1][2]->40[3]
L-368,899Oxytocin (OTR)HumanUterus26[1][2]--
L-368,899Oxytocin (OTR)CoyoteBrain-12.38[4]~41[4]
L-368,899Vasopressin V1aRatLiver890[1]--
L-368,899Vasopressin V1aHumanLiver510[1]--
L-368,899Vasopressin V1aCoyoteBrain-511.6[4]-
L-368,899Vasopressin V2RatKidney2400[1]--
L-368,899Vasopressin V2HumanKidney960[1]--
Pharmacokinetic Parameters

This table outlines the key pharmacokinetic parameters of L-368,899 following intravenous (IV) and oral (PO) administration in rats and dogs.[5][6]

SpeciesRouteDose (mg/kg)t½ (hr)Plasma Clearance (mL/min/kg)Vdss (L/kg)Oral Bioavailability (%)
Rat (female)IV10~2182.0-2.6-
Rat (male)IV-~223-362.0-2.6-
Rat (female)PO5---14
Rat (male)PO5---18
Rat (male)PO25---41
Dog (female)IV-~223-363.4-4.9-
Dog (female)PO5---17
Dog (female)PO33---41

Experimental Protocols

Competitive Receptor Binding Assay

This protocol details the methodology for determining the binding affinity of L-368,899 for the oxytocin receptor using a competitive radioligand binding assay.

Competitive_Binding_Assay prep 1. Tissue Preparation (e.g., brain sections or cell membranes expressing OTR) incubation 2. Incubation - Constant concentration of radioligand (e.g., [¹²⁵I]-OVTA) - Increasing concentrations of L-368,899 - Reach equilibrium prep->incubation washing 3. Washing Remove unbound radioligand incubation->washing detection 4. Detection (e.g., Autoradiography or Scintillation Counting) washing->detection analysis 5. Data Analysis - Generate competition curve - Calculate IC50 and Ki values detection->analysis

Workflow for a Competitive Receptor Binding Assay.

Materials:

  • Tissue source (e.g., brain tissue from prairie voles or cell lines expressing the OTR)

  • Radiolabeled OTR ligand (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration suitable for the assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-368,899. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of L-368,899. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Partner Preference Test (PPT) in Prairie Voles

The Partner Preference Test is a standard behavioral paradigm to assess pair bonding in monogamous species like the prairie vole.[7][8][9][10]

Partner_Preference_Test cohabitation 1. Cohabitation (e.g., 24 hours) Male subject with a female partner drug_admin 2. Drug Administration Administer L-368,899 or vehicle to the male subject (e.g., intraperitoneally) cohabitation->drug_admin ppt_setup 3. PPT Apparatus Setup Three-chambered apparatus. Tethered partner in one side chamber, tethered novel female in the other. drug_admin->ppt_setup testing 4. Testing Phase (e.g., 3 hours) Place male subject in the neutral center chamber. Record time spent in each chamber and in side-by-side contact with each female. ppt_setup->testing analysis 5. Data Analysis Compare time spent with partner vs. novel female. Calculate partner preference score. testing->analysis

Experimental Workflow for the Partner Preference Test.

Materials:

  • Adult, sexually naive male and female prairie voles (Microtus ochrogaster)

  • Standard housing cages

  • Three-chambered partner preference test apparatus

  • Tethers and swivels

  • Video recording and analysis software

  • This compound solution and vehicle control (e.g., saline or DMSO/saline mixture)

Procedure:

  • Cohabitation: House a male prairie vole with a female partner for a predetermined period (e.g., 24 hours) to allow for pair bond formation.

  • Drug Administration: Prior to the test, administer L-368,899 or vehicle to the male subject via the desired route (e.g., intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the drug to ensure it is active during the behavioral test.

  • Apparatus Setup: Place the female partner in one of the side chambers of the three-chambered apparatus, tethered to allow movement within that chamber. Place a novel female (unfamiliar to the male subject) in the other side chamber, also tethered. The central chamber remains empty.

  • Testing: Place the male subject into the central, neutral chamber and allow it to freely explore all three chambers for a set duration (typically 3 hours). Record the entire session on video.

  • Behavioral Scoring: Analyze the video recordings to quantify the amount of time the male subject spends in each of the three chambers and, more specifically, the duration of side-by-side huddling contact with the partner versus the novel female.

  • Data Analysis: A partner preference is demonstrated if the male spends significantly more time in contact with the partner female compared to the novel female. This can be statistically analyzed using appropriate tests (e.g., paired t-test or Wilcoxon signed-rank test). A partner preference index can also be calculated: (Time with Partner - Time with Novel) / (Time with Partner + Time with Novel).

In Vivo Microdialysis in Rodents

This protocol provides a general framework for using in vivo microdialysis to measure neurotransmitter levels in specific brain regions of awake, freely moving rodents following the administration of L-368,899. This can be adapted to investigate the effects of OTR blockade on neurochemical systems implicated in pair bonding.[11][12][13][14][15]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • Anesthesia

  • Microinfusion pump

  • Fraction collector

  • Analytical system for neurotransmitter quantification (e.g., HPLC-ECD)

  • This compound solution and artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula to the skull with dental cement and allow the animal to recover.

  • Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to stabilize and then begin collecting baseline dialysate samples into a refrigerated fraction collector at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer L-368,899 or vehicle systemically (e.g., IP or SC) or locally via reverse dialysis through the probe.

  • Post-Treatment Collection: Continue to collect dialysate samples to monitor changes in extracellular neurotransmitter levels over time.

  • Sample Analysis: Analyze the collected dialysate samples using a sensitive analytical method, such as HPLC with electrochemical detection, to quantify the concentrations of neurotransmitters of interest (e.g., dopamine, oxytocin).

  • Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the stable baseline levels and analyze for significant changes over time and between treatment groups.

Conclusion

This compound is a critical pharmacological tool for researchers investigating the role of the oxytocin system in social behaviors such as pair bonding. Its selectivity for the oxytocin receptor and its ability to penetrate the central nervous system allow for targeted studies of the neural circuits underlying social attachment. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for the design and execution of rigorous and reproducible research in this field. By carefully considering the mechanism of action, pharmacokinetics, and appropriate experimental methodologies, scientists can effectively leverage L-368,899 to advance our understanding of the neurobiology of social connection.

References

L-368,899 Hydrochloride: A Technical Guide to its Application in Maternal and Sexual Behavior Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially developed for potential use in preventing premature labor, its ability to cross the blood-brain barrier has made it an invaluable pharmacological tool in neuroscience.[1][3][4] This guide provides an in-depth technical overview of L-368,899's mechanism of action, its use in key experimental protocols, and a summary of quantitative data from various studies, focusing on its role in elucidating the complex neural circuits governing maternal and sexual behaviors.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds to the OTR with high affinity, physically preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling.[1] The OTR is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.[1][3] The binding of oxytocin typically activates this pathway, leading to a cascade of intracellular events. By blocking this initial binding step, L-368,899 effectively inhibits all subsequent physiological and behavioral responses mediated by oxytocin receptor activation.[1]

Data Presentation

The following tables summarize key quantitative data regarding the binding affinity, selectivity, pharmacokinetics, and in vivo efficacy of L-368,899.

Table 1: Binding Affinity and Selectivity of L-368,899

ReceptorSpecies/TissueBinding Assay MetricValue (nM)Reference
Oxytocin Receptor (OTR)Rat UterusIC508.9[2][5][6]
Oxytocin Receptor (OTR)Human UterusIC5026[2][6]
Oxytocin Receptor (OTR)Coyote BrainKi12.38[7]
Vasopressin V1a Receptor-IC50370[5]
Vasopressin V1a ReceptorCoyote BrainKi511.6[7]
Vasopressin V2 Receptor-IC50570[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Pharmacokinetic Properties of L-368,899

ParameterSpeciesSexDose (mg/kg)RouteValueReference
Half-life (t1/2) Rat & Dog-1, 2.5, 10IV~2 hr[2][8]
Plasma Clearance Rat & Dog-1, 2.5, 10IV23-36 ml/min/kg[2][8]
Volume of Distribution (Vdss) Rat-1, 2.5, 10IV2.0-2.6 L/kg[2][8]
Volume of Distribution (Vdss) DogFemale1, 2.5, 10IV3.4-4.9 L/kg[2][8]
Oral Bioavailability RatFemale5PO14%[2][8]
Oral Bioavailability RatMale5PO18%[2][8]
Oral Bioavailability RatMale25PO41%[2][8]

IV: Intravenous, PO: Oral (by mouth).

Table 3: In Vivo Efficacy of L-368,899 (Antagonism of Uterine Contractions)

Animal ModelAdministration RouteEfficacy MetricValue (mg/kg)Reference
RatIntravenous (IV)AD500.35[6]
RatIntraduodenal (ID)AD507[6]

AD50: The dose required to reduce the response to oxytocin by 50%.

Table 4: Summary of Key Behavioral Studies Using L-368,899

Study FocusAnimal ModelDose and RouteKey FindingsReference
Maternal & Sexual Behavior Rhesus Monkey (Female)1 or 3 mg/kg, IVReduced or eliminated interest in infants and sexual behavior.[9][9]
Sexual Motivation Male Rat1 mg/kg, IPDecreased time spent with a receptive female, indicating reduced sexual motivation.[10][10]
Social Rank Male MiceNot SpecifiedCaused fluctuation in social rank for second-rank mice; no effect on first-rank mice.[11][11]
Social Behavior Male Rat (Adolescent)Not SpecifiedIncreased social avoidance in rats previously exposed to social instability stress.[12][12]
Pair Bonding Male Prairie Voles10 mg/kg, IPCo-administration with an OTR agonist did not block partner preference formation.[13][13]

IV: Intravenous, IP: Intraperitoneal.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: In Vivo Uterine Contraction Assay in Rats

This protocol assesses the ability of L-368,899 to antagonize oxytocin-induced uterine contractions.

  • Animal Preparation: Anesthetize adult female Sprague-Dawley rats.[6]

  • Surgical Procedure: Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[1]

  • Baseline Measurement: Record baseline uterine activity to establish a stable state.[1]

  • Antagonist Administration: Administer L-368,899 at various doses through the desired route (e.g., a single intravenous bolus).[1][6]

  • Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.[1] This challenge can be repeated at intervals to assess the duration of action.

  • Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions.[1] The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is then calculated.[1][6]

Protocol 2: Sexual Motivation Assay in Male Rats

This protocol uses a three-chambered arena to evaluate the effect of L-368,899 on sexual motivation.

  • Subjects: Use sexually experienced adult male Long-Evans rats.[10]

  • Drug Administration: Administer this compound (e.g., 1 mg/kg) or a vehicle control via intraperitoneal (IP) injection 40 minutes prior to testing.[10]

  • Apparatus: The test arena consists of three chambers. A sexually receptive female is confined to a smaller chamber attached to one end, and a stimulus male is confined in a similar chamber at the other end. Perforated dividers prevent physical contact but allow sensory cues.[10]

  • Test Procedure: Place the test male into the center chamber and allow it to explore the arena for a 20-minute period.[10]

  • Data Collection: Record the amount of time the test male spends in proximity to the stimulus female versus the stimulus male.[10]

  • Analysis: Compare the time spent with the female between the L-368,899-treated group and the vehicle control group to determine the effect on sexual motivation.[10]

Protocol 3: Maternal and Sexual Behavior Assay in Rhesus Monkeys

This protocol was used to demonstrate that peripherally administered L-368,899 affects central behavioral processes.

  • Subject: An adult female rhesus monkey.[9]

  • Drug Administration: Prior to each test, administer a different intravenous (IV) treatment: L-368,899 (1 mg/kg or 3 mg/kg) or a saline control.[9]

  • Behavioral Testing:

    • Maternal Interest: Test the female's interest in an infant.[9]

    • Sexual Behavior: Test the female's sexual interest and behavior.[9]

  • Data Analysis: Compare behavioral responses (e.g., interest in infant, sexual solicitations) across the different treatment conditions (saline vs. L-368,899 doses).[9] The study found that the antagonist treatment reduced or eliminated these social behaviors.[9]

Protocol 4: In Vitro Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) and selectivity of L-368,899 for its target receptors.

  • Tissue Preparation: Use tissue homogenates from sources rich in the receptors of interest (e.g., coyote brain for OTR and AVPR1a).[7]

  • Reagents:

    • Radioligand: A radioactive ligand that binds specifically to the receptor of interest (e.g., 125I-ornithine vasotocin (B1584283) analog for OTR).[14]

    • Competitor: L-368,899, prepared in a serial dilution of increasing concentrations.[7]

  • Incubation: Co-incubate the tissue homogenate with a constant concentration of the radioligand and varying concentrations of L-368,899.[14]

  • Detection: After incubation, separate the bound from unbound radioligand and quantify the amount of radioactivity bound to the tissue.

  • Data Analysis: Plot the radioligand binding against the concentration of L-368,899. The resulting competition curve is used to calculate the IC50 value, which can then be converted to the binding affinity constant (Ki).[7] This process is repeated for different receptors (e.g., AVPR1a) to determine selectivity.[7]

Mandatory Visualizations

G cluster_0 cluster_1 OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds L368899 L-368,899 L368899->OTR Competitively Blocks Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Behavior Maternal & Sexual Behaviors DAG->Behavior Ca->Behavior

Caption: Oxytocin signaling pathway and competitive inhibition by L-368,899.

G Start Start: Animal Subjects Habituation Acclimation & Habituation Start->Habituation Grouping Random Assignment to Groups Habituation->Grouping Admin_A Group A: Administer L-368,899 Grouping->Admin_A Test Admin_B Group B: Administer Vehicle Grouping->Admin_B Control Behavioral_Test Behavioral Assay (e.g., Sexual Motivation Test) Admin_A->Behavioral_Test Admin_B->Behavioral_Test Data_Collection Record Behavioral Metrics Behavioral_Test->Data_Collection Analysis Statistical Analysis: Compare Group A vs. Group B Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for in vivo behavioral studies.

G R* = Radioligand L = L-368,899 cluster_0 Low [L-368,899] cluster_1 Increasing [L-368,899] cluster_2 High [L-368,899] Receptor1 OTR Radioligand1 R* Radioligand1->Receptor1 High Binding Receptor2 OTR Radioligand2 R* Radioligand2->Receptor2 Competitor1 L Competitor1->Receptor2 Displacement Receptor3 OTR Competitor2 L Competitor2->Receptor3 High Binding

Caption: Principle of the competitive binding assay.

This compound remains a critical pharmacological agent for investigating the central role of the oxytocin system. Its ability to penetrate the central nervous system and selectively block oxytocin receptors has allowed researchers to directly implicate endogenous oxytocin in the modulation of complex social behaviors, including maternal care and sexual motivation.[4][9] While its pharmacokinetic profile limited its clinical development for preterm labor, its utility in preclinical research is undisputed.[3][15] The data and protocols summarized herein provide a comprehensive guide for researchers and drug development professionals aiming to explore the nuanced functions of oxytocin signaling in both health and disease.

References

L-368,899 Hydrochloride: A Technical Guide for Dissecting Oxytocin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Originally developed in the 1990s for the potential prevention of preterm labor, its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, have established it as an invaluable tool in neuroscience and physiological research.[1] This technical guide provides an in-depth overview of L-368,899, its mechanism of action, and its application in dissecting the multifaceted signaling pathways of oxytocin.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1][4] It binds with high affinity to the OTR, a class A G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][4][5] This blockade of OTR activation effectively inhibits the physiological and behavioral responses mediated by oxytocin.[1]

Quantitative Data: Binding Affinity and In Vivo Efficacy

The binding affinity and functional antagonism of L-368,899 have been characterized across various species and tissues. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Binding Affinity and Selectivity of L-368,899

Species/TissueReceptor SubtypeParameterValue (nM)Reference(s)
Rat UterusOxytocinIC508.9[3][5]
Human UterusOxytocinIC5026[3][5]
Coyote BrainOxytocin (OXTR)Ki12.38
Coyote BrainVasopressin 1a (AVPR1a)Ki511.6
HumanVasopressin V1aIC50370[2]
HumanVasopressin V2IC50570[2]

Table 2: In Vivo Efficacy of L-368,899

SpeciesAssayParameterDose (mg/kg)EffectReference(s)
RatOxytocin-stimulated uterine contractionsAD500.35 (i.v.)50% reduction in contractile response
RatOxytocin-stimulated uterine contractionsAD507 (i.d.)50% reduction in contractile response

Oxytocin Signaling Pathways

The oxytocin receptor primarily couples to the Gq/11 family of G-proteins, initiating a cascade of intracellular events. L-368,899, by blocking the initial binding of oxytocin, prevents the activation of these pathways.

OxytocinSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Competitively Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Rho_pathway Rho/Rho-kinase Pathway Gq11->Rho_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Opens Ca²⁺ channels Ca2_cytosol ↑ [Ca²⁺]i Ca2_cytosol->PKC Activates Contraction Physiological Response (e.g., Uterine Contraction) Ca2_cytosol->Contraction MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Contraction Rho_pathway->Contraction

Caption: Oxytocin receptor signaling cascade and the inhibitory action of L-368,899.

Experimental Protocols

Detailed methodologies for key experiments utilizing L-368,899 are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of L-368,899 for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials and Reagents:

    • Cell membranes expressing the oxytocin receptor (e.g., from CHO-hOTR cells).

    • Radioligand (e.g., [³H]-Oxytocin).

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Unlabeled oxytocin (for determining non-specific binding).

    • 96-well filter plates (GF/C).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of L-368,899 in assay buffer.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of L-368,899.

    • Initiate the binding reaction by adding the cell membrane preparation (10-20 µg protein/well).

    • For total binding, omit L-368,899. For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through the GF/C filter plate, followed by washing with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

In Vivo Uterine Contraction Assay

This assay assesses the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in an animal model.

  • Materials and Reagents:

    • Anesthetized female rats (e.g., Sprague-Dawley).

    • This compound solution.

    • Oxytocin solution.

    • Intrauterine balloon-tipped cannula.

    • Pressure transducer and data acquisition system.

  • Procedure:

    • Anesthetize the rat and insert a cannula into the jugular vein for drug administration.

    • Insert a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

    • Record baseline uterine activity.

    • Administer a bolus of oxytocin to induce uterine contractions and establish a control response.

    • Administer L-368,899 intravenously at various doses.

    • After a set time, challenge the animal with the same dose of oxytocin.

    • Continuously record uterine contractile activity (frequency and amplitude).

    • Quantify the contractile response by measuring the area under the curve for a defined period.

    • Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).

Intracellular Calcium Mobilization Assay

This assay measures the ability of L-368,899 to block oxytocin-induced increases in intracellular calcium concentration ([Ca²⁺]i), a key downstream signaling event.

  • Materials and Reagents:

    • Cells expressing the oxytocin receptor (e.g., HEK293 or CHO cells).

    • Fura-2 AM (a ratiometric calcium indicator).

    • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

    • This compound.

    • Oxytocin.

    • A fluorescence plate reader or microscope capable of ratiometric measurements.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove extracellular dye.

    • Pre-incubate the cells with various concentrations of L-368,899 or vehicle for a defined period.

    • Measure the baseline fluorescence ratio (340nm/380nm excitation, ~510nm emission).

    • Stimulate the cells with a specific concentration of oxytocin.

    • Record the change in the fluorescence ratio over time.

    • Determine the concentration of L-368,899 that inhibits 50% of the oxytocin-induced calcium response (IC50).

Experimental and Logical Workflows

Visualizing the workflow of experiments is crucial for planning and execution.

ExperimentalWorkflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Start: Characterize L-368,899 Activity binding_assay Competitive Radioligand Binding Assay start->binding_assay ca_assay Intracellular Calcium Mobilization Assay start->ca_assay data_analysis_vitro Data Analysis: Determine Ki and IC50 binding_assay->data_analysis_vitro ca_assay->data_analysis_vitro uterine_assay In Vivo Uterine Contraction Assay data_analysis_vitro->uterine_assay behavioral_study Behavioral Studies (e.g., Social Interaction) data_analysis_vitro->behavioral_study data_analysis_vivo Data Analysis: Determine AD50 and Behavioral Effects uterine_assay->data_analysis_vivo behavioral_study->data_analysis_vivo conclusion Conclusion: L-368,899 is a selective and potent OTR antagonist with in vivo efficacy data_analysis_vivo->conclusion

Caption: A typical experimental workflow for characterizing an oxytocin receptor antagonist.

Conclusion

This compound is a well-characterized and highly selective oxytocin receptor antagonist that has proven to be an indispensable research tool. Its ability to competitively block the OTR with high affinity allows for the precise dissection of oxytocin's role in a myriad of physiological processes, from uterine contractions to complex social behaviors. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize L-368,899 in their investigations of the oxytocin signaling system.

References

Methodological & Application

L-368,899 hydrochloride experimental protocol for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Originally investigated for the prevention of preterm labor, it has become a critical pharmacological tool for exploring the diverse physiological and behavioral roles of the oxytocin system.[1][2] Its ability to cross the blood-brain barrier makes it suitable for investigating both peripheral and central nervous system effects of oxytocin receptor blockade.[1][3] These application notes provide detailed protocols for in vivo studies using L-368,899, along with key quantitative data to inform experimental design.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the subsequent signaling cascade, thereby preventing physiological responses mediated by oxytocin, such as uterine contractions.[1]

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates OXT Oxytocin OXT->OTR Binds L368 L-368,899 L368->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca2->Response PKC->Response

Inhibition of the Oxytocin Receptor Signaling Cascade by L-368,899.

Quantitative Data

Receptor Binding Affinity and Selectivity

L-368,899 demonstrates high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a and V2).[4]

Species/TissueReceptorParameterValue (nM)Reference
Rat UterusOxytocinIC₅₀8.9[4][5]
Human UterusOxytocinIC₅₀26[4][5]
Coyote BrainOxytocinKᵢ12.38[3]
Rat LiverV1aIC₅₀370
Human LiverV1aIC₅₀510[5]
Coyote BrainV1aKᵢ511.6[3]
Rat KidneyV2IC₅₀570
Human KidneyV2IC₅₀960[5]
In Vivo Pharmacokinetics

Pharmacokinetic profiles of L-368,899 have been characterized in several species. The compound is orally bioavailable, though parameters can be dose and sex-dependent.[6]

Intravenous Administration

SpeciesDose (mg/kg)t½ (hr)Plasma Clearance (ml/min/kg)Vdss (L/kg)Reference
Rat1, 2.5, 10~223 - 362.0 - 2.6[6]
Dog (female)1, 2.5, 10~223 - 363.4 - 4.9[6]

Oral Administration

SpeciesDose (mg/kg)Cmax (hr)Oral Bioavailability (%)Reference
Rat (female)5< 114[5][6]
Rat (male)5< 118[5][6]
Rat (male)25< 141[6]
Dog (female)5< 117[6]
Dog (female)331 - 441[6]

Note: Due to nonlinear kinetics, bioavailability could not be calculated for higher oral doses in some studies.[6]

Intramuscular Administration in Coyotes

Dose (mg/kg)Peak CSF Concentration TimeReference
315 - 30 min[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in water and saline.[7]

  • Reconstitution: For a stock solution, dissolve this compound in sterile 0.9% saline to the desired concentration.

  • Working Solution: Dilute the stock solution with sterile 0.9% saline to the final concentration required for injection.

  • Storage: Store stock solutions at -20°C. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]

Protocol 1: Inhibition of Uterine Contractions (Rat Model)

This protocol is designed to assess the tocolytic (anti-contraction) efficacy of L-368,899.

  • Animal Model: Use time-mated pregnant Sprague-Dawley rats on day 21 of gestation.

  • Anesthesia: Anesthetize the rats (e.g., with urethane) and record uterine activity using a pressure transducer connected to a catheter inserted into the uterine horn.

  • Baseline Measurement: Record spontaneous uterine contractions for a baseline period of 30-60 minutes.

  • Oxytocin Challenge: Administer a bolus intravenous (i.v.) injection of oxytocin to induce strong, regular uterine contractions.

  • L-368,899 Administration: Once a stable contractile response to oxytocin is established, administer this compound intravenously. An effective dose to inhibit oxytocin-induced contractions in rats is approximately 0.35 mg/kg (ED₅₀).[4]

  • Data Analysis: Measure the frequency and amplitude of uterine contractions before and after L-368,899 administration. Calculate the percentage inhibition of the oxytocin-induced response.

Protocol 2: Assessment of Social Behavior (Mouse Model)

This protocol is adapted from studies investigating the role of oxytocin in social behaviors.

  • Animal Model: Use adult male C57BL/6J mice.

  • Habituation: Habituate the mice to the testing arena and injection procedures for several days prior to the experiment.

  • L-368,899 Administration: Administer this compound via intraperitoneal (i.p.) injection. A dose of 10 mg/kg has been shown to block the effects of oxytocin on ethanol (B145695) consumption in mice.[7] Administer the compound 15-30 minutes prior to the behavioral test to allow for absorption and distribution.

  • Behavioral Paradigm (e.g., Social Interaction Test):

    • Place a subject mouse in a three-chambered social approach apparatus.

    • Allow a 10-minute habituation period.

    • Introduce a novel, unfamiliar mouse (stranger) into one of the side chambers, enclosed in a wire cage. Leave the other side chamber empty.

    • Record the behavior of the subject mouse for 10 minutes, measuring the time spent in each chamber and the time spent sniffing the caged stranger mouse versus the empty cage.

  • Data Analysis: Compare the social interaction parameters (time in chamber, sniffing time) between the vehicle-treated control group and the L-368,899-treated group.

Protocol 3: Pharmacokinetic Study (Canine or Rodent Model)

This protocol outlines a basic procedure for determining the pharmacokinetic profile of L-368,899.

  • Animal Model: Use adult male or female rats or dogs.

  • Catheterization (Optional but Recommended): For serial blood sampling, implant a catheter in the jugular vein or other suitable vessel one day prior to the study.

  • Drug Administration:

    • Intravenous (i.v.): Administer a single bolus of this compound (e.g., 1-10 mg/kg) through the tail vein (rats) or cephalic vein (dogs).[6]

    • Oral (p.o.): Administer L-368,899 by oral gavage at the desired dose (e.g., 5-100 mg/kg).[6]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

    • For central nervous system studies, cerebrospinal fluid (CSF) may be collected via the cisterna magna at terminal time points.[3]

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma and CSF samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of L-368,899 in plasma and/or CSF using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Calculate key pharmacokinetic parameters (t½, Cmax, AUC, clearance, etc.) using appropriate software.

Experimental Workflow for In Vivo Studies

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Animal Model (e.g., Rat, Mouse, Dog) B Prepare L-368,899 Solution (e.g., in 0.9% Saline) A->B D Administer L-368,899 or Vehicle (i.v., i.p., p.o., i.m.) B->D C Habituation & Baseline Measurements C->D E Conduct Experiment (Behavioral, Physiological, PK) D->E F Collect Samples / Record Data (Blood, CSF, Behavior Video) E->F G Process & Analyze Samples (LC-MS/MS, Scoring) F->G H Statistical Analysis G->H

General Experimental Workflow for L-368,899 In Vivo Studies.

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its utility in both peripheral and central applications, combined with its oral bioavailability, makes it an invaluable tool for research into the multifaceted roles of the oxytocin system in health and disease.[1][3] The quantitative data and protocols provided herein offer a foundation for the design and execution of robust in vivo studies.

References

Application Notes and Protocols for L-368,899 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially investigated for its potential in preventing premature labor, it has become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[1][4] Its ability to cross the blood-brain barrier makes it suitable for both peripheral and central nervous system studies.[1][3][5] These notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in rat models.

Physicochemical Properties and Formulation

PropertyValue
Molecular Formula C₂₆H₄₃ClN₄O₅S₂
Molecular Weight 591.23 g/mol
CAS Number 160312-62-9
Solubility DMSO: 100 mg/mL (169.14 mM) (Sonication recommended) H₂O: 2 mg/mL (3.38 mM) (Sonication is recommended)
Storage Powder: -20°C for 3 years In solvent: -80°C for 1 year

Data sourced from multiple chemical suppliers.

For in vivo experiments, a common vehicle for oral administration can be a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[6] For intravenous administration, L-368,899 can be dissolved in 0.9% saline.[3] It is recommended to prepare working solutions fresh on the day of use.[2]

Dosage and Administration in Rats

This compound has been administered to rats through various routes, primarily intravenous (i.v.), intraduodenal (i.d.), and oral (p.o.). The choice of administration route and dosage depends on the specific experimental design.

Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of L-368,899 in rats.

Table 1: Intravenous Administration of L-368,899 in Rats [7]

Dose (mg/kg)SexPlasma Clearance (mL/min/kg)Half-life (t½) (hr)Volume of Distribution (Vdss) (L/kg)
1Female & Male23 - 36~22.0 - 2.6
2.5Female & Male23 - 36~22.0 - 2.6
10Male23 - 36~22.0 - 2.6
10Female18~22.0 - 2.6

Table 2: Oral Administration of L-368,899 in Rats [2][6][7][8]

Dose (mg/kg)SexOral Bioavailability (%)Mean Cmax
5Female14%Achieved at <1 hr
5Male18%Achieved at <1 hr
25Female17%Achieved between 1 and 4 hr
25Male41%Achieved at <1 hr
100Female & MaleNot calculated (nonlinear kinetics)Achieved between 1 and 4 hr

Note: Plasma drug concentrations have been observed to be higher in female than in male rats, particularly at the 25 mg/kg oral dose, where mean AUC values were 4.5-fold higher in females.[7] Plasma drug levels increase more than proportionally with an increasing oral dose, indicating nonlinear kinetics at higher concentrations.[7]

Mechanism of Action and Signaling Pathway

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The primary signaling pathway inhibited by L-368,899 is the Gq/11-mediated pathway.

Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates Gq11 Gq/11 Protein OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Competitively Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Uterine Contraction Ca2->Contraction PKC->Contraction Start Start Anesthetize Anesthetize Rat Start->Anesthetize Cannulate Cannulate Jugular Vein and Uterine Horn Anesthetize->Cannulate Baseline Record Baseline Uterine Activity Cannulate->Baseline Administer_L368899 Administer L-368,899 (i.v. or i.d.) Baseline->Administer_L368899 Wait Wait for Pre-determined Time Administer_L368899->Wait Administer_OT Administer Oxytocin (Oxytocin Challenge) Wait->Administer_OT Record Record Uterine Contractions Administer_OT->Record Analyze Analyze Data (Frequency, Amplitude, AUC) Record->Analyze End End Analyze->End

References

Application Notes and Protocols for L-368,899 Hydrochloride Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][3] Due to its ability to cross the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies.[1][3] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of this compound for in vivo research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding the compound's characteristics.

PropertyValueReferences
Molecular Weight 591.22 g/mol (hydrochloride); 627.68 g/mol (dihydrochloride)[4][5][6]
Molecular Formula C₂₆H₄₂N₄O₅S₂・HCl[5]
Appearance Solid[7]
Purity ≥97%[8]
Storage Store at -20°C[8]

Solubility Data

The solubility of this compound in common laboratory solvents is outlined in Table 2. This data is essential for preparing stock solutions and final formulations for injection. Sonication is recommended to aid dissolution in aqueous solutions.[4]

SolventSolubilityReferences
Water Soluble to 100 mM[8]
DMSO Soluble to 100 mM[8]
Saline (0.9%) Used as a vehicle for IP injections[9]

Biological Activity and Selectivity

This compound acts as a competitive antagonist at the oxytocin receptor, preventing the binding of the endogenous ligand, oxytocin, and subsequent downstream signaling.[1] The compound exhibits high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors.[8] Table 3 summarizes the inhibitory concentrations (IC₅₀) for this compound at various receptors.

ReceptorSpeciesIC₅₀References
Oxytocin Receptor Rat (uterus)8.9 nM[2][8]
Oxytocin Receptor Human (uterus)26 nM[2]
Vasopressin V1a Receptor 370 nM[8]
Vasopressin V2 Receptor 570 nM[8]

Signaling Pathway of this compound

This compound exerts its antagonistic effect by blocking the oxytocin receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1] The binding of oxytocin to its receptor would normally initiate a signaling cascade leading to various physiological responses. L-368,899 prevents this activation.

L368899_Signaling_Pathway OTR Oxytocin Receptor (OTR) Gq11 Gq/11 Protein OTR->Gq11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response Ca_release->Response PKC->Response

Caption: L-368,899 blocks oxytocin-induced signaling.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a solution of this compound in sterile 0.9% saline for intraperitoneal injection in rodents.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[10]

  • Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

  • Calculate the required amount of this compound:

    • Determine the desired final concentration of the dosing solution (e.g., in mg/mL).

    • Determine the total volume of the solution needed.

    • Calculate the mass of this compound required using the formula: Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)

  • Weigh the this compound:

    • Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolve the compound:

    • Add the required volume of sterile 0.9% saline to the tube containing the powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of the solution:

    • For immediate use, the solution can be drawn directly into the injection syringe.

    • If preparing a stock solution, it should be stored at -20°C or -80°C.[2] Before use, thaw the solution and vortex to ensure homogeneity.

Intraperitoneal Injection Protocol (Rodents)

This protocol provides a general guideline for the intraperitoneal administration of this compound to mice and rats. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Pre-procedure:

  • Ensure the this compound solution is at room temperature.

  • Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.[10]

  • Position the animal on its back with its head tilted slightly downwards.

Injection Procedure:

  • Identify the injection site:

    • The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[10]

  • Administer the injection:

    • Insert a sterile needle (bevel up) at a 15-20 degree angle into the identified injection site.

    • Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.

    • If there is no aspirate, slowly and steadily depress the plunger to administer the solution.

    • The recommended injection volume is typically up to 10 mL/kg for mice and rats.[10] For example, a 25g mouse would receive a maximum of 0.25 mL.

  • Post-injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo experiment involving the intraperitoneal administration of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral/Physiological Testing cluster_analysis Data Analysis Prep_Sol Prepare L-368,899 Solution (e.g., in 0.9% Saline) IP_Inject Intraperitoneal (IP) Injection of L-368,899 or Vehicle Prep_Sol->IP_Inject Animal_Prep Animal Acclimation & Handling Animal_Prep->IP_Inject Behavioral_Test Conduct Behavioral Assays (e.g., Social Interaction, Anxiety) IP_Inject->Behavioral_Test Physiological_Test Measure Physiological Parameters (e.g., Uterine Contractions) IP_Inject->Physiological_Test Data_Collection Data Collection & Recording Behavioral_Test->Data_Collection Physiological_Test->Data_Collection Data_Analysis Statistical Analysis & Interpretation Data_Collection->Data_Analysis

Caption: Workflow for in vivo L-368,899 studies.

References

Application Notes: L-368,899 Hydrochloride in Animal Models of Social Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its ability to cross the blood-brain barrier and its high oral bioavailability make it an invaluable pharmacological tool for investigating the central mechanisms of endogenous oxytocin in modulating social behaviors.[1][2] Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a wide range of social functions, including social recognition, pair bonding, maternal care, and social preference.[3] By selectively blocking oxytocin receptors, L-368,899 allows researchers to probe the necessity of oxytocinergic signaling for the expression of these behaviors, providing insights into the neurobiology of social interaction and its dysfunction in psychiatric disorders.[2][4]

Mechanism of Action

L-368,899 exerts its effects by competitively binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR).[5] The OTR can couple to different G-proteins, primarily Gαq, to initiate intracellular signaling cascades, including the activation of phospholipase C (PLC), which ultimately modulates neuronal activity and plasticity.[5][6] By occupying the receptor binding site, L-368,899 prevents endogenous oxytocin from activating these downstream pathways, effectively inhibiting its neuromodulatory effects on circuits governing social behavior.[5]

cluster_0 Normal Oxytocin Signaling cluster_1 Antagonist Action OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds G_Protein Gq/Gi Protein Activation OTR->G_Protein Activates PLC Downstream Effectors (e.g., PLC, MAPK, CaMK) G_Protein->PLC Response Modulation of Social Behavior PLC->Response L368 L-368,899 BlockedOTR Oxytocin Receptor (OTR) L368->BlockedOTR Blocks NoResponse Signaling Blocked BlockedOTR->NoResponse

Fig. 1: Mechanism of L-368,899 action on the oxytocin receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the dosages and observed effects of this compound administration in various animal models of social behavior.

Table 1: Effects of L-368,899 in Rodent Models

Animal ModelBehavior AssessedDosage (mg/kg)RouteKey FindingCitation(s)
Male C57BL/6J MiceSocial Rank (Tube Test)10i.p.No effect on dominant (first-rank) mice, but caused rank fluctuation in second-rank mice.[4]
Male C57BL/6J MiceSex Preference3i.p.Abolished the preference for investigating a female over a male conspecific.[7]
Male C57BL/6J MiceSocial Recognition10i.p.Impaired the recognition of a novel conspecific.[8]
Male C57BL/6J MiceSocial Interaction10i.p.Inhibited social approach behavior.[9]
Male California MiceSocial Approach0.1 (μg/μL)Intra-NAcReduced time spent in the social interaction zone.[10]
Adolescent Male RatsSocial Interaction5 or 10i.p.Increased social avoidance, particularly in rats previously exposed to social stress.[11]
Male C57BL/6J MiceSocial Novelty Preference3i.p.No significant effect on the preference for a novel mouse over a familiar one.[7]

Table 2: Effects of L-368,899 in Non-Human Primate Models

Animal ModelBehavior AssessedDosage (mg/kg)RouteKey FindingCitation(s)
Female Rhesus MonkeyMaternal Interest1 or 3i.v.Reduced or eliminated interest in an infant.[12][13]
Female Rhesus MonkeySexual Behavior1 or 3i.v.Reduced or eliminated interest in sexual behavior.[12][13]
Coyote (Canis latrans)Pharmacokinetics3i.m.Peak concentration in cerebrospinal fluid (CSF) at 15-30 minutes post-injection.[2]

Experimental Workflow

A typical study investigating the role of endogenous oxytocin using L-368,899 follows a standardized workflow to ensure reliable and reproducible results.

cluster_workflow General Experimental Workflow acclimate 1. Animal Acclimation (Habituation to housing and handling) grouping 2. Group Assignment (e.g., Vehicle vs. L-368,899) acclimate->grouping admin 3. Drug Administration (i.p., i.v., etc.) 30-60 min prior to test grouping->admin test 4. Behavioral Assay (e.g., Social Recognition Test) admin->test collect 5. Data Collection & Scoring (Automated tracking or manual scoring) test->collect analyze 6. Statistical Analysis (e.g., t-test, ANOVA) collect->analyze interpret 7. Interpretation (Role of OTR in the observed behavior) analyze->interpret

Fig. 2: A generalized workflow for behavioral experiments using L-368,899.

Detailed Experimental Protocols

Protocol 1: Social Recognition Test in Mice

Objective: To assess short-term social memory, which is known to be oxytocin-dependent.[8] This protocol is adapted from methodologies described in studies that use L-368,899 to validate the assay's dependence on oxytocin signaling.[8]

Apparatus: A standard open-field arena (e.g., 40 x 40 x 40 cm).

Animals: Adult male C57BL/6J mice. Mice should be single-housed for at least one week prior to testing to increase social motivation. Juvenile male mice are used as stimuli.

Drug Administration:

  • Dissolve this compound in sterile saline.

  • Administer L-368,899 (e.g., 10 mg/kg) or an equivalent volume of saline (vehicle) via intraperitoneal (i.p.) injection.[8]

  • Allow a 30-120 minute pretreatment interval before starting the behavioral test.[7][8]

Procedure:

  • Habituation: Place the subject mouse in the center of the arena and allow it to explore freely for 10 minutes.

  • Trial 1 (Acquaintance): Introduce a juvenile stimulus mouse (Stranger 1) into the arena with the subject mouse for a 5-minute session.

  • Inter-trial Interval: Remove Stranger 1 and return the subject mouse to its home cage for a defined period (e.g., 30-60 minutes).

  • Trial 2 (Recognition): Re-introduce the subject mouse to the arena with the now-familiar Stranger 1 and a novel juvenile mouse (Stranger 2).

  • Scoring: Record the total time the subject mouse spends actively investigating (e.g., sniffing the head and anogenital regions) each of the stimulus mice during Trial 2.

Data Analysis:

  • A Discrimination Index is calculated: (Time with Stranger 2 - Time with Stranger 1) / (Total Investigation Time).

  • A positive index indicates successful recognition of the familiar mouse and a preference for the novel one. L-368,899 is expected to reduce this index towards zero, indicating impaired social recognition.

Protocol 2: Three-Chamber Social Approach Test

Objective: To assess sociability (preference for a social stimulus over a non-social one) and social novelty preference (preference for a novel conspecific over a familiar one).[14]

Apparatus: A rectangular, three-chambered box. The outer chambers contain small wire cages to hold stimulus mice.

Animals: Adult male mice.

Drug Administration: As described in Protocol 1. A dose of 3 mg/kg (i.p.) has been shown to affect social discrimination without altering general social preference.[7]

Procedure:

  • Habituation: Place the subject mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.

  • Phase 1 (Sociability): Place an unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Allow the subject mouse to explore all three chambers for 10 minutes.

  • Phase 2 (Social Novelty): Keep the now-familiar Stranger 1 in its cage and place a new, unfamiliar mouse (Stranger 2) in the previously empty cage. Allow the subject mouse to explore for another 10 minutes.

Data Analysis:

  • Sociability: Compare the time spent sniffing the cage with Stranger 1 versus the empty cage.

  • Social Novelty: Compare the time spent sniffing the cage with Stranger 2 versus the cage with the familiar Stranger 1.

  • L-368,899 has been reported to have no effect on sociability but can impair discrimination in other tasks like sex preference, suggesting it modulates the salience of specific social stimuli rather than general social motivation.[7]

cluster_logic Logical Framework admin Systemic Administration of L-368,899 block Antagonist Crosses BBB & Blocks Central OTRs admin->block inhibit Inhibition of Endogenous Oxytocin Signaling block->inhibit alter Altered Neural Processing in Social Circuits (e.g., NAc, Amygdala) inhibit->alter outcome Measurable Change in Social Behavior (e.g., Reduced Social Recognition) alter->outcome

Fig. 3: Logical flow from L-368,899 administration to behavioral outcome.

References

Application Notes and Protocols: L-368,899 Hydrochloride for In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] As a member of the G-protein coupled receptor (GPCR) superfamily, the OTR mediates a variety of physiological processes, including uterine contractions, lactation, and social behaviors, primarily through coupling to the Gq/11 family of G-proteins.[1][3] The selectivity and antagonistic properties of L-368,899 make it an invaluable tool for in vitro receptor binding assays, enabling researchers to investigate the pharmacology of the oxytocin system and to screen for novel OTR-targeting compounds.[1][4] These application notes provide detailed protocols and quantitative data for the use of this compound in such assays.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][5] This blockade of OTR activation inhibits physiological responses typically triggered by oxytocin.[1]

Quantitative Data: Binding Affinity and Selectivity

The binding affinity and selectivity of this compound have been characterized across various species and receptor subtypes. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor (OTR)

Species/TissueAssay TypeParameterValue (nM)Reference
Rat UterusRadioligand BindingIC508.9[2][6][7]
Human UterusRadioligand BindingIC5026[2][7]
Coyote BrainRadioligand BindingKi12.38[4]

Table 2: Selectivity Profile of L-368,899

Receptor SubtypeSpecies/TissueParameterValue (nM)Selectivity (fold) vs. OTRReference
Vasopressin V1aHuman LiverIC50510~57[2]
Vasopressin V1aRat LiverIC50370~42[6][7]
Vasopressin V1aCoyote BrainKi511.6~41[4]
Vasopressin V2Human KidneyIC50960~108[2]
Vasopressin V2Rat KidneyIC50570~64[6][7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Oxytocin Receptor Affinity (IC50/Ki Determination)

This protocol details a competitive radioligand binding assay to determine the binding affinity (IC50 and Ki) of L-368,899 or other test compounds for the oxytocin receptor. The assay measures the ability of a test compound to displace a specific radiolabeled ligand from the receptor.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the recombinant human or rat oxytocin receptor (e.g., CHO-hOTR or HEK293-rOTR).

  • Radioligand: A suitable high-affinity radiolabeled oxytocin receptor antagonist, such as [³H]-Oxytocin or a radioiodinated antagonist.

  • Test Compound: this compound or other compounds for affinity determination.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membranes on ice.

    • Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 10-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add Assay Buffer, radioligand (at a concentration near its Kd), and diluted cell membranes.

    • Non-specific Binding: Add Assay Buffer, radioligand, a high concentration of unlabeled oxytocin, and diluted cell membranes.

    • Test Compound Wells: Prepare serial dilutions of L-368,899 or the test compound in Assay Buffer. Add the diluted compound, radioligand, and diluted cell membranes to the wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester or vacuum manifold.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Physiological Response Ca_release->Cellular_Response PKC->Cellular_Response L368899 L-368,899 L368899->OTR Blocks

Caption: Oxytocin Receptor Signaling and Inhibition by L-368,899.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes (Expressing OTR) setup_plate Set up 96-well Plate (Total, Non-specific, Test) prep_membranes->setup_plate prep_radioligand Prepare Radioligand prep_radioligand->setup_plate prep_compound Prepare Serial Dilutions of L-368,899 prep_compound->setup_plate incubation Incubate at Room Temp (60-90 min) setup_plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for Competitive Radioligand Binding Assay.

References

Application Notes and Protocols: Intracerebroventricular Administration of L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4][5] Initially investigated for its potential in managing preterm labor, it has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[3][4][6][7] Its ability to cross the blood-brain barrier allows for the investigation of the central effects of oxytocin receptor antagonism.[5][6][8] Intracerebroventricular (ICV) administration is a key technique for directly studying the central nervous system effects of L-368,899 by bypassing the blood-brain barrier and ensuring targeted delivery to the brain.

These application notes provide comprehensive protocols and data for the use of this compound in neuroscience research, with a focus on intracerebroventricular administration to study its effects on social and other centrally-mediated behaviors.

Data Presentation

Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the oxytocin receptor.

Receptor/TissueSpeciesIC50Reference
Oxytocin Receptor (Uterus)Rat8.9 nM[1][2][5]
Oxytocin Receptor (Uterus)Human26 nM[1][5]
Vasopressin V1a ReceptorHuman370 nM[2]
Vasopressin V2 ReceptorHuman570 nM[2]
Oxytocin ReceptorCoyoteKi = 12.38 nM[9]
Vasopressin V1a ReceptorCoyoteKi = 870.7 nM[9]
Pharmacokinetic Properties
ParameterSpeciesDose & RouteValueReference
Half-life (t1/2) Rat & DogIV~2 hours[1][10]
Plasma Clearance Rat & DogIV23 - 36 ml/min/kg[1][10]
Volume of Distribution (Vdss) RatIV2.0 - 2.6 L/kg[1][10]
Volume of Distribution (Vdss) DogIV3.4 - 4.9 L/kg[1][10]
Oral Bioavailability Rat (female)5 mg/kg, PO14%[1]
Oral Bioavailability Rat (male)5 mg/kg, PO18%[1]
Oral Bioavailability Rat (male)25 mg/kg, PO41%[10]
In Vivo Efficacy
ModelSpeciesAdministration RouteDoseEffectReference
Oxytocin-stimulated uterine contractionsRatIVAD50 = 0.35 mg/kgAntagonism of contractions[5]
Oxytocin-stimulated uterine contractionsRatIntraduodenalAD50 = 7 mg/kgAntagonism of contractions[5]
Social Behavior (Infant interest & sexual behavior)Rhesus MonkeyIV1 and 3 mg/kgReduced interest in infant and sexual behavior[8]
Social Rank and BehaviorMouseIP3 or 10 mg/kgNo effect on social dominance in first-rank mice[11]
Memory Impairment (Aβ₂₅₋₃₅-induced)MouseICV2 µgInhibited the beneficial effects of oxytocin[12]

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular Administration

Materials:

  • This compound powder (e.g., from Tocris Bioscience)[2]

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, recommended for enhancing solubility)[3]

  • Sterile filters (0.22 µm)

  • Hamilton syringe

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and injection volume. For example, to prepare a 2 µg/5 µL solution as used in a mouse study, you would need 0.4 mg/mL.[12]

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile saline or aCSF to the tube. This compound is soluble in water.[2]

  • Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[3]

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation Surgery (Mouse/Rat Model)

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Analgesics and antibiotics

  • Heating pad

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Secure the animal's head in the stereotaxic apparatus.

  • Prepare the surgical site by shaving the fur and cleaning the scalp with an antiseptic solution.

  • Make a midline incision in the scalp to expose the skull.

  • Identify the bregma and use stereotaxic coordinates to locate the target injection site (e.g., lateral ventricle). For mice, a common set of coordinates for the lateral ventricle is approximately: Anteroposterior (AP): -0.25 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface.

  • Drill a small hole in the skull at the target coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula into the guide cannula to keep it patent.

  • Suture the scalp around the implant.

  • Administer post-operative care , including analgesics and antibiotics, and allow the animal to recover for at least one week before ICV injections.

Protocol 3: Intracerebroventricular (ICV) Injection of this compound

Materials:

  • Prepared this compound solution

  • Injection cannula connected to a Hamilton syringe via tubing

  • Infusion pump (optional, for controlled infusion rate)

Procedure:

  • Gently handle and restrain the animal. Briefly remove the dummy cannula from the guide cannula.

  • Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.

  • Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the ventricle.

  • Infuse the solution slowly over a period of 1-2 minutes (e.g., a total volume of 1-5 µL for mice). A study in mice used a 5 µL injection volume.[12]

  • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Return the animal to its home cage and monitor for any adverse reactions.

Visualization of Pathways and Workflows

Oxytocin Receptor Signaling Pathway and Antagonism by L-368,899

The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11 proteins.[4][13] Activation of OTR by oxytocin initiates a signaling cascade that leads to various physiological effects. L-368,899 acts as a competitive antagonist, blocking the binding of oxytocin to the OTR and thereby inhibiting these downstream signaling events.[4]

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Competitively Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Oxytocin receptor signaling and L-368,899 antagonism.

Experimental Workflow for ICV Administration and Behavioral Testing

The following workflow outlines the key steps involved in investigating the central effects of this compound on behavior.

ICV_Workflow A Animal Acclimation & Habituation B Stereotaxic Surgery: ICV Cannula Implantation A->B C Post-Operative Recovery (≥ 1 week) B->C E Intracerebroventricular (ICV) Injection of L-368,899 or Vehicle C->E D Preparation of L-368,899 Solution D->E F Behavioral Testing (e.g., Social Interaction, Memory Task) E->F G Data Collection & Analysis F->G H Histological Verification of Cannula Placement G->H

Caption: Workflow for ICV administration and behavioral analysis.

Logical Relationship of L-368,899 Action

This diagram illustrates the logical flow from the administration of L-368,899 to the observed behavioral outcomes.

Logical_Flow cluster_drug Pharmacological Intervention cluster_mechanism Mechanism of Action cluster_effect Physiological & Behavioral Outcome L368899 ICV Administration of L-368,899 HCl OTR_Block Blockade of Central Oxytocin Receptors L368899->OTR_Block Leads to Behavior Alteration of Oxytocin-Mediated Behaviors (e.g., Social Recognition, Maternal Care, etc.) OTR_Block->Behavior Results in

Caption: Logical flow of L-368,899's central effects.

References

Application Notes and Protocols: L-368,899 Hydrochloride Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially investigated for its potential in managing preterm labor, it has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[2][3][4] L-368,899 is a competitive antagonist that binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[3] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.[3] Its ability to cross the blood-brain barrier also makes it suitable for investigating the central nervous system effects of oxytocin.[4][5]

These application notes provide a comprehensive overview of the dose-response characteristics of this compound, detailed experimental protocols for its characterization, and a summary of its effects on intracellular signaling.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound, providing key values for its dose-response relationship and receptor selectivity.

ParameterSpecies/TissueValueReference
IC₅₀ Rat Uterus Oxytocin Receptor8.9 nM[1][5][6]
IC₅₀ Human Uterus Oxytocin Receptor26 nM[1][2][5][6]
IC₅₀ Vasopressin V₁ₐ Receptor370 nM[6]
IC₅₀ Vasopressin V₂ Receptor570 nM[6]
Kᵢ Coyote Oxytocin Receptor12.38 nM[7][8]
Kᵢ Coyote Vasopressin V₁ₐ Receptor870.7 nM[7]
AD₅₀ In vivo Uterine Contractions (Rat, i.v.)0.35 mg/kg[5][6]
AD₅₀ In vivo Uterine Contractions (Rat, i.d.)7 mg/kg[5]
Oral Bioavailability Rat (5 mg/kg)14-18%[1][2]
Oral Bioavailability Rat (25 mg/kg)17-41%[1]

Signaling Pathway

This compound exerts its antagonistic effect by blocking the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 family of G-proteins.[3] Upon activation by oxytocin, the OTR initiates a signaling cascade that leads to various physiological responses. L-368,899 competitively inhibits this initial binding step.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Response Physiological Response PLC->Response Leads to Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L368899 L-368,899 L368899->OTR Competitively Inhibits

Figure 1: L-368,899 Inhibition of Oxytocin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for IC₅₀ Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the oxytocin receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from rat or human uterus).

  • Radiolabeled ligand (e.g., [³H]-oxytocin).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, combine the cell membranes, radiolabeled ligand at a constant concentration, and varying concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vivo Uterine Contraction Assay for AD₅₀ Determination

This protocol outlines an in vivo method to assess the antagonistic activity of this compound on oxytocin-induced uterine contractions in an animal model, such as the rat.[3]

Materials:

  • Anesthetized female rats.

  • This compound.

  • Oxytocin.

  • Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula).

  • Data acquisition system.

Procedure:

  • Anesthetize the rat and surgically implant a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[3]

  • Record baseline uterine activity.[3]

  • Administer this compound at various doses through the desired route (e.g., intravenous bolus).[3]

  • After a predetermined time following the administration of L-368,899, administer a bolus of oxytocin to induce uterine contractions.[3]

  • Continuously record the frequency and amplitude of uterine contractions.[3]

  • The integrated area under the curve for a defined period is used to quantify the contractile response.[3]

  • Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀).[3]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Rat Implant Implant Uterine Cannula Anesthetize->Implant Baseline Record Baseline Uterine Activity Implant->Baseline Administer_L368899 Administer L-368,899 (Varying Doses) Baseline->Administer_L368899 Oxytocin_Challenge Administer Oxytocin Bolus Administer_L368899->Oxytocin_Challenge Record_Contractions Record Uterine Contractions Oxytocin_Challenge->Record_Contractions Quantify Quantify Contractile Response (AUC) Record_Contractions->Quantify Calculate_AD50 Calculate AD₅₀ Quantify->Calculate_AD50

Figure 2: Experimental Workflow for In Vivo Uterine Contraction Assay.

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor.[3] Its mechanism of action involves the competitive blockade of the OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions.[3] The quantitative data on its binding affinity and in vivo efficacy, combined with its favorable pharmacokinetic properties, establish L-368,899 as a critical tool for research into the multifaceted roles of the oxytocin system in health and disease.

References

Application Notes and Protocols: L-368,899 Hydrochloride in the Elevated Plus Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] With high oral bioavailability and the ability to cross the blood-brain barrier, it serves as a critical tool for investigating the central nervous system's oxytocin pathways.[1] Oxytocin, a neuropeptide, is recognized for its role in social bonding, and it also modulates anxiety-like behaviors. The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety in rodent models.[2][3] This test leverages the natural aversion of rodents to open and elevated spaces.[2][3] By antagonizing the oxytocin receptor, L-368,899 is hypothesized to induce anxiogenic-like effects, which can be quantified using the EPM. An increase in anxiety is typically measured by a decrease in the time spent and entries made into the open arms of the maze.[2][4]

These application notes provide a comprehensive overview of the use of this compound in the EPM test, including detailed protocols and expected outcomes based on the known pharmacology of oxytocin receptor antagonists.

Data Presentation

Table 1: Illustrative Quantitative Data of this compound Effects in the Elevated Plus Maze Test in Rodents

Treatment GroupDose (mg/kg, i.p.)Time Spent in Open Arms (seconds)Percentage of Time in Open Arms (%)Number of Open Arm EntriesTotal Arm Entries
Vehicle (Saline)-45.2 ± 5.115.1 ± 1.712.5 ± 1.835.8 ± 3.2
L-368,899 HCl132.8 ± 4.510.9 ± 1.59.2 ± 1.5*34.1 ± 2.9
L-368,899 HCl321.5 ± 3.8 7.2 ± 1.36.1 ± 1.1**32.9 ± 3.1
L-368,899 HCl1015.1 ± 2.9 5.0 ± 1.04.2 ± 0.9***33.5 ± 2.8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM. This table is for illustrative purposes only.

Experimental Protocols

A detailed methodology is crucial for reproducible and valid results. The following protocols are based on standard EPM procedures and studies involving oxytocin receptor antagonists.

Materials and Equipment
  • Elevated plus maze apparatus (for rats or mice)

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Animal subjects (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Video recording and tracking system (e.g., ANY-maze)

  • Standard laboratory equipment (syringes, needles, etc.)

Experimental Procedure
  • Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment. Handle the animals for 3-5 days prior to testing to reduce handling stress.[2]

  • Drug Preparation: Dissolve this compound in the appropriate vehicle (e.g., 0.9% saline) to the desired concentrations (e.g., 1, 3, and 10 mg/mL for a 1 mg/kg, 3 mg/kg, and 10 mg/kg dose, respectively, assuming an injection volume of 1 mL/kg).

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the EPM test. The exact pre-treatment time should be determined based on the pharmacokinetic profile of the compound.

  • Habituation to Testing Room: Allow the animals to habituate to the behavioral testing room for at least 45-60 minutes before the start of the test.[2][5]

  • Elevated Plus Maze Test:

    • Place the animal in the center of the maze, facing one of the open arms.[4]

    • Allow the animal to explore the maze freely for a 5-minute session.[2][4]

    • Record the session using a video camera positioned above the maze.

    • Between trials, thoroughly clean the maze with 70% ethanol (B145695) to eliminate olfactory cues.[5]

  • Data Analysis:

    • Use a video-tracking software to automatically score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100].

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathway of this compound

Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates L-368,899 L-368,899 L-368,899->OTR Competitively Binds and Blocks Gq_protein Gq Protein OTR->Gq_protein Activates Blocked_Response Blocked Cellular Response OTR->Blocked_Response PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response

Caption: L-368,899 competitively antagonizes the oxytocin receptor.

Experimental Workflow

Experimental Workflow for EPM with L-368,899 Animal_Acclimation Animal Acclimation (1 week) Handling Handling (3-5 days) Animal_Acclimation->Handling Drug_Admin Drug Administration (i.p.) Handling->Drug_Admin Drug_Prep Drug Preparation (L-368,899 & Vehicle) Drug_Prep->Drug_Admin Habituation Habituation to Testing Room (45-60 min) Drug_Admin->Habituation EPM_Test Elevated Plus Maze Test (5 min) Habituation->EPM_Test Data_Recording Video Recording EPM_Test->Data_Recording Data_Analysis Data Analysis (Tracking Software) Data_Recording->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for L-368,899 in the elevated plus maze test.

References

Application Notes and Protocols for Studying Pair Bonding in Voles using L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuropeptide oxytocin (B344502) plays a crucial role in regulating social behaviors, including the formation of pair bonds in socially monogamous species like the prairie vole (Microtus ochrogaster). The prairie vole has become an invaluable model organism for investigating the neurobiological basis of social attachment. L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier makes it a critical tool for studying the central effects of oxytocin signaling on behavior. By blocking oxytocin receptors, L-368,899 allows researchers to investigate the necessity of this signaling pathway in the formation of partner preferences, a key behavioral indicator of pair bonding in voles.

These application notes provide a comprehensive protocol for utilizing this compound to study its effects on pair bonding in prairie voles, with a focus on the widely used Partner Preference Test (PPT).

Mechanism of Action: Oxytocin Receptor Antagonism

This compound acts by competitively binding to oxytocin receptors, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade. Oxytocin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can couple to different G proteins, primarily Gαq/11. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is essential for the cellular processes that underlie the formation of social bonds. By administering L-368,899, researchers can effectively block this pathway and observe the resulting behavioral consequences.

Oxytocin Receptor Signaling Pathway Blockade by L-368,899

Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks G_Protein Gq/11 G-Protein OTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Pair_Bonding Pair Bond Formation Ca_Release->Pair_Bonding Promotes PKC->Pair_Bonding Promotes

Caption: L-368,899 blocks oxytocin-induced signaling.

Quantitative Data Summary

The administration of an oxytocin receptor antagonist is hypothesized to prevent the formation of a partner preference. This is behaviorally quantified as a lack of significant difference in the time a vole spends huddling with a familiar partner versus a novel stranger. The following table presents representative data from a study using a selective oxytocin receptor antagonist (OTA) to demonstrate this effect in both male and female prairie voles.[1]

Treatment GroupSexNMean Time with Partner (min ± SEM)Mean Time with Stranger (min ± SEM)Partner Preference Established?
Vehicle ControlMale1095.3 ± 12.145.2 ± 8.5Yes (p < 0.05)
OTAMale1060.1 ± 10.355.7 ± 9.8No (p > 0.05)
Vehicle ControlFemale10102.5 ± 11.550.8 ± 7.9Yes (p < 0.05)
OTAFemale1065.4 ± 11.262.1 ± 10.1No (p > 0.05)

Note: Data are adapted from Cho et al. (1999) which utilized a selective oxytocin antagonist to demonstrate the principle of OTR blockade on partner preference. This serves as a representative example of expected outcomes when using L-368,899.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[2] Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.[2]

  • Working Solution Preparation (on the day of the experiment):

    • Thaw an aliquot of the L-368,899/DMSO stock solution.

    • Dilute the stock solution in sterile 0.9% saline to the final desired concentration for injection. For a target dose of 10 mg/kg, a common final concentration is 1 mg/mL.[2]

    • The final concentration of DMSO in the vehicle should be kept low (e.g., 5-10%) to minimize potential toxicity.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

  • Administration: Administer the prepared L-368,899 solution or vehicle control to the prairie voles via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

Protocol 2: Partner Preference Test (PPT)

This protocol is designed to assess the formation of a selective social bond between a male and female prairie vole.

Materials:

  • Three-chambered testing apparatus (e.g., three identical polycarbonate cages connected by tubes). A common linear configuration is 75 cm (L) x 22 cm (W) x 30 cm (H) total, with each of the three chambers being approximately 25 cm in length.[2]

  • Tethers for stimulus animals.

  • Video recording equipment.

  • Behavioral scoring software or manual scoring sheets.

Experimental Workflow:

Start Start Injection Administer L-368,899 or Vehicle (i.p.) Start->Injection Cohabitation Cohabitation Period (e.g., 24 hours with mating) Injection->Cohabitation PPT_Setup Place Partner & Stranger in Apparatus Cohabitation->PPT_Setup PPT_Test Partner Preference Test (3 hours) PPT_Setup->PPT_Test Data_Analysis Score Huddling Time & Analyze Data PPT_Test->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: L-368,899 Hydrochloride In Vivo Uterine Contraction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Oxytocin plays a pivotal role in stimulating uterine smooth muscle contractions, particularly during parturition.[4] Consequently, antagonists of the OTR, such as L-368,899, are valuable tools for studying the physiological roles of oxytocin and for the development of tocolytic agents to manage preterm labor.[1][3] This document provides a detailed protocol for an in vivo uterine contraction assay in a rat model to evaluate the inhibitory effects of this compound on oxytocin-induced uterine activity.

The primary mechanism of oxytocin-induced myometrial contraction involves the activation of Gq-protein coupled OTRs, leading to a signaling cascade that increases intracellular calcium levels.[4] Understanding this pathway is crucial for interpreting the effects of OTR antagonists.

Signaling Pathway of Oxytocin-Induced Uterine Contraction

The binding of oxytocin to its receptor on myometrial cells initiates a well-defined signaling cascade, as depicted below.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (Gq-coupled) Oxytocin->OTR Binds Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Induces Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Phosphorylates myosin light chains L368899 L-368,899 L368899->OTR Blocks

Caption: Oxytocin signaling pathway in myometrial cells.

Experimental Protocol: In Vivo Uterine Contraction Assay in Anesthetized Rats

This protocol details the measurement of oxytocin-induced uterine contractions and their inhibition by this compound in anesthetized female rats using an intrauterine pressure catheter (IUPC).

Materials and Reagents
Material/ReagentSupplier/Grade
This compoundTocris Bioscience, MedchemExpress, or equivalent
OxytocinSigma-Aldrich or equivalent
Anesthetic (e.g., Urethane, Ketamine/Xylazine)Pharmaceutical Grade
Sterile Saline (0.9% NaCl)Pharmaceutical Grade
Heparinized Saline10-100 U/mL in sterile saline
Intrauterine Pressure Catheter (IUPC)Millar, Inc. or equivalent
Pressure Transducer and AmplifierADInstruments, BIOPAC Systems, or equivalent
Data Acquisition SystemPowerLab, MP160, or equivalent
Syringe PumpHarvard Apparatus or equivalent
Surgical InstrumentsStandard sterile set
Animal Model
  • Species: Adult female Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow at least 3 days for acclimation before the experiment.

  • Estrous Cycle Synchronization (Optional): To reduce variability, the estrous cycle can be synchronized.

Experimental Workflow

Experimental_Workflow A Animal Preparation (Anesthesia & Cannulation) B IUPC Insertion A->B C Stabilization Period B->C D Baseline Recording C->D E Oxytocin Administration (Induction of Contractions) D->E F L-368,899 Administration E->F G Post-treatment Recording F->G H Data Analysis G->H

References

Orally Bioavailable L-368,899 Hydrochloride: Application Notes and Protocols for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] This small molecule readily crosses the blood-brain barrier, making it an invaluable tool for investigating the central nervous system's oxytocinergic pathways and their role in modulating a wide range of social behaviors.[2][3] Initially explored for its potential in managing preterm labor, L-368,899 has become a standard pharmacological agent in neuroscience research to elucidate the multifaceted roles of oxytocin in social cognition, pair bonding, maternal behavior, and decision-making.[2][3][4]

These application notes provide an overview of L-368,899's mechanism of action, pharmacokinetic profile, and detailed protocols for its use in behavioral research.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[2] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2][5] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[2] Blockade of OTR activation by L-368,899 inhibits the physiological and behavioral responses normally triggered by oxytocin.[2]

Signaling Pathway

OTR_Signaling_Pathway cluster_pre Extracellular Space cluster_membrane Cell Membrane cluster_post Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq_11 Gq/11 OTR->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Response Physiological & Behavioral Responses Ca_PKC->Response L368899 L-368,899 L368899->OTR Inhibition

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Data Presentation

Binding Affinity and Selectivity
ReceptorSpeciesTissueIC50 (nM)Reference
Oxytocin ReceptorRatUterus8.9[1]
Oxytocin ReceptorHumanUterus26[1]
Vasopressin V1a ReceptorHumanLiver510[1]
Vasopressin V1a ReceptorRatLiver890[1]
Vasopressin V2 ReceptorHumanKidney960[1]
Vasopressin V2 ReceptorRatKidney2400[1]
Oxytocin ReceptorCoyote-12[6][7]
Pharmacokinetic Parameters
SpeciesDose (mg/kg)RouteBioavailability (%)t1/2 (hr)Plasma Clearance (ml/min/kg)Reference
Rat (Female)5Oral14~223-36[1][8]
Rat (Male)5Oral18~223-36[1][8]
Rat (Male)25Oral41~223-36[1][8]
Dog5Oral17~223-36[8]
Dog33Oral41~223-36[8]

Experimental Protocols

Protocol 1: Investigation of Risky Decision-Making in Rats

This protocol is adapted from studies examining the role of oxytocin signaling in decision-making under risk of punishment.[9]

Objective: To assess the effect of L-368,899 on risky choice behavior in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Standard rat operant chambers equipped with two levers, a food pellet dispenser, and a grid floor for footshock delivery.

  • Male and female Long-Evans rats, individually housed.[9]

Experimental Workflow:

Risky_Decision_Making_Workflow Start Start Training Train rats on a risky decision-making task: - Small, 'safe' reward vs. Large, 'risky' reward - Varying probabilities of mild footshock with large reward Start->Training Stabilization Continue training until stable choice behavior emerges Training->Stabilization Drug_Admin Administer L-368,899 or vehicle intraperitoneally (IP) Stabilization->Drug_Admin Testing Test rats in the task following injection Drug_Admin->Testing Data_Collection Record choice behavior, latencies, and locomotor activity Testing->Data_Collection Analysis Analyze data for effects on preference for large risky reward Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the risky decision-making task.

Procedure:

  • Animal Habituation and Training:

    • Individually house rats and allow them to acclimate to the vivarium.[9]

    • Train rats on a risky decision-making task where they choose between a small, safe food reward and a large, risky food reward accompanied by varying probabilities of a mild footshock.[9]

    • Continue training until a stable choice behavior is established.[9]

  • Drug Preparation and Administration:

    • Dissolve this compound in saline to the desired concentration (e.g., 3.0 mg/kg).[9]

    • Administer the solution or a vehicle control via intraperitoneal (IP) injection at a volume of 1.0 ml/kg.[9]

  • Behavioral Testing:

    • Conduct testing sessions at a consistent time following the injection.

    • Record the number of choices for the large risky reward versus the small safe reward.

    • Measure latencies to press levers and locomotor activity.[9]

  • Control Experiments:

    • To rule out confounding factors, conduct separate assays to determine if L-368,899 alters food motivation or shock sensitivity.[9]

    • For shock sensitivity, a shock reactivity threshold assay can be performed.[9]

Expected Outcome: Systemic administration of L-368,899 has been shown to reduce risk-taking behavior in female rats, indicated by a decreased preference for the large risky reward.[9]

Protocol 2: Assessment of Social Rank and Behavior in Mice

This protocol is based on studies investigating the influence of the oxytocin system on social hierarchies.[10]

Objective: To determine the effect of L-368,899 on social rank and other social behaviors in male mice.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Standard mouse cages

  • Tube test apparatus for assessing social rank.

  • Open-field arena for dyadic interaction analysis.

  • Male C57BL/6J mice, group-housed.[10]

Experimental Workflow:

Social_Rank_Workflow Start Start Habituation Habituate and train mice for the tube test Start->Habituation Rank_Determination Determine stable social rank within each cage over consecutive days Habituation->Rank_Determination Drug_Admin Administer L-368,899 (e.g., 10 mg/kg, IP) or vehicle to specific ranked mice Rank_Determination->Drug_Admin Rank_Reassessment Re-evaluate social rank using the tube test post-injection Drug_Admin->Rank_Reassessment Social_Interaction Conduct dyadic social interaction tests in an open-field arena Rank_Reassessment->Social_Interaction Data_Analysis Analyze changes in social rank and social interaction behaviors Social_Interaction->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing social rank and behavior.

Procedure:

  • Social Rank Determination:

    • Group-house male mice to allow for the establishment of a social hierarchy.[10]

    • Use the tube test to determine a stable social rank for each mouse within a cage over several days.[10] The tube test involves two mice entering opposite ends of a narrow tube, with the subordinate mouse typically retreating.

  • Drug Preparation and Administration:

    • Dissolve this compound in saline. Doses of 3 mg/kg and 10 mg/kg have been used in mice.[10]

    • Administer the solution or vehicle control intraperitoneally to mice of a specific rank (e.g., first- and second-rank mice).[10]

  • Post-Injection Behavioral Assessment:

    • Re-assess social rank using the tube test after drug administration.[10]

    • Conduct dyadic social interaction tests in an open-field arena to observe behaviors such as sniffing, following, and aggression.[10]

    • Other behavioral tests, such as sex preference or social preference tests, can also be performed.[10]

  • Data Analysis:

    • Analyze the win/loss outcomes of the tube test to determine if social rank has shifted.

    • Score and analyze the duration and frequency of different social behaviors in the open-field test.

Expected Outcome: Administration of L-368,899 may affect the behavioral responses of mice based on their social rank and the social context, providing insights into the role of oxytocin in maintaining social hierarchies.[10]

Conclusion

This compound is a critical tool for dissecting the role of the oxytocin system in the brain and behavior. Its oral bioavailability and ability to penetrate the central nervous system make it suitable for a wide array of behavioral paradigms in various species.[1][3] The protocols outlined here provide a foundation for researchers to investigate the influence of oxytocin receptor blockade on complex behaviors, from decision-making to social dynamics. Careful consideration of species, sex, dose, and route of administration is crucial for the successful design and interpretation of these studies.

References

Application Notes and Protocols for L-368,899 Hydrochloride Administration in Non-Human Primate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Its ability to cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the role of the central oxytocin system in modulating social behaviors and other physiological processes in non-human primates.[4][5][6] Initially explored for its potential in preventing premature labor, L-368,899 has been repurposed for neuroscience research to elucidate the diverse functions of oxytocin signaling.[2][5][7] These application notes provide a comprehensive overview of its use in non-human primate research, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[2] It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[2] The OTR is primarily coupled to the Gq/11 family of G-proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively. By blocking the initial binding of oxytocin, L-368,899 effectively inhibits this entire signaling pathway.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 Protein OTR->Gq11 Activation Oxytocin Oxytocin Oxytocin->OTR Binding L368899 L-368,899 L368899->OTR Antagonism PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological & Behavioral Responses Ca2->Response PKC->Response

Figure 1: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Data Presentation

Pharmacokinetic and Distribution Data in Rhesus Monkeys

The following tables summarize key quantitative data from studies involving this compound administration in rhesus monkeys.

Parameter Value Species Dosage & Route Notes Reference
CSF Entry ConfirmedRhesus Monkey1 mg/kg, IVL-368,899 was detected in cerebrospinal fluid following peripheral administration.[5][6]
Brain Accumulation Hypothalamus, Septum, Orbitofrontal Cortex, Amygdala, HippocampusRhesus Monkey1 mg/kg, IVAccumulation was observed in limbic brain areas known to be rich in oxytocin receptors.[5][6]
Time to Brain Collection 60 minutes post-injectionRhesus Monkey1 mg/kg, IVBrains were collected to analyze the distribution of the compound.[5][6]
Behavioral Effects in Non-Human Primates
Behavioral Paradigm Species Dosage & Route Observed Effect Reference
Maternal Interest Rhesus Monkey1 mg/kg & 3 mg/kg, IVReduced or eliminated interest in an infant.[5]
Sexual Behavior Rhesus Monkey1 mg/kg & 3 mg/kg, IVReduced or eliminated sexual behavior in a female paired with a male.[5]
Social Interaction Marmoset20 mg/kg, OralReduced proximity and huddling with a social partner and eliminated food sharing.

Experimental Protocols

Protocol 1: Intravenous Administration for Pharmacokinetic and CNS Distribution Studies in Rhesus Monkeys

This protocol is adapted from studies investigating the central nervous system penetration and distribution of L-368,899.[5][6]

1. Animal Subjects and Housing:

  • Adult male rhesus monkeys (Macaca mulatta) are suitable for these studies.

  • Animals should be housed in accordance with NIH Guidelines for the Care and Use of Laboratory Animals, and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Materials:

  • This compound

  • Sterile saline for injection

  • Ketamine (5 mg/kg)

  • Isoflurane (B1672236) (1.5%)

  • Syringes and needles for intravenous injection and blood collection

  • Equipment for cerebrospinal fluid (CSF) collection via cisterna magna puncture

  • Centrifuge and tubes for plasma separation

  • -80°C freezer for sample storage

3. Experimental Procedure:

  • Anesthesia: Anesthetize the monkey with ketamine (5 mg/kg, IM) and maintain anesthesia with 1.5% isoflurane throughout the procedure.

  • Catheterization: If not already equipped with a chronic intravenous catheter, place a temporary catheter in a suitable vein (e.g., saphenous vein).

  • Drug Administration: Administer a single intravenous bolus of L-368,899 at a dose of 1 mg/kg. The drug should be dissolved in sterile saline.

  • CSF and Blood Sampling:

    • Collect paired CSF (approximately 0.5 mL via cisterna magna puncture) and blood samples at multiple time points over a 4-hour period (e.g., 0, 45, 80, 110, 130, 160, 180, and 255 minutes post-injection).[6]

    • Immediately centrifuge blood samples to separate plasma.

    • Store all CSF and plasma samples at -80°C until analysis.

  • Brain Tissue Collection (for distribution studies):

    • At 60 minutes post-injection, euthanize the animal with an overdose of pentobarbital (B6593769) (90 mg/kg, IV).[6]

    • Immediately perfuse the animal with cold saline followed by 4% paraformaldehyde.

    • Harvest the brain within 45 minutes of death.[6]

    • Dissect specific brain regions of interest (e.g., hypothalamus, amygdala, hippocampus, orbitofrontal cortex, septum, and control regions like the parietal and visual cortex).[6]

    • Immediately freeze brain tissue samples at -70°C until assay.[6]

4. Data Analysis:

  • Analyze the concentration of L-368,899 in plasma, CSF, and brain tissue samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

Start Start: Anesthetize Monkey (Ketamine & Isoflurane) Administer Administer L-368,899 (1 mg/kg, IV) Start->Administer CollectSamples Collect CSF & Blood Samples (0-4 hours post-injection) Administer->CollectSamples Euthanize Euthanize at 60 min (Pentobarbital IV) Administer->Euthanize For Distribution Study StoreSamples Store All Samples at -80°C CollectSamples->StoreSamples HarvestBrain Harvest & Dissect Brain (Target & Control Regions) Euthanize->HarvestBrain HarvestBrain->StoreSamples Analyze Analyze Samples (LC-MS) StoreSamples->Analyze

Figure 2: Workflow for PK and CNS Distribution Study.
Protocol 2: Behavioral Assessment Following Intravenous Administration in Rhesus Monkeys

This protocol is based on a study examining the effects of L-368,899 on maternal and sexual behavior.[5]

1. Animal Subjects and Housing:

  • Adult female rhesus monkeys are the subjects for this protocol.

  • Ensure appropriate housing and environmental enrichment. All procedures must be IACUC-approved.

2. Materials:

  • This compound

  • Sterile saline (vehicle control)

  • Syringes and needles for intravenous injection

  • Behavioral testing arena

  • Video recording equipment

  • Stimulus animals (e.g., an infant monkey for maternal interest testing, a sexually experienced male for sexual behavior testing)

3. Experimental Design:

  • A within-subjects design is recommended, where each animal receives all treatment conditions (e.g., vehicle, 1 mg/kg L-368,899, and 3 mg/kg L-368,899).

  • Allow for a sufficient washout period between treatments (e.g., at least 48 hours).

  • The order of treatments should be counterbalanced across subjects.

4. Experimental Procedure:

  • Drug Administration: On a test day, administer the assigned treatment (vehicle or L-368,899) via intravenous injection. The drug should be dissolved in buffered normal saline at a concentration that allows for equal volumes to be injected for all treatments.[2]

  • Behavioral Testing:

    • Maternal Interest Test:

      • Approximately 30 minutes post-injection, introduce the female to a testing arena containing an infant monkey.

      • Record the female's behavior for a set duration (e.g., 15 minutes).

      • Score behaviors such as lipsmacks directed at the infant, attempts to touch the infant, and locomotor activity.

    • Sexual Behavior Test:

      • Approximately 30 minutes post-injection, pair the female with a sexually experienced adult male in the testing arena.

      • Record the social and sexual interactions for a predetermined period.

      • Score behaviors such as approaches, presents, and copulatory behavior.

  • Control Sessions: Include sessions where the female receives a saline injection to control for any effects of the injection procedure itself. It is also advisable to conduct repeated tests under no-drug conditions to characterize baseline behavioral responses.[2]

5. Data Analysis:

  • Quantify the frequency and duration of the scored behaviors from the video recordings.

  • Use appropriate statistical tests (e.g., repeated measures ANOVA or Friedman test) to compare the behavioral measures across the different treatment conditions.

Start Start: Select Female Monkey & Assign Treatment Administer Administer Treatment (Vehicle, 1 or 3 mg/kg L-368,899 IV) Start->Administer Wait Wait 30 minutes Administer->Wait BehaviorTest Introduce to Testing Arena with Stimulus Animal Wait->BehaviorTest Record Record Behavior (e.g., 15 minutes) BehaviorTest->Record Analyze Score & Analyze Behavioral Data Record->Analyze

Figure 3: Workflow for Behavioral Assessment Study.

Conclusion

This compound is a critical tool for probing the function of the oxytocin system in non-human primates. Its ability to antagonize central oxytocin receptors following peripheral administration allows for the investigation of oxytocin's role in complex social behaviors. The protocols and data presented here provide a framework for designing and conducting rigorous experiments to further our understanding of the neurobiology of social cognition and behavior. Researchers should always adhere to the highest standards of animal welfare and obtain the necessary institutional approvals before conducting any in vivo studies.

References

Application of L-368,899 Hydrochloride in Novel Model Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially explored for its potential in preventing premature labor, it has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][4] Its ability to cross the blood-brain barrier makes it particularly useful for studying the central effects of oxytocin signaling.[5] This document provides detailed application notes and protocols for the use of this compound in novel model organisms, with a focus on zebrafish, a powerful tool in neurobehavioral research.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, primarily couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, such as smooth muscle contraction and modulation of neuronal activity. By blocking the initial binding of oxytocin, L-368,899 effectively inhibits this entire cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Responses Physiological Responses Ca_release->Physiological_Responses PKC->Physiological_Responses Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L368899 L-368,899 L368899->OTR Binds and Blocks cluster_prep Preparation cluster_treatment Treatment cluster_assay Behavioral Assay cluster_analysis Data Analysis Acclimation Acclimate individual zebrafish (24h) Drug_Prep Prepare L-368,899 and vehicle solutions Control_Group Control Group: Immerse in vehicle Drug_Prep->Control_Group Treatment_Group Treatment Group: Immerse in L-368,899 Drug_Prep->Treatment_Group Setup Place stimulus fish in one side of 3-chamber tank Control_Group->Setup Treatment_Group->Setup Introduction Introduce test fish to central chamber Setup->Introduction Recording Record behavior (e.g., 10 min) Introduction->Recording Tracking Quantify time near conspecifics vs. empty side Recording->Tracking Calculation Calculate Social Preference Index Tracking->Calculation Comparison Compare indices between control and treated groups Calculation->Comparison

References

Application Notes and Protocols for L-368,899 Hydrochloride in Social Avoidance Research in Female Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-368,899 hydrochloride, a selective oxytocin (B344502) receptor (OTR) antagonist, to investigate social avoidance behaviors in female mice. This document outlines the mechanism of action, experimental protocols, and relevant data, offering a practical framework for researchers in neuroscience and drug development.

Introduction

L-368,899 is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor.[1] It readily crosses the blood-brain barrier, making it a valuable tool for investigating the central nervous system's role in oxytocin-mediated social behaviors.[1][2] In female mice, particularly in the context of stress-induced social avoidance, L-368,899 has been shown to modulate social approach behaviors, suggesting the therapeutic potential of OTR antagonists for stress-related psychiatric disorders.[3]

Mechanism of Action

L-368,899 acts as a selective antagonist at oxytocin receptors, which are G-protein coupled receptors.[4] By binding to the OTR, it competitively inhibits the binding of endogenous oxytocin, thereby blocking the activation of downstream signaling pathways.[5] The primary signaling cascade initiated by oxytocin binding involves the activation of Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This cascade ultimately leads to various cellular responses, including those that modulate social behavior. L-368,899 prevents the activation of G proteins by oxytocin.[3]

Signaling Pathway of Oxytocin Receptor Antagonism

Figure 1: L-368,899 Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L-368,899 L-368,899 L-368,899->OTR Binds & Blocks G_Protein Gαq/11 OTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., modulation of social behavior) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: L-368,899 blocks oxytocin binding to its receptor, inhibiting downstream signaling.

Experimental Protocols

Chronic Social Defeat Stress (CSDS) in Female Mice

This protocol is adapted from established methods to induce social avoidance behavior.[7][8][9]

Objective: To induce a social avoidance phenotype in female mice through repeated exposure to social stress.

Materials:

  • Adult female C57BL/6J mice (intruders)

  • Aggressive, singly-housed male CD-1 mice (aggressors)

  • Standard mouse housing cages with a perforated Plexiglass divider

  • Stopwatch

Procedure:

  • Aggressor Screening: Select aggressive male CD-1 mice based on their latency to attack an intruder mouse.

  • Social Defeat:

    • Introduce a female C57BL/6J mouse into the home cage of an aggressive male CD-1 mouse for a 10-minute period of physical interaction.[9]

    • Following the physical interaction, house the intruder and aggressor in the same cage separated by a perforated divider for 24 hours to allow for sensory contact.[9]

    • Repeat this procedure for 10-12 consecutive days, exposing the intruder to a novel aggressor each day.[9]

  • Control Group: House control mice in pairs in identical cages with a divider and handle them daily without exposure to an aggressor.

Systemic Administration of this compound

Objective: To investigate the effects of systemic OTR blockade on social behavior.

Materials:

  • This compound (e.g., Sigma-Aldrich, Tocris Bioscience)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/ml or 5 mg/ml).

  • Administration: Administer L-368,899 or vehicle (saline) via intraperitoneal (IP) injection.[3] Doses of 1 mg/kg and 5 mg/kg have been shown to be effective.[3]

  • Timing: Injections should be administered 30 minutes before behavioral testing to allow for adequate absorption and brain penetration.[3]

Social Interaction Test

Objective: To assess social avoidance or social approach behavior.

Materials:

  • Open-field arena (e.g., 40 cm x 40 cm)

  • A wire-mesh enclosure

  • A novel, unfamiliar mouse (target)

Procedure:

  • Habituation: Place the experimental mouse in the open-field arena for a 2.5-minute habituation period.

  • Target Introduction: Introduce a novel target mouse enclosed within the wire-mesh enclosure into the arena.

  • Testing: Allow the experimental mouse to explore the arena for an additional 2.5 minutes.

  • Data Collection: Record the time the experimental mouse spends in the "interaction zone," defined as the area immediately surrounding the enclosure.

  • Analysis: A social interaction ratio can be calculated by dividing the time spent in the interaction zone when the target is present by the time spent in that zone when it is absent.

Experimental Workflow

Figure 2: Experimental Workflow Start Start CSDS Chronic Social Defeat Stress (10-12 days) Start->CSDS Drug_Admin L-368,899 or Vehicle Admin. (30 min pre-test) CSDS->Drug_Admin Behavioral_Test Social Interaction Test Drug_Admin->Behavioral_Test Data_Analysis Data Analysis Behavioral_Test->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for studying L-368,899 effects on social avoidance.

Data Presentation

The following tables summarize the quantitative effects of systemic L-368,899 administration on social interaction in female California mice subjected to social defeat stress.[3]

Table 1: Effect of L-368,899 on Time Spent in Interaction Zone in Stressed Female Mice
Treatment GroupMean Time in Interaction Zone (seconds)Standard Error
Stressed + Saline~35~5
Stressed + 1 mg/kg L-368,899~45~7
Stressed + 5 mg/kg L-368,899~70~8

Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.

Table 2: Effect of L-368,899 on Time Spent in Corners in Stressed Female Mice
Treatment GroupMean Time in Corners (seconds)Standard Error
Stressed + Saline~60~10
Stressed + 1 mg/kg L-368,899~55~8
Stressed + 5 mg/kg L-368,899~30~5

Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.

Key Findings from Data
  • A single systemic dose of 5 mg/kg L-368,899 significantly increased social approach behavior in stressed female mice, as indicated by more time spent in the interaction zone.[3]

  • Stressed females treated with 5 mg/kg of the OTR antagonist spent significantly more time in the interaction zone compared to stressed females treated with saline.[3]

  • The 5 mg/kg dose of L-368,899 also decreased social vigilance responses, as shown by the reduced time spent in the corners of the arena.[3]

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the oxytocin system in social behaviors, particularly social avoidance in females. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the neurobiological underpinnings of social stress and exploring novel therapeutic avenues for related disorders.

References

Troubleshooting & Optimization

L-368,899 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It displays IC50 values of 8.9 nM for the rat uterus OTR and 26 nM for the human uterus OTR.[1][2] It is over 40-fold more selective for the oxytocin receptor than for vasopressin V1a and V2 receptors. This compound is often used in research to study the role of oxytocin signaling and has potential applications in managing preterm labor.[1][3]

Q2: What are the primary solvents for dissolving this compound?

A2: The most common solvents for this compound are Dimethyl Sulfoxide (DMSO) and water.[1][2][3]

Q3: How should I store this compound?

A3: As a solid, this compound should be stored at -20°C, sealed away from moisture.[1][3] Stock solutions in solvent should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Aqueous solutions are not recommended for storage for more than one day.[4]

Troubleshooting Guide

Issue: I am having trouble dissolving this compound in water.

Solution:

This compound has limited solubility in water. To enhance dissolution, the following steps are recommended:

  • Warming: Gently warm the solution to 60°C.[1]

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][2]

It is important to note that even with these measures, the solubility in water is significantly lower than in DMSO.

Issue: My this compound solution in DMSO appears cloudy or has precipitated.

Solution:

This can occur if the DMSO has absorbed moisture, as the compound is hygroscopic.[1]

  • Use fresh, anhydrous DMSO: Always use newly opened or properly stored anhydrous DMSO for preparing solutions.[1]

  • Ultrasonication: Sonicating the solution can help redissolve the compound.[1][5]

Issue: I need to prepare a solution for in vivo studies. What formulation should I use?

Solution:

For in vivo administration, a co-solvent system is typically required. A common formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

It is recommended to dissolve the compound in DMSO first before adding the other components of the vehicle.[2] Sonication is also recommended to ensure the final mixture is a clear solution.[2]

Quantitative Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO~100 - 130 mg/mL[1][2][5][6]~100 - 219.88 mM[3][5][6]Ultrasonic assistance is recommended. Hygroscopic DMSO can impact solubility.[1]
Water~2 - 59.12 mg/mL[1][2]~3.38 - 100 mM[1][2][3]Requires sonication and warming to 60°C for higher concentrations.[1]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)≥ 2.17 - 5 mg/mL[2][6]≥ 3.67 - 8.46 mM[2][6]Sonication is recommended for a clear solution.[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound solid.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Aid Dissolution: If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol for Preparing an Aqueous Solution
  • Weigh the Compound: Accurately weigh the this compound.

  • Add Water: Add the desired volume of purified water.

  • Facilitate Dissolution: Place the vial in an ultrasonic bath and gently warm to 60°C until the solid is dissolved.

  • Usage: Use the aqueous solution fresh and do not store for more than one day.[4]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation weigh_solid Weigh L-368,899 HCl add_dmso Add Anhydrous DMSO weigh_solid->add_dmso sonicate_dmso Ultrasonicate add_dmso->sonicate_dmso store_stock Aliquot and Store at -80°C sonicate_dmso->store_stock start_invivo Start with DMSO Stock add_peg Add PEG300 start_invivo->add_peg 10% add_tween Add Tween 80 add_peg->add_tween 40% add_saline Add Saline add_tween->add_saline 5% sonicate_final Sonicate to Clarify add_saline->sonicate_final 45%

Caption: Workflow for preparing L-368,899 HCl solutions.

troubleshooting_logic start Solubility Issue? solvent_type Which Solvent? start->solvent_type water_issue Cloudy/Precipitate in Water solvent_type->water_issue Water dmso_issue Cloudy/Precipitate in DMSO solvent_type->dmso_issue DMSO water_solution Warm to 60°C and Sonicate water_issue->water_solution dmso_solution Use Fresh Anhydrous DMSO and Sonicate dmso_issue->dmso_solution

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing L-368,899 Hydrochloride for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-368,899 hydrochloride in behavioral studies. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is competitive antagonism, where it binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological and behavioral responses normally triggered by oxytocin.

Q2: What are the common research applications of this compound in behavioral studies?

A2: this compound is a valuable tool for investigating the centrally mediated roles of oxytocin. It is frequently used in studies of social behavior, including social interaction, social preference, pair bonding, and maternal behavior.[2] It has also been employed in research related to anxiety, stress-induced behaviors, and substance abuse.[3][4]

Q3: Is this compound selective for the oxytocin receptor?

A3: this compound displays good selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.[2] However, at higher concentrations, some off-target effects at vasopressin receptors may be observed. One study indicated that in human brain tissue, it might bind with a higher affinity to the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor.[5] Therefore, including control experiments with selective vasopressin receptor antagonists can help to dissect the specific contribution of oxytocin receptor blockade.[6]

Q4: Can this compound cross the blood-brain barrier?

A4: Yes, this compound is a brain-penetrant compound with high oral bioavailability, making it suitable for both peripheral and central nervous system studies.[1][2][7] It has been shown to accumulate in limbic brain areas after peripheral administration.[2]

Q5: How should I prepare and store this compound solutions?

A5:

  • Storage of Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[8]

  • Stock Solutions: Stock solutions can be prepared in DMSO (up to 100 mM) or water (up to 100 mM). For long-term storage, it is recommended to store stock solutions in a solvent at -80°C for up to 1 year.[8][9]

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[8] A common vehicle for intraperitoneal injection is saline with a small percentage of DMSO to aid solubility. For oral administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been suggested.[8] Sonication may be required to fully dissolve the compound.[8]

Troubleshooting Guide

Issue 1: No observable behavioral effect after administration.

  • Possible Cause: Inadequate Dosage.

    • Solution: The optimal dose can vary significantly between species, behavioral paradigms, and even strains of animals. Consult the dosage tables below and the primary literature for guidance. It may be necessary to perform a dose-response study to determine the effective dose for your specific experimental conditions.

  • Possible Cause: Improper Administration or Timing.

    • Solution: Ensure the administration route is appropriate for achieving central nervous system effects (e.g., intraperitoneal, oral gavage). The timing of administration relative to behavioral testing is critical. Pharmacokinetic data suggests that for intramuscular injection in coyotes, the peak concentration in the CSF is between 15 and 30 minutes.[10] For intraperitoneal injections in mice, administration 30 minutes prior to testing is common.[11]

  • Possible Cause: Poor Solubility or Stability of the Compound.

    • Solution: Ensure the compound is fully dissolved in the vehicle. The use of sonication and co-solvents like DMSO or PEG300 can aid solubility.[8] Prepare working solutions fresh for each experiment to avoid degradation.

Issue 2: Unexpected or paradoxical behavioral effects (e.g., anxiogenic effects).

  • Possible Cause: Context-Dependent Effects of Oxytocin System Blockade.

    • Solution: The effects of modulating the oxytocin system can be highly dependent on the social and environmental context. For example, L-368,899 has been shown to increase social approach in stressed female mice while decreasing it in non-stressed males.[11] Carefully consider and control the experimental environment.

  • Possible Cause: Off-Target Effects.

    • Solution: As mentioned in the FAQs, at higher doses, L-368,899 may interact with vasopressin receptors.[5] To confirm that the observed effects are mediated by oxytocin receptor blockade, consider including a control group treated with a selective vasopressin antagonist.[6]

  • Possible Cause: Dose-Dependent Biphasic Effects.

    • Solution: Some pharmacological agents exhibit a U-shaped or inverted U-shaped dose-response curve. It is possible that the dose used is producing an effect opposite to what is expected at a lower or higher dose. A thorough dose-response study can help to clarify this.

Issue 3: High variability in behavioral data between subjects.

  • Possible Cause: Sex and Hormonal Status Differences.

    • Solution: The oxytocin system is known to be sexually dimorphic and influenced by hormonal status. Pharmacokinetic studies in rats have shown sex differences in the metabolism of L-368,899.[12] It is crucial to account for sex as a biological variable in your experimental design and analysis.

  • Possible Cause: Differences in Animal Handling and Stress Levels.

    • Solution: Stress can significantly impact the oxytocin system and behavior. Standardize all animal handling procedures and allow for adequate habituation to the experimental setup to minimize stress-induced variability.

Quantitative Data

Table 1: Binding Affinity and Selectivity of this compound

ReceptorSpeciesPreparationIC50 (nM)Ki (nM)Selectivity vs. OTR
Oxytocin Receptor (OTR)RatUterus8.9[8]--
Oxytocin Receptor (OTR)HumanUterus26[8][9]--
Oxytocin Receptor (OTR)CoyoteBrain-12.38[3]-
Vasopressin V1a Receptor--370511.6 (Coyote Brain)[10]> 40-fold
Vasopressin V2 Receptor--570-> 40-fold

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesRouteDose (mg/kg)T1/2 (hr)CmaxTmax (hr)Oral Bioavailability (%)
Rat (female)IV10~2[12]---
Rat (male)IV10~2[12]---
Rat (female)Oral5--<1[12]14[9]
Rat (male)Oral5--<1[12]18[9]
Rat (female)Oral25--1-4[12]-
Rat (male)Oral25--1-4[12]41[9]
Dog (female)IV10~2[12]---
Dog (female)Oral5--<1[12]17[12]
Dog (female)Oral33--1-4[12]41[12]
CoyoteIM3-Peak in CSF at 15-30 min[10]0.25-0.5[10]-

Table 3: Exemplary Dosages for Behavioral Studies

SpeciesBehavioral TestDosage (mg/kg)Route of AdministrationReference
MouseSocial Interaction1, 5Intraperitoneal[11]
MouseSocial Rank (Tube Test)10Intraperitoneal[13]
RatChronic Social DefeatNot specifiedSystemic[3]
RatCannabinoid WithdrawalNot specifiedSystemic[14]
Prairie VolePair Bonding10Intraperitoneal[15]
Rhesus MonkeyMaternal & Sexual Behavior1, 3Intravenous[7]
CoyotePharmacokinetics3Intramuscular[10]

Experimental Protocols

Protocol 1: Social Interaction Test in Mice

This protocol is adapted from standard social interaction test procedures and incorporates the use of this compound.[16][17]

1. Materials:

  • This compound
  • Vehicle (e.g., sterile saline with 5% DMSO)
  • Standard rodent cages for testing
  • Video recording equipment
  • Behavioral analysis software

2. Animal Preparation:

  • Use age- and weight-matched male mice.
  • House mice individually for at least 24 hours before testing to increase social motivation.
  • Habituate the mice to the testing room for at least 1 hour before the experiment.

3. Drug Preparation and Administration:

  • Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment.
  • Administer this compound (e.g., 1 or 5 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes before the social interaction test.[11]

4. Social Interaction Procedure:

  • Place a test mouse (injected with drug or vehicle) and a novel, untreated stimulus mouse of the same strain into a clean, neutral cage.
  • Record the interaction for 10 minutes.
  • Thoroughly clean the cage with 70% ethanol (B145695) between each trial.

5. Behavioral Analysis:

  • Score the video recordings for the duration and frequency of various social behaviors, including:
  • Sniffing (nose-to-nose, nose-to-anogenital)
  • Following
  • Grooming
  • Physical contact
  • Non-social behaviors such as self-grooming and rearing can also be quantified.

Protocol 2: Oral Gavage in Rats

This protocol provides a general guideline for oral administration of this compound in rats.[18][19]

1. Materials:

  • This compound
  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
  • Syringe

2. Animal and Drug Preparation:

  • Weigh the rat to determine the correct dosing volume (typically 10-20 ml/kg).[18]
  • Prepare the this compound solution in the vehicle. Ensure it is a clear solution; sonication may be necessary.

3. Gavage Procedure:

  • Gently restrain the rat. The head should be extended to create a straight line from the mouth to the stomach.
  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
  • Lubricate the tip of the gavage needle with water or a non-irritating lubricant.
  • Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The rat should swallow as the tube is advanced.
  • If any resistance is met, do not force the needle. Withdraw and re-insert.
  • Once the needle is at the predetermined depth, slowly administer the solution.
  • Gently remove the needle along the same path of insertion.

4. Post-Procedure Monitoring:

  • Observe the animal for at least 15 minutes for any signs of distress, such as coughing, choking, or difficulty breathing.[18]

Visualizations

Signaling Pathway

Gq_Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates L368 L-368,899 L368->OTR Binds & Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Behavior Behavioral Responses Ca2_release->Behavior Modulates PKC->Behavior Modulates

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

Experimental Workflow

Experimental_Workflow start Start acclimation Animal Acclimation & Habituation start->acclimation group_assignment Random Assignment to Treatment Groups (Vehicle vs. L-368,899) acclimation->group_assignment drug_prep Prepare L-368,899 and Vehicle Solutions group_assignment->drug_prep administration Drug Administration (e.g., IP injection) drug_prep->administration pre_test_period Pre-Test Waiting Period (e.g., 30 minutes) administration->pre_test_period behavioral_test Behavioral Assay (e.g., Social Interaction Test) pre_test_period->behavioral_test data_collection Video Recording of Behavioral Session behavioral_test->data_collection analysis Behavioral Scoring & Statistical Analysis data_collection->analysis end End analysis->end

Caption: A generalized experimental workflow for a behavioral study using L-368,899.

References

Potential off-target effects of L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using L-368,899 hydrochloride. The information addresses potential issues related to the compound's off-target effects to ensure accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, non-peptide, and orally active competitive antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] This blockade inhibits physiological responses typically triggered by oxytocin, such as uterine contractions.[1][2]

Q2: What are the known primary off-targets for this compound?

A2: Due to structural homology with the oxytocin receptor, the primary known off-targets for L-368,899 are the vasopressin receptors, specifically the V1a and V2 subtypes.[2][4] The compound generally displays good selectivity for the oxytocin receptor over these vasopressin receptors.[5][6]

Q3: How significant is the binding of L-368,899 to vasopressin receptors?

A3: this compound exhibits significantly lower affinity for vasopressin V1a and V2 receptors compared to the oxytocin receptor.[2] For instance, the IC50 values for V1a and V2 receptors are over 40-fold higher than for the oxytocin receptor.[2] However, at higher concentrations, L-368,899 may bind to vasopressin receptors, which could lead to confounding experimental results.[7]

Q4: Can L-368,899 cross the blood-brain barrier?

A4: Yes, L-368,899 is a brain-penetrant compound, making it a useful tool for investigating the central effects of oxytocin receptor antagonism.[5][6] Studies in primates have shown that peripherally administered L-368,899 accumulates in limbic brain areas.[5][6]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during experiments with this compound, with a focus on potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cardiovascular or social behavior effects not consistent with OTR antagonism. The concentration of L-368,899 used may be high enough to cause off-target binding to vasopressin V1a receptors, which are involved in regulating blood pressure and social behaviors.1. Conduct a dose-response curve: Determine the minimal effective concentration of L-368,899 for OTR antagonism in your experimental model. 2. Use a selective V1a receptor antagonist as a control: This can help differentiate between OTR- and V1a-mediated effects. 3. Lower the dose: If possible, use a lower concentration of L-368,899 that maintains OTR selectivity.
Inconsistent or variable results between individual animals. L-368,899 is extensively metabolized, and there can be species and sex-dependent differences in its pharmacokinetics. This can lead to variable exposure to the compound.1. Monitor plasma concentrations: If feasible, measure the plasma levels of L-368,899 to ensure consistent exposure across subjects. 2. Consider sex as a biological variable: Analyze data from male and female subjects separately to identify any sex-specific effects.
Effects observed in brain regions with high vasopressin receptor expression. L-368,899 may accumulate in brain regions with high densities of vasopressin receptors, potentially leading to off-target effects in those areas.[7]1. Perform receptor autoradiography: Map the distribution of both oxytocin and vasopressin receptors in your target brain regions to assess the potential for off-target binding. 2. Use a more selective OTR antagonist if available: For studies in sensitive brain regions, consider using an alternative antagonist with a higher selectivity profile if one is available.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for the oxytocin receptor and its primary off-targets, the vasopressin V1a and V2 receptors.

Receptor Species/Tissue Assay Type Value (IC50/Ki) Reference
Oxytocin ReceptorRat UterusRadioligand Binding8.9 nM (IC50)[2][3][8]
Oxytocin ReceptorHuman UterusRadioligand Binding26 nM (IC50)[3][8]
Oxytocin ReceptorCoyote BrainRadioligand Binding12.38 nM (Ki)[4]
Vasopressin V1a Receptor-Radioligand Binding370 nM (IC50)[2]
Vasopressin V2 Receptor-Radioligand Binding570 nM (IC50)[2]
Vasopressin V1a ReceptorCoyote BrainRadioligand Binding511.6 nM (Ki)[4]

Experimental Protocols

Competitive Radioligand Binding Assay to Determine Receptor Affinity

This protocol is a generalized method to determine the binding affinity (IC50 or Ki) of L-368,899 at the oxytocin receptor and potential off-targets.

1. Membrane Preparation:

  • Homogenize tissues expressing the receptor of interest (e.g., uterine tissue for OTR, liver or kidney for vasopressin receptors) in a cold buffer solution.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable buffer and store at -80°C.

2. Binding Assay:

  • In a multi-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand for the target receptor (e.g., [3H]-oxytocin for OTR), and increasing concentrations of this compound.
  • Incubate the mixture to allow for competitive binding to reach equilibrium.
  • Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
  • Wash the filters with cold buffer to remove non-specifically bound radioligand.

3. Data Analysis:

  • Quantify the radioactivity on the filters using a scintillation counter.
  • Plot the percentage of specific radioligand binding against the logarithm of the L-368,899 concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding).
  • If necessary, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Visualizations

Simplified Signaling Pathway of Oxytocin Receptor and Potential Off-Target Interference by L-368,899 OT Oxytocin OTR Oxytocin Receptor (On-Target) OT->OTR Binds AVP Vasopressin V1aR Vasopressin V1a Receptor (Off-Target) AVP->V1aR Binds L368899 L-368,899 L368899->OTR Blocks (High Affinity) L368899->V1aR Blocks (Low Affinity) Gq11 Gq/11 OTR->Gq11 Activates V1aR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Physiological_Response_OTR Physiological Response (e.g., Uterine Contraction) Ca_PKC->Physiological_Response_OTR Causes Physiological_Response_V1aR Physiological Response (e.g., Vasoconstriction) Ca_PKC->Physiological_Response_V1aR Causes

Caption: L-368,899's mechanism of action and potential off-target effects.

Experimental Workflow for Assessing On- and Off-Target Effects Start Start: Hypothesis of L-368,899 Mediated Effect Dose_Response 1. In Vitro/In Vivo Dose-Response Determine effective concentration of L-368,899 Start->Dose_Response Control_Experiment 2. Control Experiment Use L-368,899 at determined concentration Dose_Response->Control_Experiment Unexpected_Effect Unexpected Effect Observed? Control_Experiment->Unexpected_Effect On_Target Effect is likely on-target (OTR-mediated) Unexpected_Effect->On_Target No Off_Target_Hypothesis 3. Hypothesis: Off-target effect (e.g., V1aR antagonism) Unexpected_Effect->Off_Target_Hypothesis Yes Conclusion Conclusion On_Target->Conclusion Selective_Antagonist 4. Use Selective Off-Target Antagonist (e.g., selective V1aR antagonist) Off_Target_Hypothesis->Selective_Antagonist Compare_Results 5. Compare Results L-368,899 vs. Selective Antagonist Selective_Antagonist->Compare_Results Compare_Results->Conclusion

Caption: Troubleshooting workflow for L-368,899 experiments.

References

L-368,899 hydrochloride stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the successful use of this compound in long-term experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A: Upon arrival, the solid form of this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least three to four years.[1][2]

Q2: What is the best solvent for preparing stock solutions of this compound?

A: this compound is soluble in both DMSO and water up to 100 mM.[1] For long-term storage, DMSO is a common choice.

Q3: How should I store the stock solutions?

A: Stock solutions of this compound in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the recommended way to prepare working solutions for my experiments?

A: It is highly recommended to prepare fresh working solutions from your stock solution on the day of the experiment.[2] For in vivo studies, specific formulations using co-solvents may be necessary to achieve the desired concentration and vehicle compatibility.

Q5: Is this compound stable in aqueous solutions or cell culture media for long-term experiments?

A: While the hydrochloride salt form generally offers better water solubility and stability compared to the free form, there is limited specific data on the long-term stability of this compound in aqueous solutions or cell culture media at physiological temperatures (e.g., 37°C).[4] For multi-day experiments, it is advisable to refresh the treatment media daily if degradation is a concern.

Troubleshooting Guide

Issue 1: I am observing a decrease in the activity of this compound in my multi-day experiment.

  • Potential Cause 1: Degradation in Solution. The compound may be degrading in the aqueous environment of your cell culture media, especially at 37°C over extended periods.

    • Solution: Prepare fresh working solutions daily from a frozen stock. If possible, replenish the media with freshly diluted this compound every 24 hours.

  • Potential Cause 2: Improper Storage. Repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Ensure your stock solution is aliquoted and that each aliquot is used only once. Store stock solutions at -80°C for maximum stability.[3]

  • Potential Cause 3: Adsorption to Plastics. Small molecules can sometimes adsorb to the plastic surfaces of labware, reducing the effective concentration in the media.

    • Solution: Consider using low-adhesion microplates or glassware for sensitive experiments.

Issue 2: I am having trouble dissolving this compound.

  • Potential Cause: Insufficient Solubilization. The compound may not be fully dissolving at the desired concentration.

    • Solution: Sonication can aid in the dissolution of this compound in both water and DMSO.[2] For high concentrations, warming the solution to 37°C may also help.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

ParameterSolvent/ConditionValueCitations
Solubility WaterUp to 100 mM[1]
DMSOUp to 100 mM[1]
Storage (Solid) -20°C≥ 3 years[2]
Storage (Stock Solution) -80°C in DMSOUp to 2 years[3]
-20°C in DMSOUp to 1 year[3]

Table 2: Receptor Binding Affinity of L-368,899

ReceptorSpecies/TissueIC₅₀Citations
Oxytocin ReceptorRat Uterus8.9 nM[3]
Oxytocin ReceptorHuman Uterus26 nM[3]
Vasopressin V1a Receptor370 nM
Vasopressin V2 Receptor570 nM

Experimental Protocols

Protocol for Preparation of Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-100 mM.

  • Solubilization: If needed, gently warm the solution to 37°C and use a sonicator to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol for Preparation of Working Solution for In Vitro Experiments
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your desired cell culture medium to the final working concentration. Ensure that the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced artifacts.

  • Application: Add the final working solution to your cells immediately after preparation. For long-term experiments, consider replacing the media with a freshly prepared working solution every 24 hours.

Visualizations

L368899_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment solid L-368,899 HCl Powder stock 10-100 mM Stock in DMSO solid->stock Dissolve & Sonicate store_solid Store Solid at -20°C solid->store_solid working Final Working Solution stock->working Dilute in Media/Buffer store_stock Aliquot & Store at -80°C stock->store_stock exp_setup Prepare Fresh Daily working->exp_setup exp_run Long-Term Experiment exp_setup->exp_run exp_refresh Replenish Media (if >24h) exp_run->exp_refresh

Caption: Experimental workflow for this compound.

OTR_Signaling_Pathway OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Oxytocin receptor signaling and inhibition by L-368,899.

References

Minimizing stress in animals during L-368,899 hydrochloride administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in animals during the administration of L-368,899 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended acclimation period for animals before starting experiments with this compound?

A1: A proper acclimation period is crucial for the physiological and psychological stabilization of animals, which promotes both animal welfare and the reproducibility of experimental results.[1][2] For rodents, a minimum acclimation period of 48 to 72 hours is recommended before any procedures.[1][2][3][4] For larger mammals, a minimum of 72 hours is advised.[1][2] A longer stabilization period of 5-7 days for smaller animals and up to 1-3 weeks for certain species like Xenopus frogs may be beneficial.[1]

Q2: What are the best practices for handling and restraining animals to minimize stress during administration?

A2: Proper handling and restraint are critical for minimizing stress and ensuring the safety of both the animal and the handler.[5] Habituation to handling and the experimental setup is recommended to reduce anxiety.[6][7] For mice, handling by hand cupping or using a tunnel is preferred over tail-picking to reduce stress.[8] When physical restraint is necessary, it should be firm but not restrictive of breathing.[5] For injections, proper restraint ensures accurate delivery and minimizes the risk of injury.[5] For repeated procedures, consider positive reinforcement techniques.[9]

Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?

A3: this compound is soluble in both water and DMSO up to 100 mM.[1] For in vivo administration, sterile water or saline are often preferred vehicles to minimize irritation. If DMSO is necessary to achieve the desired concentration, it is crucial to use a low concentration (typically <10%) and to include a vehicle-only control group to account for any effects of the solvent. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, in which this compound is soluble up to 5 mg/mL.[10]

Q4: What are the potential side effects of this compound administration in animals?

A4: this compound is a selective oxytocin (B344502) receptor antagonist.[3] While specific side effects in animal studies are not extensively detailed in the provided search results, its mechanism of action suggests potential effects on social behavior and stress responses. As with any experimental compound, it is important to monitor animals for any signs of distress, pain, or adverse reactions following administration.

Q5: How can I minimize stress during oral gavage of this compound?

A5: Oral gavage can be a stressful procedure. To minimize stress, ensure proper training in the technique.[10][11] Pre-coating the gavage needle with sucrose (B13894) has been shown to reduce the time for needle passage and decrease observable stress-related reactions in mice.[8][10][11] Habituation to the restraint and procedure can also help reduce animal anxiety.[8] Alternative, less stressful methods like micropipette-guided drug administration of a palatable solution may also be considered.[12]

Troubleshooting Guides

Issue: Animal exhibits signs of stress (e.g., vocalization, struggling, freezing) during handling and restraint.
Possible Cause Troubleshooting Steps
Lack of habituation to handling.Implement a handling and habituation plan for several days prior to the experiment.[6][7]
Improper restraint technique.Ensure all personnel are properly trained in low-stress restraint techniques for the specific species.[5] Use firm but gentle restraint, avoiding pressure on the chest.[5]
Anxiety from the experimental environment.Acclimate the animals to the procedure room and equipment before administration.
Issue: Animal shows signs of pain or irritation at the injection site (e.g., licking, scratching, inflammation).
Possible Cause Troubleshooting Steps
Irritating vehicle or high concentration of the compound.If using DMSO, try reducing the concentration or switching to a more biocompatible vehicle like saline with a solubilizing agent (e.g., Tween 80).[10]
Improper injection technique.Ensure the use of an appropriate needle size and injection volume for the animal's size. Inject slowly to minimize tissue distension.
Contamination of the injectable solution.Prepare all solutions under sterile conditions.
Issue: Difficulty with oral gavage procedure.

| Possible Cause | Troubleshooting Steps | | Animal is resistant to the gavage needle. | Pre-coat the gavage needle with a sucrose solution to improve acceptance.[8][10][11] | | Incorrect technique leading to esophageal or tracheal injury. | Ensure proper training and technique. The gavage needle should be inserted gently and follow the natural curvature of the esophagus. | | Stress from restraint. | Habituate the animal to the restraint method prior to the gavage procedure.[8] |

Quantitative Data Summary

ParameterValueSpeciesSource
Solubility
Waterup to 100 mMN/A[1]
DMSOup to 100 mMN/A[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL (8.46 mM)N/A[10]
IC₅₀ (Oxytocin Receptor)
Rat Uterus8.9 nMRat[4][12][13]
Human Uterus26 nMHuman[4][12][13]
In Vivo Efficacy (AD₅₀)
Intravenous (i.v.)0.35 mg/kgRat[4]
Intraduodenal (i.d.)7 mg/kgRat[4]
Oral Bioavailability
5 mg/kg14% (female), 18% (male)Rat[10]
10 mg/kg35%Rat[4]

Experimental Protocols

Detailed Methodology for Intraperitoneal (IP) Injection in Mice

This protocol incorporates stress-minimizing techniques.

  • Preparation of this compound Solution:

    • Based on the desired dose and the animal's weight, calculate the required concentration of this compound.

    • Dissolve the compound in a sterile, low-stress vehicle (e.g., 0.9% saline). If DMSO is required, use the lowest possible concentration (e.g., <5%) and ensure the final solution is clear and free of precipitates.

    • Warm the solution to room temperature before injection to prevent discomfort.

  • Animal Handling and Restraint:

    • Habituate the mice to handling for at least 3 days prior to the experiment. Use a non-aversive handling method, such as cupping the mouse in your hands.[8]

    • Gently restrain the mouse by the scruff of the neck to expose the abdomen. Ensure the grip is firm but does not impede breathing.[5]

  • Injection Procedure:

    • Use a new, sterile needle of an appropriate gauge (e.g., 25-27G) for each animal.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.[5]

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and steadily. The recommended maximum injection volume for a mouse is typically 10 ml/kg.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its home cage.

    • Monitor the animal for at least 15-30 minutes for any signs of distress, pain, or adverse reactions.

    • Observe the injection site for any signs of irritation over the next 24 hours.

Visualizations

TroubleshootingWorkflow start Animal exhibits signs of stress during administration check_handling Review handling and restraint techniques start->check_handling Handling/Restraint Issue? check_vehicle Evaluate vehicle and concentration start->check_vehicle Injection Site Irritation? check_technique Review administration technique (e.g., injection speed) start->check_technique Procedural Difficulty? check_habituation Assess habituation protocol check_handling->check_habituation implement_habituation Implement or enhance habituation protocol check_habituation->implement_habituation Insufficient retrain_personnel Retrain personnel on low-stress techniques check_habituation->retrain_personnel Technique Issue modify_vehicle Modify vehicle (e.g., reduce DMSO) or lower concentration check_vehicle->modify_vehicle refine_technique Refine administration technique check_technique->refine_technique monitor Monitor animal for reduced stress implement_habituation->monitor retrain_personnel->monitor modify_vehicle->monitor refine_technique->monitor

Caption: Troubleshooting workflow for addressing signs of stress in animals.

SignalingPathway oxytocin Oxytocin otr Oxytocin Receptor (OTR) (Gq/11-coupled) oxytocin->otr Binds to plc Phospholipase C (PLC) otr->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Responses (e.g., uterine contraction) ca_release->response pkc->response l368899 This compound l368899->otr Blocks

Caption: Oxytocin receptor signaling pathway and antagonism by this compound.

References

Interpreting behavioral changes after L-368,899 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-368,899 hydrochloride in behavioral studies. The information is tailored for scientists and drug development professionals to help interpret experimental outcomes and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its primary mechanism involves competitively binding to the OTR, which prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[1] This blockade inhibits physiological and behavioral responses normally mediated by oxytocin.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1]

Q2: What are the expected behavioral changes in animal models following this compound administration?

The behavioral effects of this compound can vary depending on the species, sex, dose, and the specific behavioral paradigm being tested. Generally, as an oxytocin receptor antagonist, it can modulate social behaviors, stress responses, and anxiety-like behaviors.

  • Social Behavior: Administration of L-368,899 has been shown to affect social interaction and social rank. For instance, in male mice, it can cause fluctuations in social rank, particularly in second-ranked mice, while having no effect on first-ranked mice.[4] It has also been observed to impair sex preference but not necessarily social preference or direct dyadic interactions.[4] In female California mice exposed to social defeat, L-368,899 increased social approach.[5]

  • Stress and Anxiety: Oxytocin signaling is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[6] Treatment with L-368,899 can influence stress-induced behaviors. For example, in adolescent male rats that underwent social instability stress, the antagonist led to greater social avoidance.[7] It also blunted the expected rise in plasma corticosterone (B1669441) in these stressed rats.[7]

  • Risky Decision Making: In female rats, L-368,899 caused a dose-dependent reduction in preference for a large, risky reward, suggesting an influence on decision-making processes under risk. Interestingly, this effect was not observed in males.[8]

Q3: How does this compound cross the blood-brain barrier?

L-368,899 is a nonpeptide, lipophilic compound with a low molecular weight, characteristics that facilitate its passage across the blood-brain barrier.[9] Studies in rhesus monkeys and coyotes have confirmed its presence in the central nervous system (CNS) following peripheral administration.[9][10] This property makes it a valuable tool for investigating the central effects of oxytocin receptor blockade on behavior.[1][9]

Troubleshooting Guide

Issue 1: No observable behavioral effect after administration.

  • Incorrect Dosage: The dosage of L-368,899 is critical and can be species- and paradigm-dependent. Refer to the quantitative data tables below for reported effective doses in various studies. Doses ranging from 1 mg/kg to 10 mg/kg have been used in rodents.[5][7][11]

  • Timing of Behavioral Testing: The pharmacokinetic profile of L-368,899 should be considered. In coyotes, after intramuscular injection, the compound peaked in the CNS between 15 and 30 minutes and returned to baseline by 45 minutes.[9] Behavioral testing should be conducted within the window of peak CNS concentration.

  • Route of Administration: L-368,899 is orally bioavailable, but the bioavailability can vary.[12][13] Intraperitoneal (i.p.) or intravenous (i.v.) injections are common in research settings to ensure more consistent systemic exposure.[3][7]

  • Sex Differences: The effects of L-368,899 can be sex-dependent. For example, it affected risky decision-making in female but not male rats.[8] Ensure your experimental design accounts for potential sex-specific responses.

Issue 2: Unexpected or contradictory behavioral outcomes.

  • Baseline Stress Levels: The animal's stress level can influence the effects of oxytocin system modulation. In adolescent rats, prior social instability stress altered the behavioral response to L-368,899.[7]

  • Context of Behavioral Testing: The environment in which behavioral tests are conducted can impact the results. For instance, oxytocin's anxiolytic effects were more pronounced in mildly stressed animals tested in an unfamiliar environment.[10]

  • Selectivity for Vasopressin Receptors: While L-368,899 is highly selective for the oxytocin receptor, it has some affinity for vasopressin V1a and V2 receptors at higher concentrations.[2][14] It is crucial to use a dose that minimizes off-target effects.

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency of L-368,899

ParameterSpecies/TissueValue
IC50Rat Uterus8.9 nM
IC50Human Uterus26 nM
IC50 (V1a Receptor)Human370 nM
IC50 (V2 Receptor)Human570 nM

Data sourced from[2][3][12][14]

Table 2: In Vivo Efficacy and Dosage of L-368,899

SpeciesDoseRouteEffect
Rat0.35 mg/kgi.v.AD50 for antagonism of OT-stimulated uterine contractions
Rat7 mg/kgi.d.AD50 for inhibition of OT contractile effects
Rat (female)5 mg/kgp.o.14% oral bioavailability
Rat (male)5 mg/kgp.o.18% oral bioavailability
Mice3 or 10 mg/kgi.p.Used in social behavior studies
Rat1 or 5 mg/kgi.p.Used in social function and corticosterone release studies

AD50: Dose required to reduce the response to oxytocin by 50%. Data sourced from[3][7][11][12]

Experimental Protocols

Protocol 1: In Vivo Uterine Contraction Assay

This protocol is adapted from methodologies used to assess the in vivo antagonist properties of L-368,899.[1]

  • Animal Preparation: Anesthetize a female rat in proestrus or estrus.

  • Cannulation: Insert a water-filled, balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity.

  • Drug Administration: Administer this compound at various doses through the desired route (e.g., intravenous bolus).

  • Oxytocin Challenge: After a predetermined time following antagonist administration, administer a bolus of oxytocin to induce uterine contractions.

  • Data Acquisition: Continuously record the frequency and amplitude of uterine contractions.

  • Analysis: Quantify the contractile response by calculating the integrated area under the curve. Determine the AD50, which is the dose of L-368,899 required to reduce the oxytocin-induced response by 50%.

Visualizations

Oxytocin_Signaling_Pathway cluster_cell Cell Membrane OT Oxytocin OTR Oxytocin Receptor (Gq/11-coupled) OT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction, Neurotransmission) Ca2->Response PKC->Response

Caption: Oxytocin receptor signaling and its inhibition by L-368,899.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior Drug_Admin Administer L-368,899 or Vehicle Baseline_Behavior->Drug_Admin Wait Waiting Period (e.g., 15-30 min) Drug_Admin->Wait Behavioral_Test Post-treatment Behavioral Testing Wait->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for a behavioral study using L-368,899.

References

L-368,899 Hydrochloride Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing L-368,899 hydrochloride in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent and selective oxytocin (B344502) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] It displays high selectivity for the OTR over the structurally similar vasopressin V1a and V2 receptors.[2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central effects of oxytocin.[3] Key technical data for the compound are summarized in the table below.

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water, with a solubility of up to 100 mM in each.[2] For creating concentrated stock solutions that can be stored for later use, DMSO is a common choice.[4] It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1]

Q3: How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C.[2] Stock solutions in solvent can be stored at -80°C for up to two years or at -20°C for up to one year, in sealed, moisture-free containers.[1]

Data Presentation: Technical Specifications

PropertyValueSource(s)
Molecular Weight 627.68 g/mol [2]
Formula C₂₆H₄₂N₄O₅S₂·2HCl[2]
Purity ≥97%[2]
IC₅₀ (rat uterus OTR) 8.9 nM[1][2][5]
IC₅₀ (human uterus OTR) 26 nM[1][5]
Solubility ≤ 100 mM in Water and DMSO[2]
Storage (Powder) -20°C[2]

Experimental Protocols

Vehicle Preparation for In Vivo Studies

The choice of vehicle is critical for ensuring the bioavailability and stability of this compound in animal studies. While soluble in aqueous solutions, co-solvents are often used to maintain stability for injection.

Method 1: Saline-Based Vehicle

For intraperitoneal injections, this compound can be dissolved in 0.9% saline.[6]

  • Procedure:

    • Calculate the required amount of this compound for the desired concentration.

    • Add the powdered compound to the appropriate volume of sterile 0.9% saline.

    • Vortex and sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

    • Prepare the solution fresh on the day of the experiment to prevent degradation.

Method 2: Co-Solvent Vehicle

For improved solubility and stability, a co-solvent system can be employed.

  • Suggested Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5][7]

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a separate tube, mix the PEG300, Tween 80, and saline in the specified proportions.

    • Add the required volume of the this compound DMSO stock solution to the co-solvent mixture to achieve the final desired concentration.

    • Vortex thoroughly to ensure a homogenous solution. Sonication is recommended to aid dissolution.[5]

Control Experiments

To validate the specificity of the observed effects, appropriate control experiments are essential.

  • Vehicle Control: This is the most critical control group. Animals in this group should receive an injection of the vehicle solution (prepared using the same method as the treatment group) without the this compound. This accounts for any effects of the solvent or the injection procedure itself.

  • Positive Control (Oxytocin Challenge): To confirm that this compound is effectively blocking the oxytocin receptor, a positive control experiment can be performed. In this setup, one group of animals is pre-treated with this compound, followed by a dose of oxytocin. A second group receives the vehicle followed by oxytocin. The expected outcome is that the effects of oxytocin will be attenuated or completely blocked in the group pre-treated with the antagonist.

  • Baseline Control: An untreated group of animals can also be included to provide a baseline for the measured parameters.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in the vehicle - Incomplete initial dissolution.- Saturation limit exceeded.- Temperature fluctuations.- Ensure the compound is fully dissolved in DMSO before adding other components.- Use sonication and gentle warming to aid dissolution.- Prepare solutions fresh and use them promptly.- Consider adjusting the vehicle composition to improve solubility.
High variability in experimental results - Inconsistent dosing.- Degradation of the compound.- Improper vehicle preparation.- Calibrate all pipettes and balances accurately.- Prepare fresh solutions for each experiment and store the stock compound correctly.- Standardize the vehicle preparation protocol and ensure all components are thoroughly mixed.
Lack of expected antagonist effect - Insufficient dose.- Incorrect route of administration.- Compound degradation.- Perform a dose-response study to determine the optimal effective dose.- Verify that the chosen route of administration is appropriate for the experimental model.- Check the storage conditions and age of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_groups Experimental Groups cluster_procedure Procedure start Weigh L-368,899 HCl dissolve Dissolve in Vehicle (e.g., Saline or Co-solvent) start->dissolve mix Vortex & Sonicate dissolve->mix treatment Treatment Group: L-368,899 HCl mix->treatment vehicle Vehicle Control mix->vehicle positive Positive Control: Antagonist + Oxytocin mix->positive administer Administer Treatment treatment->administer vehicle->administer positive->administer observe Behavioral/Physiological Measurement administer->observe analyze Data Analysis observe->analyze

Caption: A typical experimental workflow for studies involving this compound.

signaling_pathway oxytocin Oxytocin otr Oxytocin Receptor oxytocin->otr Binds & Activates l368899 L-368,899 HCl l368899->otr Binds & Blocks g_protein Gq/11 Activation otr->g_protein plc Phospholipase C g_protein->plc ip3 IP₃ & DAG Production plc->ip3 ca_release Intracellular Ca²⁺ Release ip3->ca_release cellular_response Cellular Response (e.g., Uterine Contraction) ca_release->cellular_response

Caption: Simplified signaling pathway of oxytocin and its blockade by this compound.

logical_relationships cluster_experiment Experimental Design Logic treatment Observed Effect in L-368,899 HCl Group specific_effect Specific Effect of L-368,899 HCl treatment->specific_effect - vehicle_effect Effect of Vehicle blocked_effect Blocked Oxytocin Effect specific_effect->blocked_effect leads to

Caption: Logical relationship for determining the specific effect of this compound.

References

Troubleshooting inconsistent results with L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing L-368,899 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its primary mechanism of action is competitive antagonism at the OTR.[1] It binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: What are the common research applications of this compound?

This compound is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] It is frequently used in preclinical research to study:

  • Uterine contractions and the potential management of preterm labor.[1][4][5]

  • The role of oxytocin in social behaviors, such as pair bonding, social recognition, and maternal behavior.[6]

  • The involvement of oxytocin signaling in neuropsychiatric conditions like anxiety and depression.[4]

  • The central and peripheral effects of oxytocin on various physiological processes.[7]

Q3: What are the key binding affinities and selectivity of this compound?

This compound is a selective antagonist for the oxytocin receptor. However, it also exhibits some affinity for vasopressin receptors (V1a and V2), which are structurally similar to the OTR. The selectivity for OTR over vasopressin receptors is a critical consideration in experimental design and data interpretation.

Receptor TypeSpeciesIC50 (nM)
Oxytocin Receptor (OTR)Rat (uterus)8.9[2][3]
Oxytocin Receptor (OTR)Human (uterus)26[2]
Vasopressin V1a Receptor370[3][8]
Vasopressin V2 Receptor570[3][8]
Oxytocin Receptor (OTR)CoyoteKi = 12.38[9]
Vasopressin V1a ReceptorCoyoteKi = 511.6[9]

Note: One study has raised concerns about the selectivity of commercially available L-368,899, finding that it may bind with higher affinity to the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OTR) in human brain tissue.[10][11] Researchers are advised to perform their own validation experiments.

Q4: How should I prepare and store this compound?

  • Storage: The lyophilized powder should be stored at -20°C for up to 3 years or at -80°C for up to 2 years, kept away from direct sunlight and moisture.[2][4] Stock solutions in solvent can be stored at -80°C for up to 1 year.[4]

  • Solubility and Stock Solution Preparation:

    • DMSO: Soluble up to 100 mg/mL (169.14 mM).[4] Sonication is recommended to aid dissolution.[4]

    • Water: Soluble up to 2 mg/mL (3.38 mM).[4] Sonication is recommended.[4]

    • In Vivo Formulation: A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a solubility of at least 5 mg/mL (8.46 mM).[2][4] It is recommended to add solvents sequentially and ensure the solution is clear before adding the next solvent.[4] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in my cell-based assays.
Potential Cause Troubleshooting Steps
Cell Line Variability: Different cell lines may express varying levels of OTR and AVPR1a.
* Action: Characterize the expression levels of both OTR and AVPR1a in your specific cell line using techniques like qPCR or Western blotting.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
* Action: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Prepare fresh working dilutions for each experiment.
Off-Target Effects: L-368,899 can interact with vasopressin receptors, especially at higher concentrations.[10]
* Action: Include control experiments using selective vasopressin receptor antagonists to differentiate between OTR-mediated and AVPR1a-mediated effects.[10] Perform dose-response curves to determine the optimal concentration with minimal off-target activity.
Issue 2: High variability in my in vivo animal studies.
Potential Cause Troubleshooting Steps
Pharmacokinetics and Bioavailability: L-368,899 has variable oral bioavailability depending on the species and sex.[2] Its half-life is approximately 2 hours in rats and dogs.[2]
* Action: Conduct pilot pharmacokinetic studies in your specific animal model to determine the optimal dosing regimen and timing of behavioral or physiological measurements. Consider the route of administration (oral vs. intravenous) based on the required plasma concentrations and onset of action.
Blood-Brain Barrier Penetration: While L-368,899 can cross the blood-brain barrier, the extent of penetration and accumulation in specific brain regions can vary.[6]
* Action: If investigating central effects, consider direct central administration (e.g., intracerebroventricular injection) as a control to confirm central nervous system target engagement. Measure compound concentration in brain tissue or cerebrospinal fluid if possible.
Species and Strain Differences: The expression and function of OTR and AVPR1a can differ significantly between animal species and even between different strains of the same species.[10]
* Action: Carefully select the animal model based on the research question and the known characteristics of its oxytocin/vasopressin systems. Thoroughly report the species and strain used in your methodology.[10]

Experimental Protocols & Visualizations

Oxytocin Receptor Signaling and Antagonism by L-368,899

Oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses. L-368,899 acts as a competitive antagonist, blocking oxytocin from binding to the receptor and thereby inhibiting this signaling cascade.

cluster_membrane Cell Membrane Oxytocin_Receptor Oxytocin Receptor (OTR) Gq_11 Gq/11 Oxytocin_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Oxytocin Oxytocin Oxytocin->Oxytocin_Receptor Binds L368899 L-368,899 L368899->Oxytocin_Receptor Blocks Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

Experimental Workflow: In Vitro Uterine Contraction Assay

This assay is used to assess the potency of OTR antagonists in inhibiting oxytocin-induced uterine muscle contractions.

Tissue_Prep 1. Prepare uterine tissue strips from an animal model Mounting 2. Mount tissue in an organ bath containing physiological salt solution Tissue_Prep->Mounting Equilibration 3. Equilibrate tissue under optimal tension Mounting->Equilibration L368899_Incubation 4. Incubate with varying concentrations of L-368,899 Equilibration->L368899_Incubation Oxytocin_Addition 5. Add a fixed concentration of oxytocin to induce contraction L368899_Incubation->Oxytocin_Addition Measurement 6. Measure the amplitude and frequency of contractions Oxytocin_Addition->Measurement Analysis 7. Analyze data to determine IC50 value Measurement->Analysis

Caption: Workflow for an in vitro uterine contraction assay.

Troubleshooting Logic: Addressing Off-Target Effects

When observing unexpected or inconsistent results, it is crucial to consider the potential for off-target effects, particularly at the vasopressin V1a receptor.

Inconsistent_Results Inconsistent or Unexpected Results with L-368,899 Check_Concentration Is the concentration of L-368,899 in the high nanomolar to micromolar range? Inconsistent_Results->Check_Concentration Potential_Off_Target Potential for off-target effects at AVPR1a is increased Check_Concentration->Potential_Off_Target Yes Low_Concentration Off-target effects are less likely Check_Concentration->Low_Concentration No Run_Controls Run control experiments with a selective AVPR1a antagonist Potential_Off_Target->Run_Controls Compare_Results Compare results to isolate OTR-specific effects Run_Controls->Compare_Results Re-evaluate_Concentration Re-evaluate and optimize L-368,899 concentration Compare_Results->Re-evaluate_Concentration

Caption: Troubleshooting logic for potential off-target effects of L-368,899.

References

Ensuring complete dissolution of L-368,899 hydrochloride for injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of L-368,899 hydrochloride for injection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OTR).[1] It exhibits high selectivity for the OTR over the related vasopressin V1a and V2 receptors.[1] Its primary mechanism of action is competitive antagonism at the oxytocin receptor, where it binds with high affinity and prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[2] This blockade inhibits physiological responses normally triggered by oxytocin, such as uterine contractions.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1] For in vivo applications, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve the compound up to 5 mg/mL.[3]

Q3: What is the stability and recommended storage condition for this compound?

A3: this compound should be stored at -20°C.[1] Stock solutions can be stored at -80°C for up to two years or at -20°C for one year in a sealed container, protected from moisture.[4]

Troubleshooting Guide: Dissolution Issues

Problem: Precipitate forms after adding this compound to the vehicle.

Possible Cause Troubleshooting Steps
Low Solubility in the Chosen Vehicle - Verify the concentration does not exceed the known solubility limits (see Data Presentation section).- Consider using a co-solvent system, such as the recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for in vivo studies.[3]
Insufficient Mixing or Sonication - Vortex the solution vigorously.- Use a sonicator to aid dissolution. Sonication is often recommended for dissolving this compound.[3]
pH of the Solution - As a hydrochloride salt, the pH of the aqueous solution may be acidic. For some applications, adjusting the pH with a suitable buffer might be necessary, but care should be taken as this can affect the solubility of the free base.
Temperature - Gently warming the solution may aid dissolution. However, be cautious about the thermal stability of the compound.

Problem: The compound does not dissolve completely, even with sonication.

Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit - Reduce the concentration of the solution.- Increase the proportion of the organic co-solvent (e.g., DMSO) if the experimental protocol allows.
Quality of the Compound - Ensure the compound is of high purity (≥97%).[1]- Check the certificate of analysis for the specific batch.
Incorrect Solvent - Double-check that the correct solvent and proportions are being used as per the protocol.

Data Presentation

Table 1: Solubility of this compound

Solvent Maximum Concentration Reference
Water100 mM (59.12 mg/mL)[1]
DMSO100 mM (59.12 mg/mL)[1]
Water (alternative value)2 mg/mL (3.38 mM)[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL (8.46 mM)[3]

Table 2: Binding Affinity of L-368,899

Receptor Species IC50 Reference
Oxytocin ReceptorRat Uterus8.9 nM[1][4]
Oxytocin ReceptorHuman Uterus26 nM[4]
Vasopressin V1a Receptor-370 nM[1]
Vasopressin V2 Receptor-570 nM[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Studies

  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed (M.Wt: 627.68 g/mol ).

  • Weigh the compound: Accurately weigh the calculated mass of the powdered compound.

  • Add solvent: Add the appropriate volume of DMSO to the powder to achieve the desired concentration.

  • Dissolve: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath until the solid is completely dissolved.

  • Store: Store the stock solution at -20°C or -80°C in a tightly sealed vial.

Protocol 2: Preparation of this compound for In Vivo Injection

  • Prepare the vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[3]

  • Weigh the compound: Weigh the required amount of this compound.

  • Initial dissolution: Add the DMSO portion of the vehicle to the compound and vortex to dissolve.

  • Add remaining components: Sequentially add the PEG300, Tween 80, and saline, vortexing well after each addition.

  • Final dissolution: Sonicate the final solution until it is clear and all particulate matter is dissolved.[3]

  • Sterilization: If required for the experimental route, filter the final solution through a 0.22 µm sterile filter.

Mandatory Visualizations

Signaling_Pathway Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899 cluster_membrane Cell Membrane Oxytocin_Receptor Oxytocin Receptor (OTR) Gq_11 Gq/11 Oxytocin_Receptor->Gq_11 Activates Oxytocin Oxytocin Oxytocin->Oxytocin_Receptor Binds and Activates L-368,899 L-368,899 L-368,899->Oxytocin_Receptor Competitively Inhibits PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca2_release->Physiological_Response PKC_activation->Physiological_Response Experimental_Workflow Workflow for Preparing this compound for Injection Start Start Weigh 1. Weigh L-368,899 HCl Start->Weigh Prepare_Vehicle 2. Prepare Vehicle (DMSO, PEG300, Tween 80, Saline) Start->Prepare_Vehicle Dissolve_DMSO 3. Add DMSO to Compound Weigh->Dissolve_DMSO Prepare_Vehicle->Dissolve_DMSO Vortex1 4. Vortex Dissolve_DMSO->Vortex1 Add_CoSolvents 5. Add PEG300, Tween 80, Saline Vortex1->Add_CoSolvents Vortex2 6. Vortex Thoroughly Add_CoSolvents->Vortex2 Sonicate 7. Sonicate until Clear Vortex2->Sonicate Filter 8. Sterile Filter (0.22 µm) Sonicate->Filter End Ready for Injection Filter->End

References

L-368,899 hydrochloride pharmacokinetics and timing of behavioral tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using L-368,899 hydrochloride. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Poor Solubility Incorrect solvent or concentration.This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1] For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline; sonication is recommended to aid dissolution.[2] Always prepare fresh solutions for in vivo experiments.
Inconsistent Behavioral Effects 1. Improper timing of behavioral tests relative to drug administration. 2. Off-target effects, particularly on vasopressin receptors. 3. Variability in drug administration.1. Based on pharmacokinetic studies in coyotes, the optimal window for behavioral testing after intramuscular injection (3 mg/kg) is between 15 and 45 minutes, when the drug concentration is highest in the central nervous system.[3] After oral administration in rats, peak plasma concentrations are reached in under an hour at lower doses.[4] 2. L-368,899 has a higher affinity for oxytocin (B344502) receptors than vasopressin V1a and V2 receptors, but cross-reactivity can occur, especially at higher concentrations.[1] Consider including control experiments with selective vasopressin receptor antagonists to isolate the effects of oxytocin receptor blockade.[5] 3. Ensure accurate and consistent dosing and administration techniques. Intramuscular or intraperitoneal injections may provide more consistent results than oral administration due to variable bioavailability.[3]
Precipitation of Compound in Solution The solution may be supersaturated or stored improperly.If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[2] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][2] For in vivo experiments, it is best to use freshly prepared solutions.
Unexpected Anxiogenic or Anxiolytic Effects The effect of oxytocin receptor antagonism on anxiety is complex and can be context-dependent.The elevated plus-maze can be used to assess anxiety-like behaviors.[6][7] Be aware that both anxiolytic and anxiogenic effects have been reported with oxytocin receptor modulators, depending on the specific experimental conditions and animal model.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: A commonly used vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Sonication is recommended to ensure complete dissolution. For intramuscular injections, formulation in saline has also been reported.[3]

Q2: What is the optimal timing for behavioral testing after administering this compound?

A2: Pharmacokinetic studies in coyotes suggest that the ideal time for behavioral testing after a 3 mg/kg intramuscular injection is between 15 and 45 minutes post-injection, as this is when peak concentrations are observed in the cerebrospinal fluid (CSF).[3] In rats, after oral administration, peak plasma levels are reached within 1 to 4 hours, depending on the dose.[4]

Q3: What are the known off-target effects of L-368,899?

A3: L-368,899 is a selective oxytocin receptor antagonist but does exhibit some affinity for vasopressin V1a and V2 receptors, although it is over 40-fold more selective for the oxytocin receptor.[1] At higher concentrations, the possibility of vasopressin receptor-mediated effects should be considered.[5]

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C.[1] Stock solutions in DMSO or water can also be stored at -20°C for up to one year, or at -80°C for up to two years.[2]

Q5: What is the oral bioavailability of L-368,899?

A5: The oral bioavailability of L-368,899 varies by species and sex. In rats, at a dose of 5 mg/kg, the oral bioavailability is 14% in females and 18% in males.[4]

Pharmacokinetics Data

The following tables summarize the pharmacokinetic parameters of L-368,899 in various species.

Table 1: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs

ParameterRatsDogs
Half-life (t½) ~2 hours~2 hours
Plasma Clearance 23 - 36 mL/min/kg23 - 36 mL/min/kg
Volume of Distribution (Vdss) 2.0 - 2.6 L/kg3.4 - 4.9 L/kg
Oral Bioavailability (5 mg/kg) 14% (female), 18% (male)17% (female)
Time to Peak Plasma Concentration (Cmax) - Oral < 1 hour (25 mg/kg)< 1 hour (5 mg/kg)

Data compiled from[4].

Table 2: Pharmacokinetic Parameters of L-368,899 in Coyotes (3 mg/kg, Intramuscular)

ParameterValue
Time to Peak CSF Concentration 15 - 30 minutes
Return to Baseline CSF Concentration By 45 minutes

Data compiled from[3].

Experimental Protocols

Social Interaction Test

This test assesses social motivation and behavior in rodents.

Materials:

  • Open field arena

  • Video recording system

  • Novel stimulus mouse

  • This compound solution and vehicle

Procedure:

  • Habituate the test mice to the testing room for at least 60 minutes prior to the experiment.

  • Administer this compound or vehicle to the test mice at the appropriate time before the test (e.g., 15-30 minutes for intramuscular injection).

  • Place the test mouse in the center of the open field arena and allow it to explore for a set period (e.g., 5-10 minutes).

  • Introduce a novel, unfamiliar mouse of the same sex into the arena.

  • Record the interaction for a predetermined duration (e.g., 10 minutes).

  • Analyze the video recordings to quantify behaviors such as sniffing, following, grooming, and time spent in proximity.

Elevated Plus-Maze Test

This test is used to evaluate anxiety-like behavior in rodents.

Materials:

  • Elevated plus-maze apparatus

  • Video recording and analysis software

  • This compound solution and vehicle

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the test.

  • Administer this compound or vehicle at the appropriate time before placing the animal on the maze.

  • Gently place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to freely explore the maze for 5 minutes.[8][9]

  • Record the session with a video camera positioned above the maze.

  • Analyze the recording for time spent in the open and closed arms, number of entries into each arm, and total distance traveled. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.

Three-Chamber Social Approach Task

This task assesses social preference and novelty.

Materials:

  • Three-chambered apparatus

  • Two small, wire cages

  • Novel object and novel mouse

  • Video tracking system

  • This compound solution and vehicle

Procedure:

  • Habituate the test mouse to the testing room for at least 60 minutes.

  • Administer this compound or vehicle at the appropriate time before the task.

  • Habituation Phase: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Phase: Place a novel, unfamiliar mouse (Stranger 1) inside one of the wire cages in a side chamber. Place an inanimate novel object in the wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.

  • Social Novelty Phase: Replace the novel object with a new, unfamiliar mouse (Stranger 2). The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2). Allow the test mouse to explore for 10 minutes.

  • Record and analyze the time spent in each chamber and the time spent sniffing each wire cage to determine social preference and preference for social novelty.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment A Animal Acclimation C Administer L-368,899 HCl or Vehicle A->C B Prepare L-368,899 HCl Solution B->C D Waiting Period (based on PK data) C->D E Behavioral Test D->E F Data Collection & Analysis E->F

Caption: General experimental workflow for behavioral testing with this compound.

signaling_pathway L368899 L-368,899 HCl OTR Oxytocin Receptor L368899->OTR Antagonizes Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (Blocked) Ca_PKC->Cellular_Response

Caption: Simplified signaling pathway of oxytocin receptor antagonism by this compound.

troubleshooting_logic Start Inconsistent Behavioral Results CheckTiming Review Timing of Test vs. Administration Start->CheckTiming CheckDose Verify Dosing and Administration Start->CheckDose ConsiderOffTarget Consider Off-Target Effects Start->ConsiderOffTarget CheckSolubility Confirm Solution Integrity Start->CheckSolubility SolutionTiming Adjust timing based on PK data (15-45 min post-IM) CheckTiming->SolutionTiming SolutionDose Ensure consistent administration technique CheckDose->SolutionDose SolutionOffTarget Run controls with vasopressin antagonists ConsiderOffTarget->SolutionOffTarget SolutionSolubility Prepare fresh solution, use sonication CheckSolubility->SolutionSolubility

References

Gender differences in response to L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of L-368,899 hydrochloride, with a specific focus on gender differences in response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is competitive antagonism, where it binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: Are there known gender differences in the pharmacokinetic profile of L-368,899?

A2: Yes, significant gender differences in the pharmacokinetics of L-368,899 have been observed in rats. Plasma drug concentrations are higher in female rats compared to male rats, particularly at a 25 mg/kg oral dose, where the mean Area Under the Curve (AUC) values were 4.5-fold higher in females.[2] This difference is attributed to a lower metabolizing capacity in female rats, as evidenced by in vitro studies showing that the Vmax and KM values for L-368,899 metabolism were 4-fold lower in female rat liver microsomes compared to males.[2][3]

Q3: Do male and female subjects respond differently to L-368,899 in behavioral studies?

A3: Yes, there is evidence of sex-dependent behavioral effects. In a study on risky decision-making in rats, both oxytocin and the oxytocin receptor antagonist L-368,899 caused a dose-dependent reduction in preference for a large risky reward in females, while neither drug affected the task performance in males.[4] This suggests that oxytocin signaling plays a more prominent role in modulating this specific behavior in females.

Q4: What are the key signaling pathways affected by L-368,899?

A4: As an oxytocin receptor antagonist, L-368,899 primarily blocks the Gq/11-mediated signaling cascade.[1] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.[5]

Troubleshooting Guides

Issue 1: Inconsistent or no behavioral effect observed in male subjects.

  • Possible Cause 1: Lower sensitivity to OTR antagonism for the specific behavior.

    • Troubleshooting Step: As evidenced in studies on risky decision-making, males may not show a behavioral response to L-368,899 for certain paradigms.[4] Consider if the targeted behavior is known to be strongly modulated by oxytocin in males. Review literature for sex-specific effects of oxytocin on your behavioral assay.

  • Possible Cause 2: Insufficient dosage for male subjects.

    • Troubleshooting Step: Due to the faster metabolism and lower plasma concentrations of L-368,899 in males, the administered dose may not be sufficient to achieve the required receptor occupancy for a behavioral effect.[2] Consider conducting a dose-response study in males to determine an effective dose for your specific experiment.

  • Possible Cause 3: Route of administration and timing.

    • Troubleshooting Step: Ensure the route of administration (e.g., intraperitoneal, oral) and the time between administration and behavioral testing are appropriate and consistent. The time to reach maximum plasma concentration (Cmax) can vary with the dose.[2]

Issue 2: Higher than expected plasma concentrations or adverse effects in female subjects.

  • Possible Cause 1: Slower metabolism in females.

    • Troubleshooting Step: Female rats exhibit significantly slower metabolism of L-368,899, leading to higher plasma concentrations and a larger AUC compared to males at the same dosage.[2] Be cautious with dosing in females, as a standard dose used in males may lead to exaggerated effects or toxicity. It is advisable to start with a lower dose in females and perform a dose-response study.

  • Possible Cause 2: Saturation of hepatic metabolism.

    • Troubleshooting Step: At higher doses, the metabolism of L-368,899 can become saturated, leading to a more than proportional increase in plasma levels.[2] This effect may be more pronounced in females due to their inherently lower metabolic capacity. Avoid using very high doses, especially in initial studies.

Issue 3: Variability in uterine contraction inhibition assays.

  • Possible Cause 1: Stage of the estrous cycle.

    • Troubleshooting Step: The expression of oxytocin receptors in the uterus is hormonally regulated and can vary with the stage of the estrous cycle. To reduce variability, consider synchronizing the estrous cycle of the female animals used in the experiments.

  • Possible Cause 2: Anesthesia and surgical procedure.

    • Troubleshooting Step: The type and depth of anesthesia can influence uterine contractility. Ensure a consistent and appropriate level of anesthesia is maintained throughout the experiment. The surgical procedure for implanting the intrauterine cannula should be performed carefully to minimize tissue trauma, which can affect baseline uterine activity.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of L-368,899 in Rats (Oral Administration)

GenderDose (mg/kg)Mean AUC (ng·h/mL)Oral Bioavailability (%)
Female5Data not specified14%
Male5Data not specified18%
Female25~4.5-fold higher than malesData not specified
Male25Data not specified41%
Female100~8-fold increase from 25 mg/kgNot calculable

Data compiled from Thompson et al., 1997.[2]

Table 2: In Vitro Metabolism of L-368,899 in Rat Liver Microsomes

GenderVmaxKM
Female4-fold lower than males4-fold lower than males
MaleBaselineBaseline

Data compiled from Thompson et al., 1997.[2]

Experimental Protocols

1. In Vivo Uterine Contraction Assay in Anesthetized Rats

  • Objective: To assess the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions.

  • Materials:

    • Anesthetic (e.g., urethane)

    • This compound solution

    • Oxytocin solution

    • Intrauterine balloon-tipped cannula (PE-60 tubing with a small balloon at the tip)

    • Pressure transducer and polygraph for recording

    • Surgical instruments

  • Procedure:

    • Anesthetize a late-term pregnant or estrogen-primed non-pregnant female rat.

    • Perform a midline abdominal incision to expose the uterine horns.

    • Insert a cannula into the jugular vein for intravenous administration of compounds.

    • Make a small incision in one uterine horn and insert the water-filled balloon-tipped cannula to monitor intrauterine pressure.

    • Record baseline uterine activity for a stable period.

    • Administer this compound intravenously at various doses.

    • After a predetermined time following antagonist administration, administer an intravenous bolus of oxytocin to induce uterine contractions.

    • Continuously record uterine contractile activity (frequency and amplitude).

    • The oxytocin challenge can be repeated at different time points to evaluate the duration of action of L-368,899.

  • Data Analysis:

    • Quantify the contractile response by calculating the integrated area under the curve for a defined period.

    • Determine the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).[1]

2. Social Preference Test in Mice

  • Objective: To evaluate the effect of L-368,899 on social preference.

  • Apparatus: A three-chambered box.

  • Animals: Subject mice and unfamiliar stimulus mice of the same sex and age.

  • Procedure:

    • Habituation: Place the subject mouse in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

    • Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal injection 30-40 minutes before the test.[6]

    • Test Phase:

      • Place an unfamiliar stimulus mouse in a wire cage in one of the side chambers.

      • Place an inanimate object in a similar wire cage in the opposite side chamber.

      • Place the subject mouse in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

    • Data Collection: Record the time the subject mouse spends in each chamber and the time it spends sniffing each wire cage.

  • Data Analysis:

    • Compare the time spent with the stimulus mouse versus the inanimate object. A preference for the social stimulus is expected in control animals.

    • Compare the social preference between the L-368,899-treated and vehicle-treated groups.

Mandatory Visualizations

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gq11->PLC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks

Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.

Experimental_Workflow_Uterine_Contraction cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Rat A2 Expose Uterus & Cannulate Vein A1->A2 A3 Insert Intrauterine Pressure Cannula A2->A3 B1 Record Baseline Uterine Activity A3->B1 B2 Administer L-368,899 (IV) B1->B2 B3 Administer Oxytocin (IV) (Challenge) B2->B3 B4 Record Uterine Contractions B3->B4 C1 Quantify Contraction (Area Under Curve) B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine AD50 C2->C3

Caption: Workflow for in vivo uterine contraction assay.

Logical_Relationship_Gender_PK cluster_male Male Rats cluster_female Female Rats M_Metabolism Higher Hepatic Metabolism M_PK Lower Plasma Concentration Lower AUC M_Metabolism->M_PK M_Dose May require higher dose M_PK->M_Dose F_Metabolism Lower Hepatic Metabolism F_PK Higher Plasma Concentration Higher AUC F_Metabolism->F_PK F_Dose May require lower dose F_PK->F_Dose Gender Gender Gender->M_Metabolism Gender->F_Metabolism

Caption: Gender differences in L-368,899 pharmacokinetics.

References

Saturation of hepatic metabolism with high doses of L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the saturation of hepatic metabolism with high doses of L-368,899 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It has been investigated for its potential in managing preterm labor and is now widely used in animal research to study the role of the oxytocin system in various behaviors.[3][4]

Q2: What does "saturation of hepatic metabolism" mean?

Hepatic metabolism is the process by which the liver breaks down drugs. This process is typically mediated by enzymes. Saturation occurs when the concentration of a drug is so high that it overwhelms the capacity of these metabolic enzymes. Once the enzymes are saturated, they cannot process the drug any faster, even if the drug concentration increases. This leads to a slower rate of elimination and a more than proportional increase in plasma drug levels with increasing doses.

Q3: Is there evidence that the hepatic metabolism of L-368,899 becomes saturated at high doses?

Yes, studies in both rats and dogs have shown that plasma levels of L-368,899 increase more than proportionally with increasing oral doses, indicating nonlinear pharmacokinetics due to saturation of hepatic metabolism.[5][6] For example, in female rats, the mean Area Under the Curve (AUC) increased approximately 8-fold when the dose was increased from 25 mg/kg to 100 mg/kg.[5] Similarly, in female dogs, the mean AUC at a 33 mg/kg dose was 12-fold higher than at a 5 mg/kg dose.[5]

Q4: Are there species and gender differences in the metabolism of L-368,899?

Yes, gender-dependent differences in the pharmacokinetics of L-368,899 have been observed in rats, which are attributed to differences in metabolizing capacity.[5][6] In vitro studies using liver microsomes have shown that the Vmax and KM values for L-368,899 were 4-fold lower in female rat liver microsomes compared to male rat liver microsomes.[5][6]

Q5: What are the main routes of elimination for L-368,899 and its metabolites?

L-368,899 is extensively metabolized, with less than 10% of the dose being excreted unchanged.[5] The primary route of elimination is through the feces, which contains over 70% of the radioactive dose within 48 hours, mainly in the form of metabolites.[5]

Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations and variability in pharmacokinetic data.

If you are observing higher than expected plasma concentrations of L-368,899, or significant variability between subjects, especially at higher doses, it is possible that you are encountering the saturation of hepatic metabolism.

Troubleshooting Steps:

  • Review Dosing Regimen: Confirm that the administered doses are within a range where nonlinear kinetics have been previously reported (e.g., above 25 mg/kg in rats).[5]

  • Assess Dose Proportionality: Conduct a dose-ranging study and plot the AUC and Cmax against the dose. A non-linear, upward-curving plot is indicative of saturation of metabolism.

  • Evaluate Gender Differences: If using both male and female animals, analyze the pharmacokinetic data separately for each sex. Significant differences may point towards gender-specific metabolic capacities, as has been reported in rats.[5][6]

  • Consider In Vitro Metabolism Studies: If resources permit, perform an in vitro metabolism study using liver microsomes from your test species to determine the kinetic parameters (Vmax and Km). This can provide direct evidence of enzyme saturation.

Data Presentation

Table 1: Oral Bioavailability of L-368,899 in Rats and Dogs

SpeciesSexDose (mg/kg)Oral Bioavailability (%)Reference
RatFemale514[1][5]
RatMale518[1][5]
RatMale2541[1][5]
DogFemale517[5]
DogFemale3341[5]

Due to nonlinear kinetics, bioavailability could not be calculated for other oral doses.[5]

Table 2: Intravenous Pharmacokinetic Parameters of L-368,899

SpeciesSexDose (mg/kg)t1/2 (hr)Plasma Clearance (ml/min/kg)Vdss (liters/kg)Reference
RatN/A1, 2.5, 10~223 - 362.0 - 2.6[5]
RatFemale10~2182.0 - 2.6[5]
DogFemale1, 2.5, 10~223 - 363.4 - 4.9[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Assess Dose Proportionality

Objective: To determine if the pharmacokinetics of L-368,899 are dose-proportional in a given species.

Materials:

  • This compound

  • Vehicle for administration (e.g., saline)[3]

  • Test animals (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.

  • Dose Preparation: Prepare solutions of L-368,899 in the vehicle at a minimum of three different concentrations to represent low, medium, and high doses.

  • Dosing Groups: Divide animals into groups, with a sufficient number per group to ensure statistical power. Include a control group receiving the vehicle only.

  • Drug Administration: Administer L-368,899 to the respective groups. For oral administration, gavage is a common method.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of L-368,899 in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each animal.

  • Data Analysis: Plot the mean AUC and Cmax values against the administered dose. A linear relationship suggests dose proportionality, while a non-linear, upward-curving relationship indicates saturation of metabolism.

Protocol 2: In Vitro Hepatic Microsome Metabolism Assay

Objective: To determine the in vitro metabolic stability and enzyme kinetics (Vmax and Km) of L-368,899.

Materials:

  • This compound

  • Liver microsomes from the target species (and sex, if investigating gender differences)

  • NADPH regenerating system (or NADPH)

  • Incubation buffer (e.g., phosphate (B84403) buffer)

  • Quenching solution (e.g., acetonitrile)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of L-368,899, liver microsomes, and the NADPH regenerating system in the incubation buffer.

  • Incubation Setup: In a series of microcentrifuge tubes, combine the liver microsomes and L-368,899 at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

  • Bioanalysis: Quantify the remaining concentration of L-368,899 in the supernatant.

  • Data Analysis:

    • Metabolic Stability: Plot the natural logarithm of the remaining L-368,899 concentration against time to determine the half-life (t1/2) and intrinsic clearance.

    • Enzyme Kinetics: Plot the initial rate of metabolism against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum rate of reaction) and Km (substrate concentration at half Vmax).

Visualizations

Hepatic_Metabolism_Saturation cluster_0 Low Dose cluster_1 High Dose (Saturation) L_368_899_low L-368,899 (Low Concentration) Enzymes_low Hepatic Enzymes (Available) L_368_899_low->Enzymes_low Metabolism Metabolites_low Metabolites Enzymes_low->Metabolites_low Elimination_low Efficient Elimination Metabolites_low->Elimination_low L_368_899_high L-368,899 (High Concentration) Enzymes_high Hepatic Enzymes (Saturated) L_368_899_high->Enzymes_high Metabolism Rate Limited Metabolites_high Metabolites Enzymes_high->Metabolites_high Elimination_high Reduced Elimination Metabolites_high->Elimination_high

Caption: Conceptual diagram of hepatic metabolism saturation.

Experimental_Workflow start Start: Hypothesize Nonlinear PK in_vivo In Vivo Dose Escalation Study (e.g., Rats, Dogs) start->in_vivo pk_sampling Pharmacokinetic Blood Sampling in_vivo->pk_sampling bioanalysis LC-MS/MS Bioanalysis of Plasma pk_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) bioanalysis->pk_analysis dose_proportionality Assess Dose Proportionality pk_analysis->dose_proportionality in_vitro In Vitro Metabolism Assay (Liver Microsomes) dose_proportionality->in_vitro Non-proportional conclusion Conclusion: Saturation of Hepatic Metabolism Confirmed dose_proportionality->conclusion Proportional enzyme_kinetics Determine Vmax and Km in_vitro->enzyme_kinetics enzyme_kinetics->conclusion

Caption: Workflow for investigating nonlinear pharmacokinetics.

References

L-368,899 hydrochloride degradation products and their potential effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of L-368,899 hydrochloride and the implications for experimental work. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary known degradation product of this compound?

The main reported breakdown product of L-368,899, particularly from in vivo metabolic processes, is methionine sulfone.[1] This occurs through the oxidation of the methionine moiety within the L-368,899 structure.

Q2: What are the potential effects of the methionine sulfone degradation product?

Current knowledge suggests that methionine sulfone is not pharmacologically active at the oxytocin (B344502) receptor (OXTR).[1] While methionine sulfone itself is a naturally occurring derivative of the amino acid methionine, high concentrations of sulfur-containing amino acids can be toxic.[2] Some studies on methionine sulfone have indicated potential anti-inflammatory activity and an ability to scavenge hydroxyl radicals, though it was found to be less active in this regard than methionine itself.[3]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

To ensure stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[4] Stock solutions should be stored at -80°C for up to one year or -20°C for up to one month.[3][5] It is recommended to protect the compound from direct sunlight and moisture.[3][5] For in vivo experiments, it is best to prepare working solutions fresh on the same day of use.[1] Aqueous solutions are not recommended for storage for more than one day.[6]

Q4: How can I detect the presence of L-368,899 and its degradation products in my samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying L-368,899 in biological samples like plasma and cerebrospinal fluid.[7] This technique can be adapted to detect and quantify potential degradation products by developing appropriate methods that separate the parent compound from any new peaks that appear under stress conditions.

Troubleshooting Guides

This section provides guidance on common experimental issues that may arise when working with this compound.

Issue 1: Inconsistent or lower-than-expected antagonist activity in vitro.
Possible Cause Troubleshooting Step
Degradation of L-368,899 in stock or working solutions. 1. Verify Storage Conditions: Ensure that both powder and stock solutions are stored at the recommended temperatures and protected from light and moisture.[3][4][5] 2. Prepare Fresh Solutions: Avoid using old working solutions. Prepare fresh solutions for each experiment from a properly stored stock.[1] 3. Analytical Check: If possible, analyze the stock or working solution by HPLC to confirm the concentration and purity of L-368,899.
Suboptimal experimental conditions. 1. pH of Media: Check the pH of your cell culture media or buffer. Extreme pH values can accelerate the degradation of pharmaceuticals. 2. Incubation Time: Long incubation times at physiological temperatures (37°C) may lead to some degradation. Consider optimizing incubation duration.
Issues with the oxytocin receptor in the cell line. 1. Receptor Expression: Confirm the expression level of the oxytocin receptor in your cell line. Low expression will result in a diminished response. 2. Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including receptor expression. Use cells within a validated passage range.
Issue 2: Variability in in vivo experimental results.
Possible Cause Troubleshooting Step
Inconsistent bioavailability due to formulation or administration. 1. Solubility: this compound has good solubility in water and DMSO.[5][6][8] Ensure the compound is fully dissolved before administration. Sonication may be recommended for some formulations.[5] 2. Route of Administration: The oral bioavailability of L-368,899 can be variable.[1][9] Consider the consistency of your administration technique. Intravenous or intramuscular injections may provide more consistent plasma levels.[7]
Metabolic differences between subjects. 1. Species and Gender: Be aware that the metabolism of L-368,899 can differ between species and even between genders within the same species.[9] 2. Health Status: The overall health and liver function of the animal can impact drug metabolism.
Degradation of the dosing solution. 1. Fresh Preparation: Always prepare dosing solutions fresh on the day of the experiment.[1] 2. Vehicle Compatibility: Ensure that the vehicle used for dosing does not promote the degradation of L-368,899.

Summary of Quantitative Data

The following table summarizes the known information on the primary degradation product of L-368,899.

Degradation Product Parent Compound Source/Condition Reported Biological Activity Reference
Methionine SulfoneL-368,899In vivo metabolismNot pharmacologically active at the oxytocin receptor.[1]
Methionine SulfoneMethionineGeneral OxidationPotential anti-inflammatory activity and hydroxyl radical scavenging.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. Protect a control sample from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to separate and identify the parent compound and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Calculate the percentage of degradation for each condition.

  • If using LC-MS/MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Visualizations

G cluster_0 Experimental Workflow for Forced Degradation Study Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Sample Analysis (HPLC/LC-MS) Sample Analysis (HPLC/LC-MS) Stress Conditions->Sample Analysis (HPLC/LC-MS) Data Interpretation Data Interpretation Sample Analysis (HPLC/LC-MS)->Data Interpretation

Caption: A generalized workflow for conducting forced degradation studies on this compound.

G cluster_1 Troubleshooting Inconsistent In Vitro Activity Inconsistent Results Inconsistent Results Check L-368,899 Solution Check L-368,899 Solution Inconsistent Results->Check L-368,899 Solution Verify Experimental Conditions Verify Experimental Conditions Inconsistent Results->Verify Experimental Conditions Assess Cell Line Health Assess Cell Line Health Inconsistent Results->Assess Cell Line Health Prepare Fresh Solutions Prepare Fresh Solutions Check L-368,899 Solution->Prepare Fresh Solutions Optimize pH and Incubation Optimize pH and Incubation Verify Experimental Conditions->Optimize pH and Incubation Confirm Receptor Expression Confirm Receptor Expression Assess Cell Line Health->Confirm Receptor Expression G Oxytocin Oxytocin OT_Receptor Oxytocin Receptor (Gq-coupled) Oxytocin->OT_Receptor:f0 L-368,899 L-368,899 L-368,899->Blockade PLC_activation PLC Activation OT_Receptor->PLC_activation IP3_DAG IP3 and DAG Production PLC_activation->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Cellular Response (e.g., Contraction) Ca_release->Contraction

References

Avoiding precipitation of L-368,899 hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of L-368,899 hydrochloride in aqueous solutions.

Troubleshooting Guide: Preventing Precipitation

Researchers may encounter precipitation when preparing aqueous solutions of this compound. This guide provides a systematic approach to identify and resolve these issues.

Problem: Precipitate forms immediately upon adding this compound to water or buffer.

Potential Cause Troubleshooting Steps
Exceeding Solubility Limit This compound has variable reported aqueous solubility. Start by preparing a stock solution in an organic solvent like DMSO, and then dilute it into your aqueous medium.
pH of the Solution As a hydrochloride salt of an amine, L-368,899 is expected to be more soluble in acidic conditions. The pH of your water or buffer might be too high.
Common Ion Effect High concentrations of chloride ions in the buffer (e.g., from NaCl in PBS) can decrease the solubility of hydrochloride salts.

Problem: Solution is initially clear but a precipitate forms over time.

Potential Cause Troubleshooting Steps
Solution Instability Aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[1]
Temperature Changes Solubility can be temperature-dependent. If the solution was warmed to aid dissolution, precipitation may occur upon cooling to room temperature or 4°C.
Interaction with Buffer Components Components of complex buffers or cell culture media may interact with this compound, leading to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in aqueous solutions?

A1: There are conflicting reports on the aqueous solubility of this compound. Some suppliers indicate a high solubility of up to 100 mM in water.[2][3][4] However, other sources suggest lower solubility limits of 2 mg/mL (approximately 3.38 mM) or 5 mg/mL (approximately 8.46 mM), sometimes requiring sonication or warming.[5] This discrepancy may be due to differences in the material's polymorphic form, hydration state, or experimental conditions.

Q2: Why does this compound precipitate in my aqueous buffer?

A2: Precipitation in aqueous buffers can be due to several factors:

  • pH: L-368,899 is the hydrochloride salt of an amine, making it an acidic salt. Its solubility is generally higher in acidic conditions. If your buffer has a neutral or alkaline pH, the compound may convert to its less soluble free base form, causing it to precipitate.

  • Common Ion Effect: The presence of a high concentration of chloride ions in your buffer (e.g., Phosphate Buffered Saline - PBS) can reduce the solubility of the hydrochloride salt.[6]

  • Exceeding Solubility: The concentration you are trying to achieve may be higher than the compound's solubility in that specific buffer.

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to first prepare a concentrated stock solution in an organic solvent. DMSO is a suitable choice, with a reported solubility of up to 100 mM or 130 mg/mL.[2][4][5][6] This stock solution can then be diluted into your aqueous experimental medium. When preparing the DMSO stock, sonication may be beneficial to ensure complete dissolution.[5]

Q4: What is the best way to store solutions of this compound?

A4: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for up to one to two years, respectively.[7] It is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.[1]

Q5: Can I heat the solution to dissolve this compound?

A5: Some sources suggest that warming can aid in the dissolution of this compound in aqueous media.[7] However, be aware that the compound may precipitate out of solution as it cools. The stability of the compound at elevated temperatures is not well-documented, so prolonged or excessive heating should be avoided.

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported SolubilityMolar Concentration (approx.)Source
Water100 mM100 mM[2][3][4]
Water2 mg/mL3.38 mM[5]
Water5 mg/mL (with sonication/warming)8.46 mM[7]
DMSO100 mM100 mM[2][4]
DMSO100 mg/mL169.14 mM[5]
DMSO~130 mg/mL~219.88 mM[6]
In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)≥ 2.17 mg/mL≥ 3.67 mM[6]
In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)5 mg/mL8.46 mM[5]

Note: The molecular weight of this compound can vary slightly between suppliers (e.g., 591.2 g/mol vs. 627.68 g/mol as a dihydrochloride), which will affect the conversion between mg/mL and mM.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Vortex the stock solution gently.

  • Add the desired volume of the DMSO stock solution to your pre-warmed (if appropriate) aqueous buffer or media while vortexing to ensure rapid mixing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared aqueous solution immediately. Do not store for later use.

Visualizations

experimental_workflow Experimental Workflow for Preparing Aqueous Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh L-368,899 HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw DMSO Stock Aliquot store->thaw dilute Dilute into Aqueous Buffer thaw->dilute use Use Immediately dilute->use signaling_pathway Mechanism of this compound Action L368899 L-368,899 HCl OTR Oxytocin Receptor (OTR) L368899->OTR Competitively Binds and Blocks Oxytocin Oxytocin Oxytocin->OTR Binds and Activates Gq11 Gq/11 Protein Activation OTR->Gq11 PLC Phospholipase C (PLC) Activation Gq11->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Uterine Contraction) Ca_PKC->Response

References

How to account for L-368,899 hydrochloride's half-life in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The information below will help address specific issues you might encounter during your experiments, with a focus on accounting for the compound's half-life in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and how does it vary between species?

A1: The half-life of this compound is approximately 2 hours in both rats and dogs following intravenous (IV) administration.[1][2] This relatively short half-life is a critical factor to consider when designing experiments, particularly those involving behavioral observation over extended periods.

Q2: How does the route of administration affect the bioavailability and pharmacokinetics of L-368,899?

A2: L-368,899 is orally bioavailable, but its absorption can be variable and is influenced by dose and sex.[1][2] Intravenous administration provides more direct and predictable plasma concentrations. For instance, in rats, oral bioavailability is estimated to be between 14% and 41% depending on the dose and sex.[2] Intramuscular injection is another option that bypasses first-pass metabolism.[3] The choice of administration route will significantly impact the timing of peak plasma concentration and the duration of effective receptor antagonism.

Q3: What is the recommended solvent and storage for this compound?

A3: For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] It is recommended to prepare this working solution fresh on the day of use.[1] For long-term storage, the powdered form should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[4]

Q4: How selective is L-368,899 for the oxytocin (B344502) receptor?

A4: L-368,899 is a potent and selective antagonist for the oxytocin receptor (OXTR).[1][5][6] It displays over 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[6] Specifically, the IC50 values for rat and human uterus oxytocin receptors are 8.9 nM and 26 nM, respectively, while the IC50 values for vasopressin V1a and V2 receptors are 370 nM and 570 nM, respectively.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent or lack of behavioral effects in vivo.

  • Possible Cause: The timing of your behavioral observation may not align with the peak plasma concentration and effective receptor occupancy of L-368,899. Given its short half-life of approximately 2 hours, the compound's concentration can decrease significantly over time.[1][2]

  • Troubleshooting Steps:

    • Adjust Observation Window: For acute dosing studies, conduct behavioral testing within 15 to 45 minutes after intramuscular injection, as this is when peak concentrations in the central nervous system have been observed in some species.[3] For oral administration, peak plasma levels are typically reached within 1 to 4 hours.[2]

    • Consider a Priming Dose or Continuous Infusion: For longer experiments, a single dose may not be sufficient. Consider administering a priming dose followed by subsequent maintenance doses or utilizing continuous infusion to maintain a steady-state concentration.

    • Verify Drug Administration: Ensure proper administration of the compound. For oral gavage, confirm the full dose was delivered. For injections, check for any leakage from the injection site.

Issue 2: High variability in experimental results between subjects.

  • Possible Cause: The pharmacokinetics of L-368,899 can be influenced by sex and dose, leading to variability.[2] For example, plasma drug concentrations have been observed to be higher in female rats compared to male rats.[2]

  • Troubleshooting Steps:

    • Control for Sex: Whenever possible, use animals of the same sex within an experimental group. If both sexes are required, ensure a balanced distribution and analyze the data for sex-specific effects.

    • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose that produces a consistent effect in your specific animal model and experimental paradigm.

    • Standardize Administration Procedure: Ensure that the administration procedure is consistent across all animals, including the time of day, to minimize variability due to circadian rhythms which can affect drug metabolism.

Data Presentation

Table 1: Pharmacokinetic Parameters of L-368,899

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½) Rat~2 hoursIntravenous[1][2]
Dog~2 hoursIntravenous[1][2]
Plasma Clearance Rat23 - 36 ml/min/kgIntravenous[1][2]
Dog23 - 36 ml/min/kgIntravenous[1][2]
Oral Bioavailability Rat (female, 5 mg/kg)14%Oral[1][2]
Rat (male, 5 mg/kg)18%Oral[1][2]
Rat (male, 25 mg/kg)41%Oral[2]
Dog (5 mg/kg)17%Oral[2]
Dog (33 mg/kg)41%Oral[2]
Time to Peak Plasma Concentration (Tmax) Rat (low dose)< 1 hourOral[2]
Rat (high dose)1 - 4 hoursOral[2]
Dog (low dose)< 1 hourOral[2]
Dog (high dose)1 - 4 hoursOral[2]

Table 2: Receptor Binding Affinity of L-368,899

ReceptorSpecies/TissueIC50Reference
Oxytocin Receptor Rat Uterus8.9 nM[1]
Human Uterus26 nM[1]
Vasopressin V1a Receptor ---370 nM[6]
Vasopressin V2 Receptor ---570 nM[6]

Experimental Protocols

Protocol 1: In Vivo Administration of L-368,899 for Behavioral Studies

  • Preparation of L-368,899 Solution:

    • On the day of the experiment, prepare a fresh solution of this compound.

    • For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, first dissolve the L-368,899 powder in DMSO.[1][4]

    • Sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear after each addition. Sonication can be used to aid dissolution.[1][4]

  • Animal Dosing:

    • Accurately weigh each animal to determine the correct volume for the desired dose (e.g., 3-10 mg/kg).

    • Administer the solution via the chosen route (e.g., intraperitoneal injection, oral gavage, or intramuscular injection).

  • Behavioral Testing:

    • Based on the route of administration, time the behavioral testing to coincide with the expected peak plasma concentration. For intraperitoneal or intramuscular injections, a window of 15-60 minutes post-injection is often appropriate.[3] For oral gavage, this window may be 1-4 hours post-administration.[2]

    • Record behavioral data according to the specific experimental paradigm.

Visualizations

G cluster_0 Experimental Workflow: Accounting for L-368,899 Half-life A Prepare Fresh L-368,899 Solution B Administer to Animal (e.g., IP, PO, IM) A->B C Wait for Peak Plasma Concentration (Tmax) B->C D Conduct Behavioral Observation C->D E Consider Re-dosing for Longitudinal Studies (>2-4 hours) D->E F Data Analysis D->F E->D

Caption: A flowchart illustrating the experimental workflow for in vivo studies using L-368,899, emphasizing the importance of timing behavioral observations relative to the compound's peak plasma concentration.

G cluster_1 Troubleshooting Logic for Inconsistent Results Start Inconsistent or No Effect Observed CheckTiming Is Behavioral Observation Timed with Tmax? Start->CheckTiming CheckDose Is the Dose Appropriate? CheckTiming->CheckDose Yes AdjustTiming Adjust Observation Window CheckTiming->AdjustTiming No CheckVariability Is there high inter-subject variability? CheckDose->CheckVariability Yes DoseResponse Conduct Dose-Response Study CheckDose->DoseResponse No ControlSex Control for Sex Differences CheckVariability->ControlSex Yes ReEvaluate Re-evaluate Protocol CheckVariability->ReEvaluate No AdjustTiming->ReEvaluate DoseResponse->ReEvaluate ControlSex->ReEvaluate

Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent or absent effects in experiments with L-368,899.

G cluster_2 Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OXTR Oxytocin Receptor (GPCR) Oxytocin->OXTR Gq11 Gq/11 OXTR->Gq11 L368899 L-368,899 L368899->OXTR Antagonist PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., uterine contraction, neurotransmitter release) Ca2->CellularResponse PKC->CellularResponse

Caption: A simplified diagram of the oxytocin receptor signaling pathway and the antagonistic action of L-368,899.

References

Validation & Comparative

A Head-to-Head Comparison for In Vivo Research: L-368,899 Hydrochloride vs. Atosiban

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the oxytocin (B344502) system, the choice of a potent and selective oxytocin receptor antagonist is critical. This guide provides a comprehensive in vivo research comparison between two prominent antagonists: the non-peptide L-368,899 hydrochloride and the peptide analogue Atosiban (B549348). This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate compound for their experimental needs.

At a Glance: Key Differences

FeatureThis compoundAtosiban
Molecular Type Non-peptide, small moleculePeptide analogue of oxytocin
Oral Bioavailability Yes[1][2]No (Administered intravenously)[3][4]
Primary Use in Research Tool for selective blockade of neural oxytocin receptors after peripheral delivery[5][6]Tocolytic agent for preterm labor[7][8]
Selectivity High for oxytocin receptor over vasopressin V1a and V2 receptors[1][9]Primarily a vasopressin V1a receptor antagonist with lower affinity for the oxytocin receptor[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Atosiban, focusing on receptor binding affinity and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity
CompoundReceptorSpeciesIC50 / Ki
This compound Oxytocin ReceptorRat (uterus)8.9 nM (IC50)[1]
Oxytocin ReceptorHuman (uterus)26 nM (IC50)[1]
Oxytocin ReceptorCoyote12.38 nM (Ki)[5]
Vasopressin V1a Receptor-370 nM (IC50)[9]
Vasopressin V2 Receptor-570 nM (IC50)[9]
Atosiban Oxytocin Receptor-Lower affinity than for V1a receptor[10]
Vasopressin V1a Receptor-Primary target[10]
Table 2: Pharmacokinetic Parameters
ParameterThis compoundAtosiban
Species Rat, DogHuman (pregnant women), Dairy Cow
Administration Intravenous (IV), OralIntravenous (IV)
Half-life (t1/2) ~2 hours (IV in rats and dogs)[1][2]13 ± 3 min (initial) and 102 ± 18 min (terminal) in humans[3]; 18 min in dairy cows[11]
Plasma Clearance 23-36 ml/min/kg (rats and dogs)[1][2]42 L/hr (humans)[3]; 3301 ml/min (dairy cows)[11]
Volume of Distribution (Vdss) 2.0-2.6 L/kg (rats), 3.4-4.9 L/kg (dogs)[1][2]~18 L (humans)[3]
Oral Bioavailability 14-18% (5 mg/kg in rats), 17-41% (5 and 33 mg/kg in dogs)[1][2]Not applicable

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the oxytocin receptor signaling pathway and a general experimental workflow for evaluating oxytocin receptor antagonists.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXT Oxytocin OXTR Oxytocin Receptor (GPCR) OXT->OXTR Binds Gq_i_o Gαq/Gαi/Gαo OXTR->Gq_i_o Activates PLC PLC Gq_i_o->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Contraction Uterine Contraction Ca2_release->Contraction MAPK_pathway MAPK Pathway PKC->MAPK_pathway NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway

Oxytocin Receptor Signaling Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., pregnant rat, rhesus monkey) Baseline Record Baseline Uterine Activity Animal_Model->Baseline Antagonist_Prep Prepare Antagonist Solution (L-368,899 or Atosiban) Administration Administer Antagonist (IV or Oral for L-368,899; IV for Atosiban) Antagonist_Prep->Administration Baseline->Administration Oxytocin_Challenge Induce Contractions (Oxytocin Infusion) Administration->Oxytocin_Challenge PK_Analysis Pharmacokinetic Analysis (Blood/CSF Sampling) Administration->PK_Analysis Record_Activity Record Uterine Activity Oxytocin_Challenge->Record_Activity Data_Analysis Analyze Contraction Frequency and Amplitude Record_Activity->Data_Analysis Comparison Compare Efficacy and PK Profile Data_Analysis->Comparison PK_Analysis->Comparison

In Vivo Evaluation of Oxytocin Antagonists.

Experimental Protocols

In Vivo Uterine Contraction Inhibition Assay

This protocol provides a general framework for assessing the in vivo tocolytic activity of this compound and Atosiban.

1. Animal Model:

  • Late-term pregnant rats or pregnant rhesus monkeys are commonly used models.[7] Animals should be appropriately housed and handled in accordance with institutional animal care and use committee guidelines.

2. Surgical Preparation (for instrumented models):

  • Anesthetize the animal.

  • For direct measurement of uterine activity, implant a pressure transducer into the amniotic fluid or a telemetry device onto the uterine horn.

  • Catheters can be placed in a major artery and vein for blood sampling and drug administration, respectively.

  • Allow for a recovery period post-surgery.

3. Experimental Procedure:

  • Baseline Recording: Record spontaneous uterine contractions for a defined period (e.g., 1-2 hours) to establish a stable baseline.[3]

  • Antagonist Administration:

    • This compound: Can be administered intravenously or orally.[1][2] For IV administration, a bolus injection followed by a continuous infusion can be used. For oral administration, the compound is typically dissolved in a suitable vehicle.

    • Atosiban: Administered intravenously, often as an initial bolus injection followed by a continuous infusion.[3][4] A common clinical regimen involves a 6.75 mg bolus followed by an infusion.[12]

  • Oxytocin Challenge (optional but recommended for potency assessment):

    • Following antagonist administration, infuse a known concentration of oxytocin to induce uterine contractions.[7]

    • The ability of the antagonist to block oxytocin-induced contractions provides a measure of its potency.

  • Monitoring: Continuously record uterine contractions (frequency, amplitude, and duration) throughout the experiment.[3] Monitor maternal heart rate and blood pressure.[4]

4. Data Analysis:

  • Quantify the change in uterine contraction frequency and amplitude from baseline following antagonist administration.

  • Compare the inhibitory effect of different doses of this compound and Atosiban.

  • In oxytocin-challenge studies, determine the dose of the antagonist required to inhibit contractions by 50% (ID50).

Pharmacokinetic Analysis

1. Animal Model and Dosing:

  • Utilize the same animal models as in the uterine contraction assay.

  • Administer a single dose of this compound (IV or oral) or Atosiban (IV).

2. Sample Collection:

  • Collect serial blood samples at predetermined time points post-administration via a catheter or other appropriate method.

  • For central nervous system penetration studies, cerebrospinal fluid (CSF) can be collected.[5]

3. Sample Processing and Analysis:

  • Process blood samples to obtain plasma.

  • Analyze plasma and CSF samples for drug concentration using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific radioimmunoassay.[3]

4. Pharmacokinetic Parameter Calculation:

  • Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and for oral administration, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F).

Conclusion

Both this compound and Atosiban are valuable tools for in vivo research on the oxytocin system. The choice between them will largely depend on the specific research question and experimental design.

  • This compound is a potent and selective non-peptide oxytocin receptor antagonist with the significant advantage of oral bioavailability.[1] This makes it particularly useful for studies requiring chronic dosing or less invasive administration routes. Its high selectivity for the oxytocin receptor over vasopressin receptors is also a key advantage in dissecting the specific roles of these related systems.[9]

  • Atosiban , while clinically used as a tocolytic, exhibits a primary affinity for the vasopressin V1a receptor.[10] Its use in research requires intravenous administration.[3] It has been extensively studied in the context of preterm labor and provides a valuable clinical benchmark.[13][14][15]

For researchers aiming to specifically and potently block oxytocin receptors in vivo, particularly with the option of oral administration, this compound presents a compelling choice. For studies that aim to replicate or compare with clinical tocolytic interventions, or where the combined antagonism of oxytocin and vasopressin V1a receptors is desired, Atosiban remains a relevant compound. Careful consideration of their distinct pharmacological and pharmacokinetic profiles will enable researchers to make an informed decision for their in vivo studies.

References

A Comparative Analysis of L-368,899 Hydrochloride and L-371,257 Selectivity for the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of two common non-peptide oxytocin (B344502) receptor (OTR) antagonists: L-368,899 hydrochloride and L-371,257. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for preclinical research.

This compound and L-371,257 are both potent antagonists of the oxytocin receptor, a G-protein coupled receptor (GPCR) crucial for a variety of physiological processes, including uterine contractions, lactation, and social behavior.[1] Their utility in research, particularly in investigating the roles of the oxytocin system, is largely determined by their selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2), with which oxytocin can cross-react.

Quantitative Comparison of Receptor Affinity

The selectivity of L-368,899 and L-371,257 is primarily determined by their binding affinities for the oxytocin receptor versus the vasopressin receptors. The following tables summarize the available quantitative data (IC50 and Ki values) from various in vitro binding assays. A lower value indicates a higher binding affinity.

CompoundReceptorSpeciesTissue/Cell LineIC50 (nM)Reference
This compound OxytocinRatUterus8.9[2][3]
OxytocinHumanUterus26[2][3]
Vasopressin V1a--370[4]
Vasopressin V2--570[4]
Vasopressin (liver)HumanLiver510[2]
Vasopressin (kidney)HumanKidney960[2]
Vasopressin (liver)RatLiver890[2]
Vasopressin (kidney)RatKidney2400[2]
L-371,257 OxytocinRatUterus19[5][6][7]
OxytocinHuman-4.6[7][8][9]
Vasopressin V1aRatLiver3.7[5][6][7]
Vasopressin V1aHumanPlatelet3,200[7]
Vasopressin V2HumanKidney>10,000[7]
Vasopressin V2RatKidney>10,000[7]
CompoundReceptorSpeciesKi (nM)Reference
L-368,899 OxytocinCoyote12.38[10]
Vasopressin V1aCoyote511.6[10]
L-371,257 Oxytocin-19[5][6][11]
Vasopressin V1a-3.7[5][6][11]

Summary of Selectivity:

Based on the available data, L-371,257 generally exhibits higher selectivity for the human oxytocin receptor over human vasopressin V1a and V2 receptors, with a reported selectivity of over 800-fold.[8][9][12] In contrast, L-368,899 shows a selectivity of approximately 40-fold for the oxytocin receptor over vasopressin V1a and V2 receptors.[4][10] However, it is important to note that L-371,257 displays a high affinity for the rat vasopressin V1a receptor, which should be a consideration in study design using this species.[5][6][7] Another key difference is that L-368,899 can cross the blood-brain barrier, making it suitable for investigating the central effects of oxytocin receptor blockade, whereas L-371,257 has poor brain penetration and is used for studying peripheral effects.[12][13]

Experimental Protocols

The binding affinity and selectivity of L-368,899 and L-371,257 are typically determined using competitive radioligand binding assays. The following is a generalized protocol for such an experiment.

Objective: To determine the inhibitory constant (Ki) of a test compound (L-368,899 or L-371,257) for the oxytocin receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with the human oxytocin receptor).

  • Radioligand: A radioactively labeled molecule that binds with high affinity and specificity to the receptor (e.g., [3H]-Oxytocin).

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues containing the receptor and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of the unlabeled test compound increases. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, Competitor) prep->setup incubation Incubation to Equilibrium setup->incubation filtration Separation of Bound/Free Ligand incubation->filtration washing Washing filtration->washing quantification Quantification (Scintillation Counting) washing->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis

General workflow for a radioligand binding assay.

Signaling Pathways

Both the oxytocin receptor and the vasopressin V1a receptor are Gq-protein coupled receptors. Upon ligand binding, they activate a similar downstream signaling cascade.

G cluster_1 Oxytocin/Vasopressin V1a Receptor Signaling ligand Oxytocin / Vasopressin receptor OTR / V1aR (GPCR) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., muscle contraction) ca_release->cellular_response pkc->cellular_response

Canonical Gq-coupled signaling pathway for OTR and V1aR.

The activation of the Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, such as smooth muscle contraction.

References

Validating L-368,899 Hydrochloride Efficacy in a Novel Animal Model of Social Fear Conditioning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of L-368,899 hydrochloride, a potent oxytocin (B344502) receptor antagonist, in a novel animal model relevant to neuropsychiatric disorders with social deficits. We offer a comparative analysis with two alternative oxytocin antagonists, Atosiban and Retosiban, supported by hypothetical experimental data. Detailed experimental protocols and visualizations of the underlying signaling pathway and experimental workflow are included to facilitate study design and execution.

This compound is a selective, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR) that can cross the blood-brain barrier.[1][2][3] This characteristic makes it a valuable tool for investigating the central nervous system's role of oxytocin in modulating social behaviors.[3] While initially explored for preventing preterm labor[1][4], its ability to penetrate the brain has led to its use in preclinical studies of social behavior.[3]

This guide proposes the use of a social fear conditioning (SFC) model in rats to evaluate the efficacy of this compound. This model is particularly relevant as it specifically induces social fear and avoidance, key symptoms in social anxiety disorder (SAD), a condition where the oxytocin system is implicated.[5][6] By comparing this compound with a peripherally restricted antagonist (Atosiban) and another brain-penetrant antagonist (Retosiban), we can dissect the peripheral versus central effects on social fear.

Comparative Analysis of Oxytocin Receptor Antagonists

The following tables summarize the key characteristics and hypothetical performance data of this compound and its alternatives in the proposed social fear conditioning model.

Table 1: Pharmacological and Physicochemical Properties

ParameterThis compoundAtosibanRetosiban
Chemical Class Non-peptidePeptideNon-peptide
Administration Oral, IntravenousIntravenousOral, Intravenous
Oral Bioavailability Moderate (~14-41% in rats)[2][7]Not orally bioavailableHigh (~100% in rats)[8]
Brain Penetration Yes[3]NoYes[8]
Selectivity Selective for OTR over vasopressin receptors (V1a, V2)[6]Mixed V1a/OTR antagonist[1][9]Highly selective for OTR (>1400-fold over vasopressin receptors)[10]
Half-life ~2 hours in rats and dogs[7]~1-3 hours~1.4 hours in rats[8]

Table 2: Hypothetical Efficacy in the Rat Social Fear Conditioning Model

ParameterThis compound (10 mg/kg, p.o.)Atosiban (10 mg/kg, i.v.)Retosiban (10 mg/kg, p.o.)Vehicle Control
Time Spent in Interaction Zone (seconds) 180 ± 1595 ± 12175 ± 1890 ± 10
Freezing Behavior (seconds) 25 ± 575 ± 828 ± 680 ± 10
Social Preference Index 0.8 ± 0.050.4 ± 0.040.78 ± 0.060.35 ± 0.05
Heart Rate during Social Interaction (bpm) 380 ± 20450 ± 25385 ± 18460 ± 22

Table 3: Hypothetical Pharmacokinetic and Target Engagement Data

ParameterThis compoundAtosibanRetosiban
Cmax (ng/mL) in Plasma 8501200950
Cmax (ng/g) in Brain 150Not Detected180
OTR Occupancy in Amygdala (%) at 1h 75%Not Applicable80%

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams were generated using Graphviz (DOT language).

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca->Cellular_Response Leads to PKC->Cellular_Response Leads to Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 (Antagonist) L368899->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Experimental_Workflow cluster_phase1 Phase 1: Social Fear Conditioning cluster_phase2 Phase 2: Drug Administration cluster_phase3 Phase 3: Behavioral Testing cluster_phase4 Phase 4: Post-Mortem Analysis Habituation Habituation to Conditioning Cages Conditioning Conditioning: Paired presentation of conspecific and mild footshock Habituation->Conditioning Grouping Random Assignment to Treatment Groups Conditioning->Grouping Dosing Administration of L-368,899, Atosiban, Retosiban, or Vehicle Grouping->Dosing Social_Interaction Social Interaction Test: Measure time in interaction zone and freezing Dosing->Social_Interaction 30 min post-dosing PK_Analysis Pharmacokinetic Analysis: Measure drug concentration in plasma and brain Social_Interaction->PK_Analysis Immediately after behavioral testing TE_Analysis Target Engagement: Autoradiography for OTR occupancy in amygdala

Caption: Experimental Workflow Diagram.

Experimental Protocols

Animal Model: Social Fear Conditioning (SFC) in Rats
  • Animals: Adult male Sprague-Dawley rats (250-300g) will be used. They will be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be available ad libitum. All procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Habituation: Rats will be habituated to the conditioning chambers for 10 minutes on two consecutive days.

  • Conditioning: On day 3, each rat will be placed in the conditioning chamber. A juvenile conspecific will be introduced for a 3-minute interaction period. During the last minute of this interaction, the experimental rat will receive three mild, unsignaled footshocks (0.5 mA, 1 second duration, 20 seconds apart). The juvenile is immediately removed after the last shock. Control animals will be exposed to the juvenile without receiving a shock.

Drug Administration
  • Groups: Rats will be randomly assigned to one of four groups: Vehicle control, this compound (10 mg/kg, p.o.), Atosiban (10 mg/kg, i.v.), or Retosiban (10 mg/kg, p.o.).

  • Administration: this compound and Retosiban will be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) and administered by oral gavage 60 minutes before behavioral testing. Atosiban will be dissolved in saline and administered intravenously via a tail vein catheter 30 minutes before testing. The vehicle control group will receive the corresponding vehicle.

Behavioral Testing: Social Interaction Test
  • Apparatus: A three-chambered social approach apparatus will be used.

  • Procedure: 24 hours after conditioning, the test rat is placed in the center chamber of the apparatus. After a 5-minute habituation period, a novel, non-aggressive juvenile rat is placed in one of the side chambers, enclosed in a wire cage. The other side chamber contains an empty wire cage. The test rat is allowed to explore all three chambers for 10 minutes.

  • Data Collection: The time spent in the interaction zone around the caged juvenile versus the empty cage will be recorded using an automated video-tracking system. Freezing behavior (complete immobility except for respiration) will also be scored. A social preference index will be calculated as (time with juvenile - time with empty cage) / (time with juvenile + time with empty cage).

Pharmacokinetic (PK) and Target Engagement (TE) Analysis
  • Sample Collection: Immediately following the behavioral test, rats will be anesthetized, and blood samples will be collected via cardiac puncture. The brain will be rapidly excised and dissected to isolate the amygdala.

  • PK Analysis: Drug concentrations in plasma and brain homogenates will be determined using liquid chromatography-mass spectrometry (LC-MS/MS).

  • TE Analysis: OTR occupancy in the amygdala will be assessed by in vitro autoradiography using a radiolabeled OTR ligand. Brain sections will be incubated with the radioligand in the presence or absence of a high concentration of a competing non-radiolabeled ligand to determine specific binding. The reduction in specific binding in the drug-treated groups compared to the vehicle group will be used to calculate receptor occupancy.

Conclusion

This guide outlines a robust preclinical strategy for validating the efficacy of this compound in a novel and clinically relevant animal model of social fear. The proposed comparative approach, utilizing antagonists with different properties, will allow for a nuanced understanding of the central versus peripheral roles of the oxytocin system in modulating social fear responses. The detailed protocols and integrated data presentation provide a clear roadmap for researchers aiming to investigate the therapeutic potential of oxytocin receptor antagonists in neuropsychiatric disorders.

References

A Cross-Species Comparative Analysis of L-368,899 Hydrochloride's Efficacy as an Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OXTR) antagonist.[1][2][3][4] We will objectively analyze its performance against other alternatives with supporting experimental data. This document details the mechanism of action, cross-species effectiveness, and key experimental protocols to assist researchers in designing and interpreting their studies.

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor. By binding with high affinity to the OXTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OXTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in cellular responses such as uterine muscle contraction. This compound effectively blocks these downstream effects by preventing the initial receptor activation.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Uterine Contraction Ca_release->Contraction PKC->Contraction

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Quantitative Data Presentation

The effectiveness and selectivity of this compound have been evaluated across various species. The following tables summarize the key quantitative data available from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of L-368,899
SpeciesTissue/ReceptorParameterValue (nM)Reference
RatUterusIC508.9[1][2]
HumanUterusIC5026[1][2]
RatLiver (AVPR1a)IC50890[1]
HumanLiver (AVPR1a)IC50510[1]
RatKidney (AVPR1a)IC502400[1]
HumanKidney (AVPR1a)IC50960[1]
CoyoteBrain (OXTR)Ki12.38
CoyoteBrain (AVPR1a)Ki870.7
MacaqueBrain (OXTR)Ki1.8 ± 0.3
MacaqueBrain (AVPR1a)Ki180 ± 20
HumanBrain (OXTR)Ki10.3 ± 1.5
HumanBrain (AVPR1a)Ki110 ± 10

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Comparative Pharmacokinetics of this compound
SpeciesParameterRouteDoseValueReference
Rat (Female)Oral BioavailabilityOral5 mg/kg14%[1]
Rat (Male)Oral BioavailabilityOral5 mg/kg18%[1]
DogOral BioavailabilityOral5 mg/kg17%
DogOral BioavailabilityOral33 mg/kg41%
RatHalf-life (t1/2)IV1-10 mg/kg~2 hours[1]
DogHalf-life (t1/2)IV1-10 mg/kg~2 hours[1]
RatPlasma ClearanceIV1-10 mg/kg23-36 ml/min/kg[1]
DogPlasma ClearanceIV1-10 mg/kg23-36 ml/min/kg[1]
RatVolume of Distribution (Vdss)IV1-10 mg/kg2.0-2.6 L/kg[1]
DogVolume of Distribution (Vdss)IV1-10 mg/kg3.4-4.9 L/kg[1]
Table 3: Comparison with Alternative Oxytocin Receptor Antagonists
CompoundChemical ClassSelectivity for OXTR over AVPR1aRoute of AdministrationBrain Penetration
L-368,899 Non-peptideHighOral, IVYes
Atosiban PeptideMixed OXTR/AVPR1a antagonistIVNo
Retosiban Non-peptideHighOralYes
Barusiban PeptideHighIVNo

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate the effectiveness of this compound.

Receptor Binding Assay (In Vitro)

This protocol outlines a competitive radioligand binding assay to determine the affinity of L-368,899 for the oxytocin receptor.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis P1 Prepare cell membranes expressing OXTR I1 Incubate membranes, radioligand, and L-368,899 at varying concentrations P1->I1 P2 Prepare radioligand (e.g., [³H]Oxytocin) P2->I1 P3 Prepare serial dilutions of L-368,899 P3->I1 S1 Separate bound from free radioligand (e.g., filtration) I1->S1 S2 Measure radioactivity of bound fraction (e.g., scintillation counting) S1->S2 A1 Plot binding data and perform non-linear regression S2->A1 A2 Calculate IC50 and Ki values A1->A2

Figure 2: Experimental workflow for an in vitro receptor binding assay.

Methodology:

  • Tissue/Cell Preparation: Homogenize tissues (e.g., uterus, brain) or use cell lines known to express the oxytocin receptor. Prepare a membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. Use non-linear regression analysis to determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).

In Vivo Uterine Contraction Assay

This protocol describes an in vivo method to assess the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in an animal model, such as the rat.[5]

Methodology:

  • Animal Preparation: Anesthetize a female rat in estrus.

  • Surgical Procedure: Insert a fluid-filled catheter into one of the uterine horns to monitor intrauterine pressure. Place a cannula in the jugular vein for intravenous administration of compounds.

  • Baseline Measurement: Record the baseline uterine activity for a defined period.

  • Antagonist Administration: Administer a single intravenous bolus of this compound.

  • Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.

  • Data Acquisition: Continuously record the frequency and amplitude of uterine contractions.

  • Data Analysis: Quantify the contractile response by calculating the area under the curve for a defined period. Determine the dose of L-368,899 required to inhibit the oxytocin-induced response by 50% (ED50).

Assessment of Social Behavior in Mice

This protocol outlines a common behavioral paradigm, the three-chamber social approach test, to evaluate the effect of L-368,899 on social preference in mice.

Social_Behavior_Test cluster_prep Preparation cluster_sociability Sociability Test cluster_novelty Social Novelty Test cluster_analysis Data Analysis P1 Administer L-368,899 or vehicle to test mouse P2 Habituate test mouse to the three-chambered apparatus P1->P2 S1 Place a novel mouse (Stranger 1) in one side chamber P2->S1 S2 Place test mouse in the center chamber and allow free exploration S1->S2 S3 Record time spent in each chamber and interacting with Stranger 1 S2->S3 N1 Place a new novel mouse (Stranger 2) in the other side chamber S3->N1 A1 Compare time spent in social vs. non-social chambers S3->A1 N2 Place test mouse in the center chamber and allow free exploration N1->N2 N3 Record time spent interacting with the familiar (Stranger 1) vs. novel mouse (Stranger 2) N2->N3 A2 Compare time spent with familiar vs. novel mouse N3->A2

Figure 3: Experimental workflow for the three-chamber social approach test.

Methodology:

  • Apparatus: Use a three-chambered box with openings between the chambers.

  • Habituation: Place the experimental mouse in the middle chamber and allow it to explore all three empty chambers for a set time (e.g., 10 minutes).

  • Sociability Test: Place an unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the experimental mouse back in the middle chamber and allow it to explore all three chambers for a set time (e.g., 10 minutes).

  • Social Novelty Test: Place a new unfamiliar mouse (Stranger 2) in the previously empty wire cage. The experimental mouse is now presented with a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2). Allow the experimental mouse to explore for a set time (e.g., 10 minutes).

  • Data Acquisition: Use video tracking software to record the amount of time the experimental mouse spends in each chamber and the time it spends actively investigating each wire cage.

  • Data Analysis: Compare the time spent in the chamber with the stranger mouse versus the empty chamber (sociability) and the time spent investigating the novel mouse versus the familiar mouse (social novelty).

Conclusion

This compound is a valuable research tool for investigating the role of the oxytocin system across various physiological and behavioral domains. Its ability to be administered orally and to penetrate the blood-brain barrier makes it particularly useful for in vivo studies in a range of species. However, researchers should consider the species-specific differences in binding affinity, selectivity, and pharmacokinetics when designing experiments and interpreting results. This guide provides a foundational overview to aid in the effective and reproducible use of this compound in scientific research.

References

L-368,899 Hydrochloride: A Comparative Analysis of its Selectivity for Oxytocin Versus Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding selectivity of L-368,899 hydrochloride for the human oxytocin (B344502) receptor (OTR) versus the human vasopressin 1a (V1aR) and 2 (V2R) receptors. The data presented herein is compiled from publicly available pharmacological studies to assist researchers in evaluating this compound for their specific applications.

This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[1][2][3] Its high affinity for the OTR, coupled with significantly lower affinity for the structurally related vasopressin receptors, makes it a valuable tool for investigating the physiological roles of the oxytocin system.

Quantitative Comparison of Binding Affinity

The selectivity of this compound is demonstrated by its differential binding affinities for the oxytocin and vasopressin receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro radioligand binding assays. A lower IC50 value indicates a higher binding affinity.

ReceptorTissue SourceIC50 (nM)Selectivity (fold) vs. OTR
Oxytocin Receptor (OTR) Human Uterus26-
Rat Uterus8.9-
Vasopressin V1a Receptor (V1aR) Human Liver370~14-fold (vs. human OTR)
Vasopressin V2 Receptor (V2R) Human Kidney570~22-fold (vs. human OTR)

The data clearly indicates that this compound possesses a significantly higher affinity for the oxytocin receptor compared to the V1a and V2 vasopressin receptors, with a more than 40-fold selectivity observed when comparing rat uterine OTR to human V1aR and V2R.[2]

Signaling Pathways

The oxytocin and vasopressin receptors are all G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism by L-368,899.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Oxytocin or Vasopressin (V1a) Receptor OTR or V1aR (GPCR) Ligand->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Cellular_Response Physiological Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: Gq Signaling Pathway for OTR and V1aR.

Gs_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Vasopressin (V2) Receptor V2R (GPCR) Ligand->Receptor Gs Gαs Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Physiological Response (e.g., aquaporin insertion) PKA->Cellular_Response

Figure 2: Gs Signaling Pathway for V2R.

Experimental Protocols

The binding affinity of this compound was determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies for this type of experiment. For specific details, it is recommended to consult the original research publication by Williams et al. (1994).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells/tissues expressing target receptors) Incubation 3. Incubation (Membranes + Radioligand + varying concentrations of L-368,899) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, L-368,899, and buffers) Reagent_Prep->Incubation Filtration 4. Separation (Rapid vacuum filtration to separate bound and free radioligand) Incubation->Filtration Counting 5. Quantification (Scintillation counting to measure radioactivity) Filtration->Counting Competition_Curve 6. Competition Curve Generation (Plot of bound radioactivity vs. L-368,899 concentration) Counting->Competition_Curve IC50_Determination 7. IC50 Calculation (Concentration of L-368,899 that inhibits 50% of radioligand binding) Competition_Curve->IC50_Determination

Figure 3: Generalized Radioligand Binding Assay Workflow.

1. Membrane Preparation:

  • Tissues (e.g., human uterus, liver, kidney) or cells expressing the receptor of interest are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The prepared membranes are incubated with a specific radioligand for the receptor being studied (e.g., [³H]-oxytocin for OTR, [³H]-arginine vasopressin for vasopressin receptors).

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

3. Separation and Detection:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data is used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of this compound.

  • The IC50 value is then calculated from this curve, representing the concentration of this compound that displaces 50% of the specific radioligand binding.

Conclusion

The available experimental data robustly demonstrates that this compound is a highly selective antagonist for the oxytocin receptor over the vasopressin V1a and V2 receptors. This selectivity profile, combined with its non-peptide nature and oral bioavailability, establishes this compound as a critical research tool for elucidating the specific physiological and pathological roles of the oxytocin system, distinct from those of the vasopressin system. Researchers should, however, remain mindful of the species-specific differences in binding affinities and consider the lack of available data for the vasopressin V1b receptor when designing and interpreting their experiments.

References

In Vitro Validation of L-368,899 Hydrochloride: A Comparative Guide to Oxytocin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-368,899 Hydrochloride's Performance Against Alternative Oxytocin (B344502) Receptor Antagonists with Supporting Experimental Data.

This guide provides a comprehensive in vitro validation of this compound, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its performance is objectively compared with other commonly used OTR antagonists, including Atosiban, Barusiban, and Retosiban. This document summarizes key quantitative data, details experimental protocols for validation, and provides visual representations of signaling pathways and experimental workflows to aid researchers in their selection of the most appropriate antagonist for their studies.

Performance Comparison of Oxytocin Receptor Antagonists

The following tables summarize the in vitro binding affinities and functional potencies of this compound and its alternatives. Data has been compiled from various sources and presented for comparative analysis.

Table 1: Comparative Binding Affinities of Oxytocin Receptor Antagonists

CompoundReceptorAssay TypeSpeciesIC50 (nM)Ki (nM)
This compound OxytocinRadioligand BindingHuman Uterus26[1][2]-
OxytocinRadioligand BindingRat Uterus8.9[1][2]-
Vasopressin V1aRadioligand BindingHuman Liver510[1]-
Vasopressin V2Radioligand BindingHuman Kidney960[1]-
AtosibanOxytocinRadioligand BindingHuman Myometrium--
BarusibanOxytocinRadioligand BindingCOS cells (human OTR)-0.8[3]
RetosibanOxytocinRadioligand BindingCHO cells (human OTR)-0.65

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. A lower value indicates higher binding affinity.

Table 2: Comparative Functional Antagonism of Oxytocin Receptor Antagonists

CompoundFunctional AssaySpeciespA2
This compound Isolated Rat Uterus ContractionRat8.9[4]
AtosibanOxytocin-induced Ca2+ increaseMyometrial cells- (IC50 = 5 nM)
RetosibanOxytocin-induced uterine contractionsRat-

pA2: A measure of the potency of an antagonist. A higher pA2 value indicates greater potency.

Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the receptor, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade of OTR activation effectively inhibits the physiological responses typically triggered by oxytocin, such as uterine contractions and intracellular calcium mobilization.

Oxytocin Receptor Signaling Pathway and Antagonism

The primary signaling pathway activated by the oxytocin receptor upon agonist binding involves the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound prevents the initiation of this cascade by blocking the initial binding of oxytocin to its receptor.

Oxytocin Signaling Pathway and L-368,899 Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Leads to Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks

Oxytocin signaling pathway and its inhibition by L-368,899.

Experimental Protocols

Detailed methodologies for key in vitro validation experiments are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human or rat oxytocin receptor.

  • Radioligand (e.g., [³H]-Oxytocin).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled oxytocin for non-specific binding determination.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, radioligand, and either L-368,899, vehicle (for total binding), or a high concentration of unlabeled oxytocin (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the plate contents and wash with ice-cold wash buffer to separate bound and free radioligand.

  • Measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the log concentration of this compound.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit oxytocin-induced increases in intracellular calcium.

Materials:

  • Cells expressing the oxytocin receptor (e.g., CHO-hOTR cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Oxytocin.

  • This compound.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Plate cells in 96-well plates and grow to confluency.

  • Load cells with a calcium-sensitive dye for 30-60 minutes at 37°C.[5]

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells and incubate.

  • Add a concentration of oxytocin known to elicit a submaximal response (e.g., EC80).

  • Immediately measure the fluorescence intensity over time to capture the calcium response.[5]

  • Determine the peak fluorescence for each well.

  • Calculate the percentage of inhibition of the oxytocin response by this compound and determine the IC50 value.

Isolated Uterine Tissue Contraction Assay

This ex vivo assay directly measures the functional antagonism of this compound on oxytocin-induced muscle contractions.

Materials:

  • Isolated uterine tissue strips from a suitable animal model (e.g., rat).

  • Organ bath system with force transducers.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Oxytocin.

  • This compound.

Procedure:

  • Mount uterine tissue strips in the organ baths under a resting tension.

  • Allow the tissue to equilibrate and establish regular spontaneous contractions.

  • Induce contractions with a specific concentration of oxytocin.

  • Once a stable contractile response to oxytocin is achieved, add increasing concentrations of this compound to the bath.

  • Record the changes in the frequency and amplitude of contractions.

  • Construct a concentration-response curve for the inhibitory effect of this compound.

  • Calculate the pA2 value to quantify the antagonist potency.

In Vitro Validation Workflow

The following diagram illustrates a typical workflow for the in vitro validation of an oxytocin receptor antagonist like this compound.

In Vitro Validation Workflow start Start: Compound Synthesis (L-368,899) binding_assay Primary Screening: Radioligand Binding Assay start->binding_assay affinity_determination Determine Binding Affinity (IC50 / Ki) binding_assay->affinity_determination functional_assay Secondary Screening: Functional Assay (e.g., Calcium Mobilization) affinity_determination->functional_assay Active Compounds potency_determination Determine Functional Potency (IC50 / pA2) functional_assay->potency_determination ex_vivo_assay Tertiary Validation: Ex Vivo Assay (Isolated Tissue Contraction) potency_determination->ex_vivo_assay Potent Compounds efficacy_confirmation Confirm Efficacy in a Physiologically Relevant System ex_vivo_assay->efficacy_confirmation selectivity_profiling Selectivity Profiling (vs. Vasopressin Receptors) efficacy_confirmation->selectivity_profiling end End: Candidate for In Vivo Studies selectivity_profiling->end

A typical workflow for in vitro validation of an OTR antagonist.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the oxytocin receptor. Its in vitro profile, supported by extensive experimental data, demonstrates its utility as a valuable research tool for investigating the physiological roles of the oxytocin system. This guide provides a framework for the comparative evaluation of this compound against other antagonists, enabling researchers to make informed decisions based on the specific requirements of their experimental designs. The provided protocols offer a starting point for the in vitro validation of this and other potential oxytocin receptor modulators.

References

Comparative Analysis of Peptide vs. Non-Peptide Oxytocin Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of performance, supported by experimental data, for researchers, scientists, and drug development professionals.

The neuropeptide oxytocin (B344502) (OT) and its receptor (OTR) are critical regulators of uterine contractility, lactation, and social behaviors.[1][2] The oxytocin receptor is a class I G-protein-coupled receptor (GPCR) that, upon binding oxytocin, primarily couples to Gαq/11 proteins.[3][4] This activation stimulates a signaling cascade involving phospholipase C (PLC), leading to increased intracellular calcium and subsequent physiological responses like myometrial contractions.[3][5] Consequently, antagonists of the OTR are of significant therapeutic interest, particularly as tocolytic agents to manage preterm labor.[3][6] These antagonists are broadly classified into two categories: peptide and non-peptide molecules, each with distinct pharmacological profiles, advantages, and limitations.

Peptide Oxytocin Antagonists

Peptide antagonists are typically synthetic analogues of oxytocin or vasopressin.[3][6] The most prominent example is Atosiban , a modified oxytocin analogue that acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[3][6] It is the only OTR antagonist currently approved for clinical use as a tocolytic in Europe.[3]

Key Characteristics:

  • Structure: Modified nonapeptides derived from the native oxytocin structure.[6][7]

  • Mechanism of Action: Competitively block the binding of oxytocin to its receptor, inhibiting the release of inositol (B14025) trisphosphate from the cell membrane and reducing intracellular calcium release, which leads to uterine quiescence.[8]

  • Administration: Limited to intravenous administration due to poor oral bioavailability and susceptibility to enzymatic degradation.[6]

Quantitative Data: Peptide Antagonists

The following table summarizes the pharmacological data for Atosiban, the benchmark peptide antagonist.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Antagonism (pA2)Selectivity ProfileKey Pharmacokinetics
Atosiban Human OTR76.4[9]7.63 - 8.08 (in vitro, rat)[9]Also binds to vasopressin V1a receptor (Ki = 5.1 nM), inhibiting its effects.[9][10]Administration: IV only.[6] t½: 0.21h (initial), 1.7h (terminal).[10] Metabolism: Not a substrate for CYP450 enzymes.[7][10]

Note: While newer experimental peptide antagonists with higher affinity and selectivity than Atosiban have been designed, they remain in preclinical development.[9]

Non-Peptide Oxytocin Antagonists

The limitations of peptide antagonists, particularly their lack of oral bioavailability, spurred the development of small-molecule, non-peptide OTR antagonists. These compounds offer the potential for oral administration and improved pharmacokinetic profiles. Several candidates have progressed to clinical trials, including Retosiban (B1680553), Epelsiban, and Cligosiban.

Key Characteristics:

  • Structure: Small organic molecules, often with a central diketopiperazine or similar scaffold.[11][12]

  • Mechanism of Action: Act as competitive antagonists at the OTR, similar to peptide antagonists.[11]

  • Administration: Many are designed for oral bioavailability.[13]

Quantitative Data: Non-Peptide Antagonists

The table below outlines the pharmacological profiles of key non-peptide antagonists.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional AntagonismSelectivity ProfileKey Pharmacokinetics
Retosiban Human OTR0.65[11][13]Dose-dependently inhibits OT-induced uterine contractions (ID50 = 0.27 mg/kg, IV in rats).[13]>1400-fold selectivity for OTR over vasopressin (V1a, V1b, V2) receptors.[12][13]Administration: Orally active.[13] Oral Bioavailability: ~100% in rats. t½: 1.4 hours in rats.[11] Low clearance in human microsomes.[11]
Barusiban Human OTR0.8[14]Potent OT antagonist.High selectivity for OTR.Preclinical development.
L-368,899 Human OTR8.9 - 26[14]Potent OT antagonist.Selective over vasopressin receptors.Preclinical research tool.

Head-to-Head Comparison: Peptide vs. Non-Peptide Antagonists

FeaturePeptide Antagonists (e.g., Atosiban)Non-Peptide Antagonists (e.g., Retosiban)
Affinity & Potency Moderate to high affinity.[9]Often exhibit very high, sub-nanomolar affinity.[11][13]
Selectivity Often show cross-reactivity with vasopressin receptors (e.g., Atosiban at V1a).[3][10]Can be engineered for extremely high selectivity (>1000-fold) over vasopressin receptors.[12][13]
Oral Bioavailability Generally poor to non-existent.Good to excellent; designed for oral administration.[11][13]
Metabolic Stability Susceptible to peptidase degradation.More stable, lower clearance, less susceptible to enzymatic degradation.[11]
Clinical Status Atosiban is approved for tocolysis in many countries (not the US).[3][6]Several candidates have entered clinical trials, but none are yet approved for market.[15][16]
Use as Research Tools Widely used as standard pharmacological tools.[15][17]Increasingly used as highly selective research tools.[17]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The OTR primarily signals through the Gq/11 pathway to induce myometrial contraction.[3][4] Antagonists block the initial binding of oxytocin, thereby inhibiting this entire cascade.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Activates Antagonist Antagonist (Peptide or Non-Peptide) Antagonist->OTR Blocks Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Myometrial Contraction Ca->Contraction Initiates

Caption: Oxytocin receptor Gq-PLC signaling pathway and point of antagonist inhibition.

General Experimental Workflow for Antagonist Characterization

The evaluation of novel OTR antagonists follows a standardized discovery and development pipeline, from initial screening to in vivo efficacy models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Models Binding 1. Radioligand Binding Assay (Determine Ki) Functional 2. Functional Assay (e.g., Ca²⁺ mobilization, Reporter Gene) (Determine IC50 / pA2) Binding->Functional Confirm Functional Antagonism Selectivity 3. Selectivity Screening (Binding assays for V1a, V2 receptors) Functional->Selectivity Assess Off-Target Binding Myometrium 4. Isolated Tissue Assay (e.g., Human myometrial strips) (Confirm inhibition of contraction) Selectivity->Myometrium Test in Physiological System PK 5. Pharmacokinetic Studies (Determine bioavailability, t½) Myometrium->PK Evaluate Drug-like Properties Efficacy 6. Preterm Labor Model (e.g., OT-induced contractions in rats) (Determine in vivo efficacy) PK->Efficacy Test in Disease Model

Caption: Standard workflow for the preclinical evaluation of oxytocin receptor antagonists.

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test antagonist for the human oxytocin receptor.

  • Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the OTR.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the recombinant human OTR (CHO-hOTR).[14]

    • Radioligand: e.g., [³H]-Oxytocin or an iodinated antagonist like [¹²⁵I]-OTA.[18]

    • Test Antagonist: Serial dilutions.

    • Assay Buffer: Tris-based buffer with MgCl₂ and BSA.

    • Wash Buffer: Ice-cold assay buffer.

    • Glass fiber filter plates and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Methodology:

    • Preparation: Resuspend cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well.[14]

    • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test antagonist (or vehicle for total binding), and the radioligand at a concentration near its dissociation constant (Kd).[14] For non-specific binding control wells, add a high concentration of unlabeled oxytocin.[14]

    • Initiation: Add the cell membrane suspension to each well to start the binding reaction.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

    • Termination: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[14]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

    • Detection: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[14]

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test antagonist. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which is then used to calculate the Ki value.

Protocol 2: In Vitro Functional Reporter Gene Assay

This protocol measures the ability of an antagonist to inhibit OTR-mediated signal transduction.

  • Objective: To determine the functional potency (IC50) of a test antagonist by measuring its ability to block oxytocin-induced reporter gene expression.

  • Materials:

    • Human reporter cells engineered to express the OTR and a downstream reporter gene (e.g., luciferase) linked to a calcium-pathway-responsive element like NFAT.[19][20]

    • Compound Screening Medium (CSM).[19]

    • Oxytocin (as the challenge agonist).

    • Test Antagonist: Serial dilutions.

    • Luciferase detection reagent.

    • Luminometer.

  • Methodology:

    • Cell Plating: Dispense the reporter cells into a 96-well assay plate and pre-culture for 4-6 hours at 37°C.[19]

    • Treatment Preparation: Prepare serial dilutions of the test antagonist in CSM. This medium should also contain a fixed, sub-maximal concentration (e.g., EC80) of the oxytocin challenge agonist.[19]

    • Incubation: Discard the media from the pre-cultured cells and add the antagonist/agonist treatment media to the wells. Incubate the plate for 3-6 hours at 37°C.[14]

    • Lysis and Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.[14]

    • Measurement: Measure the luminescence signal from each well using a luminometer.[14]

    • Data Analysis: Normalize the data by expressing the results as a percentage of the response to oxytocin in the absence of the antagonist. Plot the percentage of inhibition against the log concentration of the test antagonist and use non-linear regression to determine the IC50 value.[14]

Conclusion and Future Outlook

The development of oxytocin antagonists has seen a clear evolution from peptide-based molecules to highly selective, orally available non-peptide agents.

  • Peptide Antagonists , exemplified by Atosiban, have proven clinical utility but are hampered by their pharmacokinetic limitations, restricting their use to acute, in-hospital settings.[6] Their cross-reactivity with vasopressin receptors can also be a concern.[3]

  • Non-Peptide Antagonists represent the future of OTR-targeted therapies.[15] Compounds like Retosiban demonstrate superior potency, exceptional selectivity, and the potential for oral administration, which could broaden their therapeutic applications beyond tocolysis.[12][13] While clinical development has faced challenges, the pharmacological advantages of the non-peptide class make them a continued focus of research.

For drug development professionals, the focus remains on optimizing the pharmacokinetic and safety profiles of non-peptide antagonists to finally bring an orally active tocolytic to market. For researchers, the high selectivity of modern non-peptide antagonists makes them invaluable tools for precisely dissecting the physiological roles of the oxytocin system.

References

A Comparative Guide to L-368,899 Hydrochloride and SSR-126768A as Tocolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two non-peptide oxytocin (B344502) receptor antagonists, L-368,899 hydrochloride and SSR-126768A, for their potential application as tocolytic agents to manage preterm labor. The information presented is collated from preclinical studies and is intended to support research and development in this critical therapeutic area.

Introduction

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents aim to suppress uterine contractions to delay delivery, allowing for the administration of corticosteroids to improve fetal lung maturity. Oxytocin receptor (OTR) antagonists represent a targeted therapeutic approach, as oxytocin is a key hormone involved in initiating and maintaining uterine contractions during labor.[1] this compound and SSR-126768A are two potent and selective non-peptide OTR antagonists that have been investigated for their tocolytic potential.[2][3] This guide offers a comparative analysis of their performance based on available experimental data.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

Both L-368,899 and SSR-126768A function as competitive antagonists at the oxytocin receptor, a G-protein coupled receptor (GPCR).[3][4] By binding to the OTR, they prevent the endogenous ligand, oxytocin, from activating the receptor and initiating the downstream signaling cascade that leads to uterine muscle contraction. The primary signaling pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are crucial for the activation of myosin light-chain kinase and subsequent myometrial contraction.[1]

dot

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR L-368,899 / SSR-126768A L-368,899 / SSR-126768A L-368,899 / SSR-126768A->OTR Gq/11 Gq/11 OTR->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR triggers release from PKC PKC DAG->PKC activates Ca2+ Ca²⁺ SR->Ca2+ releases Contraction Myometrial Contraction Ca2+->Contraction PKC->Contraction Radioligand_Binding_Assay Prep Prepare Cell Membranes (expressing OTR) Incubate Incubate Membranes with: - Radiolabeled Ligand ([³H]OT) - Test Compound (L-368,899 or SSR-126768A) - Control (unlabeled OT for non-specific binding) Prep->Incubate Separate Separate Bound and Free Ligand (e.g., vacuum filtration) Incubate->Separate Quantify Quantify Radioactivity (scintillation counting) Separate->Quantify Analyze Data Analysis (calculate Ki and IC₅₀) Quantify->Analyze Uterine_Contraction_Assay Prep Isolate Uterine Muscle Strips (from rat or human) Mount Mount Strips in Organ Bath (containing physiological salt solution) Prep->Mount Contract Induce Contractions (with Oxytocin) Mount->Contract Treat Add Test Compound (L-368,899 or SSR-126768A) Contract->Treat Record Record Isometric or Isotonic Contractions Treat->Record Analyze Data Analysis (calculate pA₂) Record->Analyze

References

A Comparative Analysis of L-368,899 Hydrochloride and Other Tocolytic Agents for the Management of Preterm Labor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Tocolytic Therapies

Preterm birth remains a significant challenge in perinatal medicine, necessitating the development of effective and safe tocolytic agents to delay delivery and allow for fetal maturation. This guide provides a comprehensive comparison of the oxytocin (B344502) receptor antagonist L-368,899 hydrochloride with other established tocolytics, namely the oxytocin antagonist atosiban (B549348), the calcium channel blocker nifedipine (B1678770), and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This analysis is supported by available experimental data, detailed methodologies, and mechanistic pathways to inform research and drug development in this critical area.

Executive Summary

This compound, a potent and selective non-peptide oxytocin receptor antagonist, demonstrated promise in preclinical and early clinical studies for the inhibition of uterine contractions. However, its clinical development was halted due to suboptimal oral bioavailability and pharmacokinetic properties. Consequently, direct comparative clinical efficacy data for L-368,899 against other tocolytics are limited. Therefore, this guide will utilize data from atosiban, a structurally different but mechanistically similar oxytocin receptor antagonist, as the primary clinical comparator for this class of drugs.

This guide will delve into the preclinical efficacy of L-368,899 and the clinical efficacy of atosiban, nifedipine, and indomethacin. We will present a detailed comparison of their mechanisms of action, supported by signaling pathway diagrams, and provide a thorough overview of the experimental protocols used to evaluate these compounds.

Comparative Efficacy of Tocolytic Agents

The primary goal of tocolytic therapy is to postpone delivery to allow for the administration of antenatal corticosteroids to improve neonatal outcomes. The following tables summarize the available quantitative data on the efficacy of this compound and other tocolytic agents.

Table 1: Preclinical Efficacy of this compound
ParameterSpeciesTissueValueReference
IC50 RatUterus8.9 nM[1]
HumanUterus26 nM[1]
AD50 (i.v.) RatIn vivo0.35 mg/kg[1]
AD50 (i.d.) RatIn vivo7 mg/kg[1]

IC50: Half-maximal inhibitory concentration. AD50: Dose required to reduce the response to oxytocin by 50%. i.v.: intravenous. i.d.: intraduodenal.

Table 2: Clinical Efficacy of Atosiban, Nifedipine, and Indomethacin in Prolonging Pregnancy
Tocolytic AgentMechanism of ActionProlongation of Pregnancy > 48 HoursProlongation of Pregnancy > 7 DaysKey Neonatal Outcomes
Atosiban Oxytocin Receptor Antagonist70% - 89% of patients58% - 77% of patientsNo significant difference in major neonatal outcomes compared to placebo or other tocolytics.
Nifedipine Calcium Channel Blocker~78% of patientsReduction in risk of delivery before 34 weeksPossible reduction in respiratory distress syndrome and neurodevelopmental morbidity.
Indomethacin Prostaglandin Synthetase InhibitorSuperior to placebo in delaying delivery for 48 hoursData less consistent than for 48 hoursPotential for serious fetal side effects with prolonged use.

Data compiled from multiple clinical trials. The efficacy can vary depending on the patient population and study design.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of these tocolytic agents.

In Vitro Uterine Contraction Assay (for L-368,899)

Objective: To determine the inhibitory effect of a test compound on oxytocin-induced contractions in isolated uterine tissue.

Methodology:

  • Tissue Preparation: Uterine tissue strips are obtained from rats or humans (myometrium from biopsies) and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isometric Tension Recording: The tissues are connected to isometric force transducers to record contractile activity.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension until spontaneous contractions stabilize.

  • Agonist-Induced Contractions: A cumulative concentration-response curve is generated for oxytocin to establish a baseline contractile response.

  • Antagonist Incubation: Tissues are incubated with varying concentrations of this compound for a predetermined period.

  • Challenge with Agonist: The oxytocin concentration-response curve is repeated in the presence of L-368,899.

  • Data Analysis: The inhibitory potency of L-368,899 is determined by calculating the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximal oxytocin-induced contraction.

Clinical Trial Protocol for Tocolytic Efficacy (General Framework)

Objective: To evaluate the efficacy and safety of a tocolytic agent in pregnant women with preterm labor.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.

  • Inclusion Criteria: Pregnant women between a specified gestational age range (e.g., 24-34 weeks) with a confirmed diagnosis of preterm labor (regular uterine contractions and cervical changes).

  • Randomization: Participants are randomly assigned to receive the investigational tocolytic agent (e.g., atosiban, nifedipine, or indomethacin) or a placebo/active comparator.

  • Drug Administration: The tocolytic is administered according to a predefined dosing regimen. For example:

    • Atosiban: Intravenous loading dose followed by a continuous infusion.

    • Nifedipine: Oral loading dose followed by maintenance doses.

    • Indomethacin: Oral or rectal loading dose followed by maintenance doses for a limited duration (typically 48 hours).

  • Primary Outcome: The primary efficacy endpoint is typically the proportion of women who remain undelivered at 48 hours after the initiation of treatment.

  • Secondary Outcomes: These may include the proportion of women undelivered at 7 days, prolongation of pregnancy, gestational age at delivery, and neonatal outcomes (e.g., respiratory distress syndrome, intraventricular hemorrhage, neonatal mortality).

  • Safety Monitoring: Maternal and fetal adverse events are closely monitored throughout the study.

  • Statistical Analysis: The data are analyzed to compare the efficacy and safety of the treatment groups.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these tocolytics exert their effects is fundamental for targeted drug design and development.

This compound and Atosiban: Oxytocin Receptor Antagonism

L-368,899 and atosiban are competitive antagonists of the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, they prevent the binding of endogenous oxytocin, thereby inhibiting the downstream signaling cascade that leads to uterine muscle contraction.

Oxytocin_Pathway oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds to l368899 L-368,899 / Atosiban l368899->otr Blocks gq11 Gq/11 otr->gq11 Activates plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release er->ca_release contraction Uterine Contraction ca_release->contraction pkc->contraction

Oxytocin Receptor Signaling Pathway and Inhibition.
Nifedipine: Calcium Channel Blockade

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker that inhibits the influx of extracellular calcium into myometrial cells by blocking L-type voltage-gated calcium channels. This reduction in intracellular calcium concentration leads to myometrial relaxation.

Nifedipine_Pathway depolarization Cell Membrane Depolarization ca_channel L-type Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx nifedipine Nifedipine nifedipine->ca_channel Blocks ca_calmodulin Ca²⁺-Calmodulin Complex ca_influx->ca_calmodulin Forms mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlc_p Phosphorylated Myosin Light Chain mlck->mlc_p Phosphorylates contraction Uterine Contraction mlc_p->contraction

Nifedipine's Mechanism of Action on Uterine Myometrial Cells.
Indomethacin: Prostaglandin Synthesis Inhibition

Indomethacin is a non-selective cyclooxygenase (COX) inhibitor. By inhibiting COX-1 and COX-2, it blocks the synthesis of prostaglandins, which are potent stimulators of uterine contractions.

Indomethacin_Pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid via PLA₂ pla2 Phospholipase A₂ cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE₂, PGF₂α) cox->prostaglandins Synthesizes indomethacin Indomethacin indomethacin->cox Inhibits pg_receptor Prostaglandin Receptors prostaglandins->pg_receptor Bind to contraction Uterine Contraction pg_receptor->contraction

Indomethacin's Inhibition of Prostaglandin Synthesis.

Conclusion

While this compound showed initial promise as a potent and selective oxytocin receptor antagonist, its development was not pursued to the extent of atosiban. Atosiban, as a representative of its class, demonstrates comparable efficacy to other tocolytics like nifedipine but with a more favorable side-effect profile. Nifedipine remains a widely used and effective oral tocolytic, while indomethacin's use is limited by concerns about potential fetal side effects with prolonged administration.

The choice of a tocolytic agent in a clinical setting involves a careful consideration of efficacy, safety, and maternal and fetal factors. For researchers and drug development professionals, the exploration of novel tocolytics with improved efficacy, better pharmacokinetic profiles, and enhanced safety is a continuing priority. The mechanistic insights and comparative data presented in this guide aim to support these ongoing efforts to improve outcomes for mothers and babies at risk of preterm birth.

References

Validating the Central Effects of Peripherally Administered L-368,899 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the central roles of oxytocin (B344502), the selective antagonist L-368,899 hydrochloride has emerged as a critical tool. Its ability to cross the blood-brain barrier after peripheral administration allows for non-invasive studies of the central oxytocin system's involvement in a variety of behaviors. This guide provides a comparative analysis of L-368,899 with other oxytocin receptor antagonists, supported by experimental data, to aid researchers in selecting the appropriate pharmacological tools for their studies.

Comparative Analysis of Oxytocin Receptor Antagonists

The central efficacy of a peripherally administered drug hinges on its ability to cross the blood-brain barrier and engage its target receptor with high affinity and selectivity. The following tables summarize the available data for L-368,899 and its alternatives.

Table 1: Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorBinding Affinity (Ki or IC50)Selectivity (vs. Vasopressin V1a Receptor)SpeciesReference
L-368,899 Oxytocin Receptor (OTR)IC50 = 8.9 nM>40-foldRat[1]
OTRKi = 12.38 nM~41-foldCoyote[2][3]
Vasopressin V1a Receptor (V1aR)IC50 = 370 nM-Rat[1]
V1aRKi = 511.6 nM-Coyote[2][3]
Atosiban (B549348) OTR / V1aRMixed antagonistLower selectivityHuman[4]
Barusiban OTRHigh affinityHigh selectivityMonkey[5]
Retosiban OTRHigh affinity>18,000-foldHuman
Epelsiban (B1671370) OTRpKi = 9.9>31,000-foldHuman
Cligosiban OTRPotent antagonistGood CNS penetrationRodents, Humans[6]

Table 2: Central Nervous System (CNS) Penetration and Pharmacokinetics

CompoundAdministration RouteSpeciesCNS Penetration EvidencePeak CSF/Brain ConcentrationTime to PeakReference
L-368,899 Intravenous (1 mg/kg)Rhesus MonkeyDetected in CSF and limbic brain areasCSF: ~10 ng/mL~80-110 min[7][8][9]
Intramuscular (3 mg/kg)CoyoteDetected in CSFCSF: ~30 ng/mL15-30 min[2][3]
Atosiban IntraperitonealMouseModulates GABA levels in different brain regionsNot specifiedNot specified[6][10]
Barusiban IntravenousCynomolgus MonkeyPrimarily studied for peripheral effectsNot specifiedNot specified[5]
Retosiban IntravenousRatCrosses the blood-brain barrierNot specifiedNot specified
Cligosiban OralRodents, HumansGood CNS penetration reportedNot specifiedNot specified[6]

Table 3: Reported Central Behavioral Effects

CompoundSpeciesBehavioral ParadigmObserved EffectReference
L-368,899 Rhesus MonkeyMaternal and sexual behaviorReduced interest in infant and sexual behavior[7][8][9]
MouseSocial RecognitionBlocks oxytocin-induced anxiolysis[11]
Atosiban RatStress-induced anxietyFailed to modify plasma stress hormones[4]
MouseSocial BehaviorModulates GABA levels in brain regions associated with social behavior[6][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to validate the central effects of L-368,899.

In Vivo Microdialysis in Rhesus Monkeys

This protocol is based on the methodology used to measure L-368,899 concentrations in the cerebrospinal fluid (CSF) of rhesus monkeys[7][8][9].

Objective: To determine the concentration of L-368,899 in the CSF over time following peripheral administration.

Materials:

  • This compound

  • Sterile saline for injection

  • Anesthesia (e.g., ketamine, isoflurane)

  • Stereotaxic apparatus for non-human primates

  • Microdialysis probes (e.g., CMA 12) with a suitable molecular weight cutoff

  • Microinfusion pump

  • Fraction collector

  • LC-MS/MS system for sample analysis

Procedure:

  • Animal Preparation: Anesthetize the rhesus monkey and place it in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis guide cannula targeting the cisterna magna or a specific brain ventricle.

  • Drug Administration: Administer L-368,899 intravenously at the desired dose (e.g., 1 mg/kg).

  • Microdialysis Sampling: Insert the microdialysis probe through the guide cannula and perfuse with artificial CSF at a low flow rate (e.g., 1-2 µL/min).

  • Fraction Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Sample Analysis: Analyze the concentration of L-368,899 in the collected fractions using a validated LC-MS/MS method.

  • Data Analysis: Plot the CSF concentration of L-368,899 over time to determine the pharmacokinetic profile, including the time to peak concentration (Tmax) and the maximum concentration (Cmax).

Social Recognition Test in Rodents

This protocol is a standard method to assess the impact of oxytocin receptor antagonists on social memory[12][13][14].

Objective: To evaluate the effect of L-368,899 on the ability of a rodent to recognize a familiar conspecific.

Materials:

  • Experimental adult male or female rodents (e.g., rats, mice)

  • Juvenile conspecifics (stimulus animals)

  • Test arena

  • This compound

  • Vehicle solution (e.g., saline)

  • Video recording and analysis software

Procedure:

  • Habituation: Habituate the experimental animal to the test arena for a set period (e.g., 10-15 minutes) for several days leading up to the test.

  • Drug Administration: Administer L-368,899 or vehicle to the experimental animal via the desired route (e.g., intraperitoneal injection) at a predetermined time before the first exposure.

  • First Exposure (T1): Place the experimental animal in the arena with a juvenile stimulus animal for a defined period (e.g., 5 minutes). Record the duration of social investigation (e.g., sniffing) by the experimental animal.

  • Inter-exposure Interval: Return both animals to their home cages for a specific interval (e.g., 30 minutes).

  • Second Exposure (T2): Re-introduce the experimental animal to the same arena, now containing the familiar juvenile from T1 and a novel juvenile.

  • Data Acquisition: Record the duration of social investigation of both the familiar and novel juveniles during T2.

  • Data Analysis: A significant reduction in the investigation time of the familiar juvenile compared to the novel juvenile in the vehicle-treated group indicates intact social memory. A lack of this difference in the L-368,899-treated group suggests an impairment of social recognition.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs.

G cluster_0 Oxytocin Receptor Signaling OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Behavior Cellular & Behavioral Responses Ca->Behavior MAPK MAPK Pathway PKC->MAPK MAPK->Behavior

Caption: Oxytocin receptor signaling pathway.

G cluster_1 Experimental Workflow: Validating Central Effects start Peripheral Administration of L-368,899 pk Pharmacokinetic Studies (In Vivo Microdialysis) start->pk pd Pharmacodynamic Studies (Behavioral Assays) start->pd cns Measure CNS Concentration (CSF/Brain) pk->cns behavior Assess Behavioral Outcomes (e.g., Social Recognition) pd->behavior correlation Correlate CNS Exposure with Behavioral Effects cns->correlation behavior->correlation conclusion Validate Central Target Engagement correlation->conclusion

Caption: Workflow for validating central effects.

References

Comparative Analysis of L-368,899 and ALS-III-61 Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of the oxytocin (B344502) receptor antagonist L-368,899. Data regarding ALS-III-61 is not publicly available at this time.

This guide provides a detailed comparison of the binding affinity of the selective oxytocin receptor antagonist, L-368,899. Despite a thorough search, no publicly available scientific literature or data could be found for a compound designated "ALS-III-61." The following sections detail the binding properties and experimental protocols for L-368,899.

Quantitative Binding Affinity Data

The binding affinity of L-368,899 has been characterized against its primary target, the oxytocin receptor (OXTR), as well as related vasopressin receptors to determine its selectivity. The data is summarized in the table below.

CompoundTarget ReceptorSpecies/TissueAffinity MetricValue (nM)
L-368,899 Oxytocin Receptor (OXTR)Coyote (Brain)Kᵢ12.38[1]
Oxytocin Receptor (OXTR)Human (Uterus)IC₅₀26[2]
Oxytocin Receptor (OXTR)Rat (Uterus)IC₅₀8.9[2]
Vasopressin V1a Receptor (AVPR1a)Coyote (Brain)Kᵢ511.6[1]
ALS-III-61 Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

The binding affinity of L-368,899 for the oxytocin and vasopressin 1a receptors in coyote brain tissue was determined using a competitive binding receptor autoradiography assay.[1][3]

Competitive Binding Receptor Autoradiography

This technique measures the ability of an unlabeled compound (the competitor, in this case, L-368,899) to displace a radiolabeled ligand that is specifically bound to the receptor of interest.

Materials:

  • Radioligands:

    • ¹²⁵I-ornithine vasotocin (B1584283) analog (¹²⁵I-OVTA) for the oxytocin receptor.

    • ¹²⁵I-linear vasopressin antagonist (¹²⁵I-LVA) for the vasopressin 1a receptor.

  • Competitor: L-368,899 at increasing concentrations.

  • Tissue: Frozen coyote brain sections (20 µm thickness) mounted on microscope slides.

  • Buffers and Reagents: Appropriate incubation and wash buffers.

  • Detection System: Calibrated digital densitometry system.

Procedure:

  • Tissue Preparation: Frozen brain sections are thawed and pre-incubated in a buffer to wash away endogenous ligands.

  • Competitive Incubation: Slides are incubated with a constant concentration of the specific radioligand (¹²⁵I-OVTA or ¹²⁵I-LVA) in the presence of varying concentrations of L-368,899. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Washing: After incubation, the slides are washed in cold buffer to remove unbound radioligand.

  • Drying and Exposure: The slides are dried and apposed to autoradiographic film or a phosphor imaging screen.

  • Quantification: The binding density of the radioligand in specific brain regions is quantified using a digital densitometry system.

  • Data Analysis: The data is used to generate competition curves by plotting the percentage of specific radioligand binding against the logarithm of the competitor concentration. The Ki value, representing the binding affinity of the competitor, is then calculated from the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

Oxytocin Receptor Signaling Pathway

L-368,899 is an antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[4] Binding of the endogenous ligand, oxytocin, activates this pathway, leading to a cascade of intracellular events culminating in a physiological response, such as uterine muscle contraction. L-368,899 competitively blocks the binding of oxytocin, thereby inhibiting this signaling cascade.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Inhibits SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Physiological Response (e.g., Contraction) Ca2_release->Contraction PKC->Contraction

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in the competitive binding receptor autoradiography assay used to determine the binding affinity of L-368,899.

Experimental_Workflow start Start: Frozen Brain Tissue slicing Cryostat Slicing (20 µm sections) start->slicing mounting Mount Sections on Slides slicing->mounting incubation Competitive Incubation: - Constant Radioligand - Varying L-368,899 mounting->incubation washing Wash to Remove Unbound Ligand incubation->washing drying Dry Slides washing->drying exposure Expose to Film or Phosphor Screen drying->exposure quantification Quantify Binding Density exposure->quantification analysis Generate Competition Curve & Calculate Ki quantification->analysis end End: Binding Affinity (Ki) analysis->end

Caption: Workflow for Competitive Binding Receptor Autoradiography.

References

L-368,899 Hydrochloride: A Comparative Analysis of its Affinity for AVPR1a and OXTR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the oxytocin (B344502) (OXT) and arginine vasopressin (AVP) systems, the selectivity of pharmacological tools is of paramount importance. This guide provides a detailed comparison of the binding affinity of the non-peptide antagonist, L-368,899 hydrochloride, for the vasopressin V1a receptor (AVPR1a) and the oxytocin receptor (OXTR). The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to aid researchers in making informed decisions for their study designs.

Comparative Binding Affinity of this compound

This compound generally exhibits a higher affinity for the oxytocin receptor (OXTR) than for the vasopressin V1a receptor (AVPR1a), although the degree of selectivity can vary across species. The binding affinity is commonly expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.

SpeciesReceptorBinding Affinity (Ki or IC50 in nM)Reference
Rat (uterus)OXTRIC50 = 8.9[1][2]
Human (uterus)OXTRIC50 = 26[1]
CoyoteOXTRKi = 12.38[3]
CoyoteAVPR1aKi = 511.6[3]
RatAVPR1aIC50 = 370[1][2]
RatV2IC50 = 570[1][2]
HumanAVPR1aIn one study, L-368,899 showed slightly higher affinity for AVPR1a than OXTR.[4]

Studies in coyotes have demonstrated a more than 40-fold lower affinity of L-368,899 for AVPR1a compared to OXTR, highlighting its selectivity in this species.[3] However, it is crucial to note that in human tissues, some research suggests that L-368,899 may have a slightly higher affinity for AVPR1a than OXTR, recommending caution when using it as an OXTR-specific antagonist in human studies.[4]

Experimental Protocols

The determination of binding affinities for this compound is primarily achieved through competitive binding assays, often utilizing receptor autoradiography.

Competitive Binding Autoradiography

This technique is employed to determine the binding affinity and selectivity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for AVPR1a and OXTR.

Materials:

  • Tissue sections from the species of interest known to express AVPR1a and OXTR.

  • Radioligand for OXTR: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).[5]

  • Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).[5]

  • This compound solutions of varying concentrations.

  • Incubation buffer.

  • Wash buffer.

  • Phosphor imaging screens and a corresponding scanner.

Procedure:

  • Tissue Preparation: Brain or other relevant tissues are frozen and sliced into thin sections (e.g., 20 µm) using a cryostat. These sections are then mounted on microscope slides.[4][6]

  • Pre-incubation: Slides are often pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.

  • Competitive Incubation: Slides are incubated in a solution containing a constant concentration of the radioligand ([¹²⁵I]-OVTA for OXTR or [¹²⁵I]-LVA for AVPR1a) and increasing concentrations of the unlabeled competitor, this compound.[5]

  • Washing: Following incubation, the slides are washed in cold buffer to remove any unbound radioligand.

  • Drying and Exposure: The slides are dried and then apposed to a phosphor imaging screen.

  • Imaging and Quantification: The screens are scanned to visualize the distribution and density of the radioligand binding. The optical density in specific regions of interest is quantified.

  • Data Analysis: The data is used to generate a competition curve by plotting the specific binding of the radioligand as a function of the this compound concentration. The IC50 value is determined from this curve, which represents the concentration of L-368,899 that inhibits 50% of the radioligand binding. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Obtain Tissue prep2 Freeze Tissue prep1->prep2 prep3 Slice with Cryostat (20 µm) prep2->prep3 prep4 Mount on Slides prep3->prep4 assay1 Pre-incubation in Buffer prep4->assay1 assay2 Incubate with Radioligand + varying [L-368,899] assay1->assay2 assay3 Wash to remove unbound ligand assay2->assay3 assay4 Dry Slides assay3->assay4 analysis1 Expose to Phosphor Screen assay4->analysis1 analysis2 Scan Screen analysis1->analysis2 analysis3 Quantify Signal Density analysis2->analysis3 analysis4 Generate Competition Curve analysis3->analysis4 analysis5 Calculate IC50 and Ki analysis4->analysis5

Experimental workflow for competitive binding autoradiography.

Signaling Pathways

Both AVPR1a and OXTR are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

AVPR1a Signaling Pathway

AVPR1a primarily couples to Gq/11 proteins.[7] Ligand binding triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

AVPR1a_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AVPR1a AVPR1a Gq11 Gq/11 AVPR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Leads to AVP Vasopressin (AVP) AVP->AVPR1a Activates L368899 L-368,899 L368899->AVPR1a Blocks

AVPR1a signaling pathway.

OXTR Signaling Pathway

Similar to AVPR1a, the oxytocin receptor (OXTR) also primarily couples to Gq/11 proteins, initiating the PLC/IP3/DAG pathway and subsequent intracellular calcium release and PKC activation.[8] However, OXTR signaling is more complex and can also involve coupling to other G-proteins such as Gi and Gs, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[8] Furthermore, OXTR activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways, which are involved in processes like cell growth and contraction.[8]

OXTR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OXTR OXTR Gq11 Gq/11 OXTR->Gq11 Activates Gi Gi OXTR->Gi Activates Gs Gs OXTR->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK RhoK Rho Kinase Pathway PKC->RhoK Response Cellular Responses (Contraction, Growth, etc.) MAPK->Response RhoK->Response cAMP->Response OXT Oxytocin (OXT) OXT->OXTR Activates L368899 L-368,899 L368899->OXTR Blocks

OXTR signaling pathway.

References

Is L-368,899 a suitable replacement for ALS-II-69 in human studies?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of two selective oxytocin (B344502) receptor antagonists, L-368,899 and ALS-II-69, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their pharmacological profiles, supported by experimental data, to assess the suitability of L-368,899 as a replacement for ALS-II-69 in human research.

The study of the oxytocin system's role in human social behavior and physiology relies on the use of specific pharmacological tools. L-368,899, a non-peptide oxytocin receptor (OXTR) antagonist developed by Merck, is commercially available and has been characterized in various animal models and has undergone initial human clinical trials for other indications.[1][2] Conversely, ALS-II-69 (also referred to as ALS-III-61), known as the "Smith compound," is a custom-synthesized, non-commercially available OXTR antagonist used in specialized research settings.[3][4] This guide directly compares these two compounds to inform the selection of an appropriate antagonist for human studies.

Quantitative Comparison of Binding Affinities

Experimental data from competitive binding assays in human brain tissue reveals significant differences in the binding profiles of L-368,899 and ALS-II-69 at the human oxytocin receptor (OXTR) and the vasopressin 1a receptor (AVPR1a), a common site of off-target binding.

CompoundReceptorBinding Affinity (IC50/Ki)Selectivity (AVPR1a/OXTR)Source
L-368,899 Human OXTR26 nM (IC50, human uterus)~14.2[5]
Human AVPR1a370 nM (IC50, V1a)[5]
Human OXTRBinds with 4.3x lower affinity than to AVPR1a0.23[4]
Human AVPR1aBinds with 4.3x higher affinity than to OXTR[4]
ALS-II-69 Human OXTRBinds with 6.5x higher affinity than L-368,89918.4[4]
Human AVPR1aBinds with 18.4x lower affinity than to OXTR[4]

Key Findings from Comparative Data

Direct comparison studies indicate that ALS-II-69 possesses a significantly more potent and selective profile for the human oxytocin receptor than L-368,899.[4] Notably, L-368,899 demonstrates a higher affinity for the vasopressin 1a receptor than for the oxytocin receptor in human brain tissue, suggesting potential for non-specific effects in human studies.[4] In contrast, ALS-II-69 shows a strong preference for the oxytocin receptor, with an 18.4-fold higher affinity for OXTR over AVPR1a.[4]

While L-368,899 was initially developed for the prevention of preterm labor and completed Phase I clinical trials, its utility for this purpose was limited.[2][5] There is no evidence of ALS-II-69 having been tested in human clinical trials.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the relevant biological and experimental processes.

cluster_receptor Cell Membrane cluster_cytosol Cytosol Oxytocin Oxytocin OXTR Oxytocin Receptor (Gq-coupled) Oxytocin->OXTR Binds & Activates L-368,899 / ALS-II-69 L-368,899 / ALS-II-69 L-368,899 / ALS-II-69->OXTR Binds & Blocks PLC Phospholipase C OXTR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 1: Oxytocin Receptor Signaling Pathway and Antagonist Action.

Start Start: Prepare Human Brain Tissue Sections Incubation Incubate sections with constant concentration of radioligand (e.g., 125I-OVTA for OXTR) Start->Incubation Competition Add increasing concentrations of competitor (L-368,899 or ALS-II-69) Incubation->Competition Wash Wash to remove unbound ligand Competition->Wash Expose Expose to film or phosphorimager Wash->Expose Quantify Quantify radioligand binding density Expose->Quantify Analyze Generate competition curves to determine Ki/IC50 Quantify->Analyze End End: Determine Binding Affinity and Selectivity Analyze->End

Figure 2: Experimental Workflow for Competitive Binding Autoradiography.

Experimental Protocols

Competitive Binding Receptor Autoradiography

This method was employed to determine the binding affinities of L-368,899 and ALS-II-69 for human oxytocin and vasopressin V1a receptors in postmortem human brain tissue.[1]

  • Tissue Preparation: Fresh frozen, postmortem human brain specimens are sectioned using a cryostat at -15°C into 20 µm sections and mounted on microscope slides. Brain regions with known high expression of the target receptors are used (e.g., substantia nigra for OXTR, primary visual cortex for AVPR1a).[4]

  • Incubation: Slides are incubated with a constant concentration of a radiolabeled ligand specific to the receptor of interest (e.g., 90pM of ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR).[1]

  • Competition: Increasing concentrations of the unlabeled competitor ligand (L-368,899 or ALS-II-69) are co-incubated with the radioligand.

  • Washing: Following incubation, the slides are washed in buffer to remove any unbound radioligand.

  • Detection: The slides are apposed to autoradiography film or a phosphorimager screen to detect the radioactive signal.

  • Quantification and Analysis: The density of the radioligand binding is quantified using image analysis software. Competition curves are generated by plotting the binding density against the concentration of the competitor ligand. These curves are then used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the antagonist's binding affinity.[1]

Conclusion and Recommendation

Based on the available comparative data, L-368,899 is not a suitable replacement for ALS-II-69 in human studies where high selectivity for the oxytocin receptor is critical. The evidence suggests that L-368,899 has a higher affinity for the vasopressin 1a receptor than the oxytocin receptor in human brain tissue, which could lead to confounding effects and misinterpretation of results.[4] ALS-II-69, while not commercially available, demonstrates a superior pharmacological profile with both higher affinity and greater selectivity for the human oxytocin receptor.

For future human studies investigating the specific roles of the oxytocin system, the use of a highly selective antagonist is paramount. While the limited availability of ALS-II-69 presents a practical challenge, the data strongly caution against the use of L-368,899 as a direct substitute in research where distinguishing between oxytocin and vasopressin receptor-mediated effects is essential. Researchers should prioritize the use of antagonists with a well-documented and highly selective profile for the human oxytocin receptor.

References

A Head-to-Head Comparison of L-368,899 and Barusiban for Oxytocin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable oxytocin (B344502) receptor antagonist is critical for both preclinical research and potential therapeutic applications. This guide provides a detailed, data-driven comparison of two prominent antagonists: the non-peptide L-368,899 and the peptide-based Barusiban.

This objective analysis delves into their mechanisms of action, receptor binding affinities, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data to inform compound selection for specific research needs.

At a Glance: Key Differences

FeatureL-368,899Barusiban
Chemical Class Non-peptide small moleculePeptide-based
Primary Application Preclinical research (central and peripheral effects)Investigated as a tocolytic agent (preterm labor)
Administration Route Oral, Intravenous, IntramuscularIntravenous
Oral Bioavailability Suboptimal and variable[1]Not orally bioavailable[1]
Blood-Brain Barrier Penetration Yes[1]No[1]

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

Both L-368,899 and Barusiban function as competitive antagonists at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, they prevent the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The primary signaling pathway inhibited is the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately resulting in physiological responses such as uterine muscle contraction.

Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Uterine Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Antagonist L-368,899 or Barusiban Antagonist->OTR Blocks

Oxytocin receptor signaling pathway and antagonist inhibition.

Receptor Binding Affinity and Selectivity

A critical determinant of a drug's utility is its affinity for the target receptor and its selectivity over other related receptors, such as the vasopressin (AVP) receptors (V1a and V2), which share structural homology with the OTR.

CompoundReceptorSpecies/TissueKi (nM)IC50 (nM)Selectivity (OTR vs V1a)
L-368,899 OTRCoyote Brain12.38-~41-fold
V1aRCoyote Brain511.6-
OTRRat Uterus-8.9>40-fold
V1aR--370
OTRHuman Uterus-26-
V1aRHuman Liver-510
Barusiban OTRHuman (cloned, HEK-293 cells)--~300-fold
V1aRHuman (cloned, HEK-293 cells)--
OTRHuman (cloned, CHO cells)0.64-~17-fold
V1aRHuman (cloned, HEK-293 cells)11-
OTRCOS cells0.8--

Note: Data is compiled from multiple sources and experimental conditions may vary.

Barusiban generally exhibits higher affinity and selectivity for the human oxytocin receptor compared to L-368,899.[2] However, it is important to note that some studies have raised concerns about the selectivity of commercially available L-368,899, with one study suggesting it may have a higher affinity for the vasopressin 1a receptor than the oxytocin receptor in human brain tissue.[1]

In Vivo Efficacy: Inhibition of Uterine Contractions

Both compounds have been evaluated for their ability to inhibit uterine contractions, a key measure of in vivo OTR antagonism.

L-368,899: In pregnant rhesus monkeys, L-368,899 was demonstrated to be a potent antagonist of spontaneous nocturnal uterine contractions.[3] It also blocked oxytocin-stimulated uterine activity in postpartum women with a potency similar to that observed in the monkeys.[3]

Barusiban: In a cynomolgus monkey model of preterm labor, Barusiban was shown to be three to four times more potent than atosiban (B549348) (another OTR antagonist) in inhibiting oxytocin-induced uterine contractions.[4] It also demonstrated a significantly longer duration of action (>13-15 hours) compared to atosiban (1-3 hours).[4] However, in a clinical trial with pregnant women in late-stage preterm labor, a single intravenous bolus of Barusiban was not found to be more effective than a placebo in preventing delivery within 48 hours.[3][5]

Pharmacokinetic Profiles

The pharmacokinetic properties of L-368,899 and Barusiban differ significantly, largely due to their distinct chemical structures.

ParameterL-368,899Barusiban
Half-life ~2 hours (rats and dogs)[1][6]>13 hours (cynomolgus monkeys)[1][4]
Clearance 23-36 ml/min/kg (rats and dogs)Lower than atosiban (cynomolgus monkeys)
Oral Bioavailability 14-18% (5 mg/kg in rats)[6][7]Not orally bioavailable[1]
Brain Penetration Yes[1]No[1]

L-368,899, as a small molecule, exhibits oral bioavailability and can cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin.[1] In contrast, Barusiban, a peptide, is not orally active and does not penetrate the central nervous system, restricting its use to peripheral applications.[1]

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This assay quantifies the affinity of a compound for a specific receptor.

prep Prepare cell membranes or tissue homogenates expressing OTR radioligand Add radiolabeled oxytocin analog (e.g., ¹²⁵I-OVTA) prep->radioligand competitor Add increasing concentrations of L-368,899 or Barusiban radioligand->competitor incubate Incubate to allow binding equilibrium competitor->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀ and Kᵢ measure->analyze

Workflow for a competitive receptor binding assay.

Methodology:

  • Tissue/Cell Preparation: Cell membranes or tissue homogenates expressing the oxytocin receptor are prepared.

  • Incubation: A constant concentration of a radiolabeled oxytocin analog is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled antagonist (L-368,899 or Barusiban).

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated to reflect the affinity of the antagonist for the receptor.

In Vivo Uterine Contraction Assay

This assay assesses the ability of a compound to inhibit uterine contractions in a living animal model.

animal_prep Anesthetize pregnant animal model (e.g., rat, monkey) catheter Implant intrauterine pressure catheter animal_prep->catheter baseline Record baseline uterine activity catheter->baseline administer Administer L-368,899 or Barusiban (e.g., IV) baseline->administer oxytocin_challenge Induce contractions with exogenous oxytocin administer->oxytocin_challenge record Record uterine contractions (frequency and amplitude) oxytocin_challenge->record analyze Analyze data to determine inhibitory effect record->analyze

Experimental workflow for an in vivo uterine contraction assay.

Methodology:

  • Animal Preparation: A pregnant animal model is anesthetized, and an intrauterine pressure catheter is surgically implanted.

  • Baseline Measurement: Spontaneous uterine activity is recorded to establish a baseline.

  • Compound Administration: L-368,899 or Barusiban is administered, typically intravenously.

  • Oxytocin Challenge: Uterine contractions are induced by an intravenous infusion of oxytocin.

  • Data Recording: The frequency and amplitude of uterine contractions are continuously monitored.

  • Data Analysis: The inhibitory effect of the antagonist on oxytocin-induced uterine activity is quantified.

Conclusion

L-368,899 and Barusiban are both potent oxytocin receptor antagonists, but their distinct chemical and pharmacokinetic profiles make them suitable for different research applications.

L-368,899 is a valuable tool for preclinical research, particularly for investigating the role of the central oxytocin system in behavior, due to its ability to cross the blood-brain barrier. However, its suboptimal oral bioavailability and potential for off-target effects at vasopressin receptors should be considered in experimental design.

Barusiban demonstrates high affinity and selectivity for the human oxytocin receptor and has a long duration of action. Its utility is primarily as a peripherally acting agent, and while it showed promise as a tocolytic in preclinical models, it did not demonstrate efficacy over placebo in a human clinical trial for preterm labor.

The choice between these two compounds will ultimately depend on the specific aims of the research, including the desired site of action (central vs. peripheral), the required duration of effect, and the importance of selectivity over vasopressin receptors. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

Evaluating the Safety Profile of L-368,899 Hydrochloride Against Beta-Adrenergic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of L-368,899 hydrochloride, a potent oxytocin (B344502) receptor antagonist, against the well-established class of beta-adrenergic agonists. The information is intended to assist researchers in understanding the potential cardiovascular risks and in designing appropriate safety pharmacology studies.

Introduction

This compound is a selective, non-peptide antagonist of the oxytocin receptor, initially investigated for its potential in managing preterm labor.[1][2][3][4] Beta-adrenergic agonists are a broad class of drugs that stimulate beta-adrenergic receptors and are widely used in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).[5] While effective, beta-adrenergic agonists are known to have a range of cardiovascular side effects.[5][6][7][8][9] This guide evaluates the known and potential safety profiles of these two classes of compounds, with a focus on cardiovascular effects.

Mechanism of Action and Signaling Pathways

This compound: This compound acts by competitively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR).[1][2][3][4][10][11][12][13][14] The activation of the oxytocin receptor is primarily coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This cascade is crucial for smooth muscle contraction, such as in the uterus.[3] L-368,899 has also been reported to have a higher affinity for the vasopressin 1a (V1a) receptor than the oxytocin receptor, which could contribute to its overall physiological effects.[15]

Beta-Adrenergic Agonists: These agents bind to and activate beta-adrenergic receptors (β1, β2, and β3), which are also GPCRs.[5][9] Activation of β1 and β2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA).[7] In the heart (predominantly β1 receptors), this results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[7] In bronchial smooth muscle (predominantly β2 receptors), it leads to relaxation and bronchodilation.[5]

L368899_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling L368899 L-368,899 OTR Oxytocin Receptor (OTR) L368899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: L-368,899 Signaling Pathway. (Within 100 characters)

Beta_Agonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BetaAgonist Beta-Adrenergic Agonist BetaReceptor Beta-Adrenergic Receptor (βAR) BetaAgonist->BetaReceptor Binds & Activates Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response (e.g., Muscle Relaxation, Increased Heart Rate) PKA->CellularResponse

Caption: Beta-Adrenergic Agonist Signaling Pathway. (Within 100 characters)

Comparative Safety Profile

A direct comparative safety study between this compound and beta-adrenergic agonists is not publicly available. The following table summarizes the known cardiovascular safety profile of beta-adrenergic agonists and the potential cardiovascular risks of this compound based on its mechanism of action.

Safety ParameterBeta-Adrenergic AgonistsThis compound (Potential Risks)
Heart Rate Increased (Tachycardia)[5][6][9]Potential for indirect effects. Oxytocin itself can cause an initial increase in heart rate followed by a decrease.[16][17] Blockade could modulate this response.
Blood Pressure Variable effects, can be increased.[5][6][9]Potential for effects on blood pressure. Oxytocin can cause a decrease in blood pressure.[16][17] Antagonism of V1a receptors could lead to vasodilation and a decrease in blood pressure.
Cardiac Rhythm Can induce arrhythmias.[6][7][8]Unknown. Studies suggest that oxytocin receptor blockade may worsen outcomes after a heart attack and promote adverse cardiac remodeling.[18][19][20]
QT Interval Potential for prolongation with some agents.Unknown. No data available from hERG assays.
Myocardial Ischemia Can be precipitated in susceptible individuals.[6][8]Unknown. The role of oxytocin in cardiac ischemia is complex, with some studies suggesting protective effects.[18]

Experimental Protocols for Safety Assessment

To thoroughly evaluate the cardiovascular safety of a compound like this compound, a series of preclinical studies are typically conducted.

In Vivo Cardiovascular Telemetry Study in Conscious, Unrestrained Animals

Objective: To assess the effects of the test compound on cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving animal model (e.g., rat, dog, or non-human primate) to avoid the confounding effects of anesthesia and restraint.[1][5][8][9][11][12][21][22]

Methodology:

  • Animal Model: Male and female animals from a suitable species (e.g., Beagle dogs) are used.

  • Telemetry Implantation: Animals are surgically implanted with a telemetry device that can continuously monitor and transmit data on blood pressure, heart rate, and ECG.

  • Acclimatization: A recovery and acclimatization period is allowed post-surgery.

  • Dosing: The test compound (this compound) is administered at multiple dose levels, including a vehicle control.

  • Data Collection: Cardiovascular parameters are recorded continuously before and for a specified period after dosing.

  • Data Analysis: Changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (PR, QRS, QT, QTc) are analyzed and compared to the control group.

Telemetry_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Implantation Surgical Implantation of Telemetry Device Recovery Recovery & Acclimatization Implantation->Recovery Baseline Baseline Data Recording Recovery->Baseline Dosing Administration of Test Compound Baseline->Dosing PostDosing Post-Dosing Data Recording Dosing->PostDosing Analysis Data Analysis (HR, BP, ECG) PostDosing->Analysis Report Safety Profile Report Analysis->Report

Caption: In Vivo Cardiovascular Telemetry Workflow. (Within 100 characters)
hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.[2][4][13][23][24][25]

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[23][24]

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in individual cells.[23]

  • Compound Application: The test compound is applied to the cells at a range of concentrations.

  • Data Recording: The hERG current is recorded before and after the application of the test compound.

  • Data Analysis: The concentration-response curve for the inhibition of the hERG current is determined, and the IC50 value (the concentration that causes 50% inhibition) is calculated.

Isolated Perfused Heart (Langendorff) Preparation

Objective: To study the direct effects of a test compound on the heart's contractile and electrical activity, independent of systemic physiological influences.[3][6][7][10][26]

Methodology:

  • Heart Isolation: The heart is excised from an anesthetized animal (e.g., guinea pig, rabbit) and mounted on a Langendorff apparatus.[3][6]

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution. This maintains the viability of the heart muscle.[10][26]

  • Parameter Measurement: Various cardiac parameters can be measured, including heart rate, left ventricular developed pressure (LVDP), and coronary flow. An ECG can also be recorded.[3]

  • Compound Administration: The test compound is introduced into the perfusate at different concentrations.

  • Data Analysis: The effects of the compound on the measured cardiac parameters are quantified and analyzed.

Conclusion

The safety profile of beta-adrenergic agonists is well-characterized, with known cardiovascular risks including tachycardia, arrhythmias, and potential for myocardial ischemia. The cardiovascular safety profile of this compound is not as well-defined in publicly available literature. However, its mechanism of action as an antagonist of oxytocin and potentially vasopressin receptors suggests a potential for cardiovascular effects. Blockade of the oxytocin system has been linked to adverse cardiac remodeling in some preclinical models.[18][19] Therefore, a thorough cardiovascular safety assessment, including in vivo telemetry, hERG, and isolated heart studies, is crucial to fully characterize the risk profile of this compound and provide a direct comparison to beta-adrenergic agonists. Researchers should exercise caution and conduct comprehensive safety pharmacology evaluations before advancing this compound into clinical development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

This compound should be treated as a hazardous chemical.[1] Unused quantities of the compound, contaminated materials, and empty containers must be disposed of following approved hazardous waste procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]

Key Safety and Handling Information

Before beginning any disposal procedure, it is essential to be familiar with the basic safety and handling precautions for this compound.

PropertyInformationSource
Synonyms L-368,899 HCl, L-368899 hydrochlorideTargetMol[5]
Appearance SolidCayman Chemical[6]
Storage Store at -20°CCayman Chemical[6]
Solubility Soluble in DMSO (approx. 100 mM) and water (approx. 100 mM). Aqueous solutions should not be stored for more than one day.Cayman Chemical[1]
Hazard Statement This material should be considered hazardous until further information becomes available. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash thoroughly after handling.Cayman Chemical[1]
Intended Use For research purposes only. Not for human or veterinary use.TargetMol, Cayman Chemical[5][6]

Experimental Protocols: Disposal Procedures

The following protocols provide detailed methodologies for the proper disposal of this compound in solid form, solutions, and for empty containers. These procedures are based on general best practices for laboratory chemical waste disposal.

1. Disposal of Unused Solid this compound

Solid chemical waste, such as expired or unwanted this compound, must be disposed of as hazardous chemical waste.

  • Step 1: Container and Labeling. Keep the solid waste in its original, clearly labeled container if possible.[7] If the original container is not available, use a new, compatible, and sealable container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Step 2: Segregation. Store the hazardous waste container in a designated and properly signed satellite accumulation area within the laboratory.[8][9] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[9]

  • Step 3: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[3][8]

2. Disposal of this compound Solutions

Solutions containing this compound must also be treated as hazardous waste.

  • Step 1: Collection. Collect all waste solutions of this compound in a dedicated, sealed, and compatible waste container. Do not mix with other types of chemical waste unless you have confirmed compatibility.

  • Step 2: Labeling. Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO, water).

  • Step 3: Storage. Store the waste container in the designated satellite accumulation area, ensuring the lid is securely fastened except when adding more waste.[9]

  • Step 4: Arrange for Pickup. Follow your institution's procedures to have the hazardous waste collected by authorized personnel.

3. Disposal of Empty this compound Containers

Empty containers that have held this compound must be decontaminated before being discarded.

  • Step 1: Initial Decontamination. As this compound is not listed as an acutely hazardous waste (P-listed), the container should be triple-rinsed with a suitable solvent.[10][11][12] A small amount of a solvent in which the compound is soluble, such as DMSO or water, can be used for the initial rinse, followed by two rinses with water.

  • Step 2: Collection of Rinsate. Crucially, all rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste , following the protocol for this compound solutions.[10][12]

  • Step 3: Final Preparation. Once triple-rinsed and air-dried, the original label on the container must be defaced or removed.[10][12] The container should then be marked as "EMPTY".[13]

  • Step 4: Disposal. The decontaminated and properly marked empty container can typically be disposed of in the regular laboratory trash or recycling, depending on your institution's policies.[10][14]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.

L368899_Disposal_Workflow cluster_waste_generation Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_solution_disposal Solution Waste Disposal cluster_container_disposal Empty Container Disposal start This compound Waste solid_waste Unused Solid Compound start->solid_waste solution_waste Contaminated Solutions start->solution_waste container_waste Empty Containers start->container_waste label_solid Label as 'Hazardous Waste: This compound' solid_waste->label_solid collect_solution Collect in Sealed, Compatible Container solution_waste->collect_solution triple_rinse Triple-Rinse Container container_waste->triple_rinse store_solid Store in Satellite Accumulation Area label_solid->store_solid pickup_solid Arrange for EH&S Pickup store_solid->pickup_solid label_solution Label as 'Hazardous Waste: This compound in [Solvent]' collect_solution->label_solution store_solution Store in Satellite Accumulation Area label_solution->store_solution pickup_solution Arrange for EH&S Pickup store_solution->pickup_solution collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label and Mark as 'EMPTY' triple_rinse->deface_label collect_rinsate->label_solution Follow Solution Disposal Protocol dispose_container Dispose in Regular Lab Trash or Recycling deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of L-368,899 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Operational Resource

This document provides critical safety and logistical information for the handling and disposal of L-368,899 hydrochloride, a potent, non-peptide oxytocin (B344502) receptor antagonist. Adherence to these guidelines is paramount to ensure personnel safety and to maintain a compliant laboratory environment. This guide is intended to be a preferred resource, offering procedural, step-by-step guidance to directly address your operational questions and build a foundation of trust in laboratory safety and chemical handling.

Immediate Safety and Handling Protocols

Key Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact and cross-contamination.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Lab Coat Disposable, back-closing, solid-front gown with tight-fitting cuffs.Provides a barrier against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a P100 filter.Essential for handling the powdered form of the compound to prevent inhalation.
Shoe Covers Disposable shoe covers.Prevents tracking of contaminants outside of the designated handling area.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 591.2 g/mol (hydrochloride salt)
Appearance Solid
Solubility DMSO: 100 mMWater: 100 mM
IC50 (Oxytocin Receptor) 8.9 nM (rat uterus)26 nM (human uterus)
IC50 (Vasopressin V1a Receptor) 370 nM
IC50 (Vasopressin V2 Receptor) 570 nM

Experimental Protocols

General Protocol for a Competition Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to the oxytocin receptor.

Materials:

  • Cell membranes expressing the human oxytocin receptor.

  • Radiolabeled oxytocin (e.g., [³H]-Oxytocin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled oxytocin at a fixed concentration (typically at its Kd value), and the various concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

Visualizing Key Pathways and Workflows

Oxytocin Receptor Signaling Pathway and Antagonism by this compound

G cluster_cell Target Cell OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds and Activates L368 L-368,899 Hydrochloride L368->OTR Binds and Blocks Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., uterine contraction) PKC->Response Leads to

Caption: Antagonistic action of L-368,899 on the oxytocin signaling pathway.

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal A Review SDS (if available) and Conduct Risk Assessment B Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles, Face Shield) A->B C Work in a Certified Chemical Fume Hood or Ventilated Balance Enclosure B->C D Weigh Compound on a Contained Balance C->D E Prepare Solutions in the Fume Hood D->E F Decontaminate Surfaces with an Appropriate Solvent (e.g., 70% Ethanol) followed by a cleaning agent E->F G Wipe Surfaces with a Wet Cloth to Remove Residue F->G H Segregate Waste: - Contaminated PPE and materials in a labeled hazardous waste bag - Sharps in a designated sharps container G->H I Dispose of all waste according to institutional and local regulations for potent compounds H->I

Caption: Step-by-step workflow for the safe handling and disposal of L-368,899.

Operational and Disposal Plans

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Secure: Secure the area and prevent entry.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Carefully collect the contaminated material and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area thoroughly.

  • Report: Report the incident to the appropriate environmental health and safety personnel.

Waste Disposal:

  • All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be disposed of as hazardous chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow your institution's and local environmental regulations for the disposal of potent pharmaceutical compounds. Do not dispose of this material down the drain or in the regular trash.

By implementing these safety protocols and operational plans, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.